molecular formula C5H8O5 B151817 Malic acid 4-Me ester

Malic acid 4-Me ester

Cat. No.: B151817
M. Wt: 148.11 g/mol
InChI Key: ZJDXMXMEZZVUKO-VKHMYHEASA-N
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Description

Malic acid 4-Me ester is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 148.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDXMXMEZZVUKO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Malic Acid 4-Me Ester: A Technical Guide to an Emerging Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and potential applications of Malic Acid 4-Methyl Ester (4-Me ester), a derivative of the naturally occurring malic acid. While detailed experimental data for this specific monoester is limited in publicly accessible literature, this document consolidates available information and extrapolates from closely related compounds to offer insights for its potential use in research and drug development.

Core Chemical Properties

Malic acid 4-Me ester, systematically named (2S)-2-Hydroxybutanedioic acid 4-methyl ester, is a chiral molecule with the chemical formula C₅H₈O₅ and a molecular weight of 148.11 g/mol . Its structure features a secondary alcohol, a free carboxylic acid, and a methyl ester group, making it a versatile building block for further chemical modifications.

Below is a summary of its known and predicted physicochemical properties. It is important to note that much of the quantitative data is predicted and awaits experimental verification.

PropertyValueSource
CAS Number 66178-02-7Chemical Supplier Databases
Molecular Formula C₅H₈O₅Chemical Supplier Databases
Molecular Weight 148.11 g/mol Chemical Supplier Databases
Appearance Crystalline solidChemical Supplier Databases.[1]
Boiling Point 357.7 ± 27.0 °C (Predicted)Chemical Supplier Databases.[1][2]
Density 1.383 ± 0.06 g/cm³ (Predicted)Chemical Supplier Databases.[1][2]
pKa 3.49 ± 0.23 (Predicted)Chemical Supplier Databases.[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]Chemical Supplier Databases
Natural Source Can be isolated from the herbs of Saccharum sinense.[1][2]Chemical Supplier Databases

Synthesis and Reactivity

Plausible Synthetic Route

A logical workflow for a potential synthesis is outlined below:

G cluster_0 Synthesis of this compound Malic_Acid L-Malic Acid Esterification Esterification with Methanol Malic_Acid->Esterification Dimethyl_Malate Dimethyl L-Malate Selective_Hydrolysis Selective Monohydrolysis Dimethyl_Malate->Selective_Hydrolysis Malic_Acid_4_Me_Ester This compound Selective_Hydrolysis->Malic_Acid_4_Me_Ester Esterification->Dimethyl_Malate G cluster_0 Methylated Poly(malic acid) in Drug Delivery PMLA Poly(β,L-malic acid) Methylation Partial Methylation PMLA->Methylation coPMLA Methylated PMLA Copolymer Methylation->coPMLA Nanoparticle Drug-Loaded Nanoparticle coPMLA->Nanoparticle Targeting Surface Functionalization (e.g., Antibodies) Nanoparticle->Targeting Targeted_NP Targeted Nanoparticle Targeting->Targeted_NP Tumor_Cell Tumor Cell Targeted_NP->Tumor_Cell Uptake Receptor-Mediated Endocytosis Tumor_Cell->Uptake Drug_Release Intracellular Drug Release Uptake->Drug_Release

References

Unveiling the Scant Presence of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester in the Natural World

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the natural occurrence of specific chemical compounds is a critical starting point for innovation. This technical guide delves into the current, albeit limited, knowledge surrounding the natural incidence of (S)-2-Hydroxybutanedioic acid 4-methyl ester, a methyl ester derivative of the ubiquitous L-malic acid.

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as L-malic acid 4-methyl ester, has been identified in the plant kingdom. The primary and currently sole documented natural source of this compound is the herb of Saccharum sinense, a species of sugarcane.[1][2] Despite the widespread presence of its parent compound, L-malic acid, in a vast array of fruits and plants where it contributes to their characteristic tart taste, the 4-methyl ester form appears to be significantly less common.

At present, the scientific literature accessible through public databases does not provide quantitative data on the concentration of (S)-2-Hydroxybutanedioic acid 4-methyl ester within Saccharum sinense or any other natural source. The lack of such data prevents a comparative analysis of its abundance.

Experimental Protocols: A Gap in Current Knowledge

Detailed experimental protocols specifically for the extraction, isolation, and quantification of (S)-2-Hydroxybutanedioic acid 4-methyl ester from Saccharum sinense are not available in the reviewed scientific literature. General phytochemical screening of Saccharum species has revealed the presence of various other compounds, including phenolic compounds, flavonoids, and other organic acids, but these studies do not offer specific methodologies for the target ester.[3][4][5][6][7][8]

For the general analysis of malic acid and its derivatives in plant tissues, researchers typically employ chromatographic techniques. A generalized workflow for the identification of such a compound would likely involve the following steps:

Caption: Generalized workflow for the isolation and identification of a target compound from a plant source.

Biosynthetic Pathways: An Uncharted Territory

The biosynthetic pathway leading to the formation of (S)-2-Hydroxybutanedioic acid 4-methyl ester in plants is currently not elucidated in the available scientific literature. While the biosynthesis of L-malic acid via the Krebs cycle is a well-understood process in virtually all living organisms, the specific enzymatic methylation at the 4-carboxyl position to form the methyl ester is not documented. It is plausible that a methyltransferase enzyme is responsible for this conversion, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM).

A hypothetical final step in the biosynthesis could be visualized as follows:

Hypothetical Biosynthetic Step cluster_reactants Reactants cluster_products Products malic_acid (S)-2-Hydroxybutanedioic acid (L-Malic Acid) enzyme Methyltransferase (Hypothetical) malic_acid->enzyme sam S-Adenosyl-L-methionine (SAM) sam->enzyme methyl_ester (S)-2-Hydroxybutanedioic acid 4-methyl ester sah S-Adenosyl-L-homocysteine (SAH) enzyme->methyl_ester enzyme->sah

Caption: A hypothetical enzymatic methylation of L-malic acid to form its 4-methyl ester.

References

Malic Acid 4-Methyl Ester (CAS 66178-02-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-methyl ester, with the CAS number 66178-02-7, is a mono-ester derivative of malic acid. While not as extensively studied as its parent compound, malic acid, which plays a crucial role in cellular metabolism as an intermediate in the citric acid (TCA) cycle, this methyl ester has been identified as a naturally occurring compound in certain plant species.[1] This technical guide consolidates the currently available information on malic acid 4-methyl ester, focusing on its physicochemical properties, natural sources, and potential biological relevance. Due to the limited specific research on this particular ester, this document also draws upon general knowledge of malic acid and its derivatives to provide a broader context.

Physicochemical Properties

The fundamental physicochemical properties of malic acid 4-methyl ester are summarized in the table below. This information is primarily sourced from chemical supplier databases, as dedicated research publications detailing these properties are scarce.

PropertyValueSource
CAS Number 66178-02-7N/A
Molecular Formula C₅H₈O₅[1]
Molecular Weight 148.114 g/mol [1]
Physical Description Crystalline solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Purity (typical) >98% or 95%~99%N/A

Natural Occurrence

Malic acid 4-methyl ester has been identified as a natural product in at least two plant species:

  • Rubus rosifolius (Rose-leaf raspberry): It was isolated as one of nine compounds from a methanol (B129727) extract of this plant.[1]

  • Saccharum sinense (a species of sugarcane): This compound has also been reported to be isolated from this herb.

Furthermore, more complex molecules incorporating the malic acid 4-methyl ester moiety have been discovered. For instance, 2-O-(trans-caffeoyl)malic acid 4-methyl ester was isolated from the peels of pear (Pyrus pyrifolia). Additionally, neuroprotective and anti-oxidative compounds such as dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid (MCQA) and 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid (MDCQA) have been identified, highlighting the presence of this structural motif in biologically active natural products.

Biological Activity

Direct and specific research on the biological activity of malic acid 4-methyl ester is limited. However, a Ph.D. thesis that documented its isolation from Rubus rosifolius also reported on the biological screening of the crude plant extracts.[1] The extracts were evaluated for a range of activities, including:

  • Antioxidant activity

  • Antimicrobial activity

  • Brine shrimp lethality (a measure of cytotoxicity)

  • Cytochrome P450 enzyme inhibitory activity

  • Hypoglycaemic activity

While the crude extract containing malic acid 4-methyl ester was tested, the specific contribution of this individual compound to the observed activities was not detailed. The thesis did note that other isolated compounds were primarily responsible for the observed cytochrome P450 inhibition.[1]

General biological activities have been reported for the broader class of malic acid esters and for malic acid itself. Malic acid is a known antioxidant and plays a central role in cellular energy production. It is conceivable that the 4-methyl ester derivative may share some of these properties or possess unique activities, though further research is required to confirm this.

Experimental Protocols

Synthesis

A plausible synthetic route to malic acid 4-methyl ester is through the Fischer esterification of malic acid with methanol, using an acid catalyst. A general procedure for the esterification of malic acid with an alcohol (n-butanol) has been described, which could be adapted.

General Esterification Workflow:

G malic_acid Malic Acid reaction Reaction Mixture (Reflux) malic_acid->reaction methanol Methanol (in excess) methanol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Malic Acid 4-Methyl Ester purification->product

Caption: General workflow for the synthesis of Malic Acid 4-Methyl Ester.

Methodology Outline:

  • Reaction Setup: Malic acid would be dissolved in an excess of methanol, which serves as both a reactant and a solvent.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be added to the mixture.

  • Reaction: The mixture would be heated under reflux for a period of time to drive the esterification reaction towards the product. The progress of the reaction could be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be cooled, and the excess methanol removed under reduced pressure. The residue would then be neutralized with a weak base (e.g., sodium bicarbonate solution) and the product extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the pure malic acid 4-methyl ester.

Isolation from Natural Sources

An outline for the isolation from a plant source like Rubus rosifolius would likely involve:

  • Extraction: The dried and powdered plant material would be extracted with a polar solvent such as methanol.

  • Fractionation: The crude methanol extract would be subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The resulting fractions would be further purified using multiple rounds of column chromatography (e.g., silica gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Analytical Methods

The characterization of malic acid 4-methyl ester would employ standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the position of the methyl ester group.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the synthesized or isolated compound.

Signaling Pathways

There is currently no information available in the scientific literature that directly links malic acid 4-methyl ester to any specific signaling pathways. Research on the biological role of this compound is still in its infancy. Any potential involvement in cellular signaling would be speculative at this point and would require dedicated investigation.

Conclusion

Malic acid 4-methyl ester (CAS 66178-02-7) is a naturally occurring compound with established basic physicochemical properties. While it has been identified in plant extracts that exhibit biological activity, specific data on its own bioactivity and mechanism of action are lacking. The development of detailed experimental protocols for its synthesis and analysis, along with focused biological screening, will be crucial for elucidating its potential role and applications in research and drug development. The information presented here serves as a foundation for such future investigations.

References

An In-depth Technical Guide on Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. Its presence has been identified in the herbaceous plant Saccharum sinense, a species of sugarcane. This document provides a comprehensive overview of the current knowledge regarding the discovery, isolation, and properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The general phytochemical composition of Saccharum species includes a variety of compounds such as phenolic compounds, plant sterols, policosanols, fatty acids, alcohols, higher terpenoids, flavonoids, and glycosides.[2][3][4][5] The isolation of a specific monoester like this compound would typically involve extraction and chromatographic separation techniques.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The majority of available quantitative data is based on computational predictions.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅H₈O₅Supplier Data
Molecular Weight 148.11 g/mol Supplier Data
CAS Number 66178-02-7Supplier Data
Appearance Crystalline SolidSupplier Data
Purity (Commercial) >98%Supplier Data
Predicted Boiling Point 357.7 ± 27.0 °CPredicted
Predicted Density 1.383 ± 0.06 g/cm³Predicted
Predicted pKa 3.49 ± 0.23Predicted
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneQualitative

Note: Predicted values are computationally generated and have not been experimentally verified in published literature.

Experimental Protocols

Specific, peer-reviewed experimental protocols for the isolation of this compound from Saccharum sinense or its chemical synthesis are not detailed in the available scientific literature. However, generalized methodologies can be described based on standard organic chemistry practices.

1. Hypothetical Isolation from Natural Source (Saccharum sinense)

The isolation of a moderately polar compound like this compound from a plant matrix would typically follow a multi-step process involving extraction and chromatography.

  • Step 1: Extraction

    • Dried and powdered aerial parts of Saccharum sinense would be subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to extract a broad range of compounds.

  • Step 2: Solvent Partitioning

    • The crude extract would then be concentrated under reduced pressure and subjected to liquid-liquid partitioning. This would involve dissolving the extract in a water/methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. This compound would be expected to partition into the more polar fractions (e.g., ethyl acetate).

  • Step 3: Chromatographic Purification

    • The enriched fraction would be further purified using chromatographic techniques. This could involve:

      • Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on their affinity for the stationary phase.

      • Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a suitable column (e.g., C18 or silica) and a specific mobile phase to yield the pure compound.

G MalicAcid L-Malic Acid Protection Protection of 1-COOH and 2-OH MalicAcid->Protection ProtectedMalic Protected Malic Acid Protection->ProtectedMalic Esterification Esterification (Methanol, Acid Catalyst) ProtectedMalic->Esterification ProtectedEster Protected 4-Me Ester Esterification->ProtectedEster Deprotection Deprotection ProtectedEster->Deprotection Purification Purification Deprotection->Purification FinalProduct This compound Purification->FinalProduct

References

Malic Acid 4-Methyl Ester: A Review of Its Natural Occurrence and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-methyl ester (Malic acid 4-Me ester) is a naturally occurring derivative of malic acid, a key intermediate in cellular metabolism. Despite its identification in several plant species, comprehensive studies on its specific biological activities are notably scarce in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, focusing on its natural sources and the biological activities of the extracts in which it is found. Furthermore, it provides context by briefly exploring the biological roles of its parent compound, malic acid, and the general toxicological profile of related ester compounds. The significant gap in dedicated research on this compound's pharmacology and mechanism of action is highlighted, suggesting an area ripe for future investigation.

Introduction

This compound, with the chemical formula C5H8O5, is the 4-methyl ester of malic acid. While the parent compound, L-malic acid, is a well-understood dicarboxylic acid central to the citric acid (Krebs) cycle in all living organisms, the biological profile of its esterified derivative remains largely uncharacterized.[1][2] This document aims to collate the existing, albeit limited, information regarding this compound to serve as a foundational resource for the scientific community.

Natural Occurrence

This compound has been identified as a phytochemical constituent in a variety of plant species. Its presence is typically reported as part of broader chemical profiling of plant extracts.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPart of PlantReference
Rubus rosifolius (Roseleaf raspberry)RosaceaeFruit[3]
Saccharum sinense (Chinese sugarcane)PoaceaeHerbs[][5]
Pyrus pyrifolia (Pear)RosaceaeFruit Peels[6]

The isolation of this compound from these plants suggests its potential role in plant metabolism, although this has not been explicitly studied.

Biological Activities of Source Plant Extracts

While no studies have focused specifically on the biological activity of isolated this compound, the crude extracts from which it has been identified exhibit a range of pharmacological effects. These activities are attributed to the complex mixture of phytochemicals present, which may or may not include a contribution from this compound.

Rubus rosifolius

The methanol (B129727) extract of Rubus rosifolius, which contains this compound, has demonstrated notable antioxidant and anti-microbial properties.[3] The genus Rubus is rich in bioactive compounds such as phenolic acids, flavonoids, ellagitannins, and anthocyanins, which are known contributors to these effects.[7][8]

Pyrus Species (Pear)

Extracts from various parts of pear species are known to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[6][9] These properties are largely attributed to their rich content of phenolic compounds, flavonoids, and triterpenoids.[10][11]

Saccharum sinense

Sugarcane and its derivatives are rich in a diverse array of bioactive compounds.[12][13] Research has highlighted the presence of flavonoids, phenolic acids, and other compounds that contribute to its potential medicinal value.[12]

Biological Context: Malic Acid

To understand the potential roles of this compound, it is useful to consider the well-established functions of its parent compound, L-malic acid.

  • Metabolic Intermediate: L-malic acid is a crucial component of the citric acid cycle, a fundamental energy-producing pathway in cells.[1]

  • Modulator of Oxidative Stress and Inflammation: Studies have shown that malic acid can reduce oxidative stress and inflammation by enhancing antioxidant capacity.[[“]]

  • Food Additive: Due to its sour taste, it is widely used as a food acidulant and flavoring agent.[1]

  • Therapeutic Research: Malic acid has been investigated in clinical trials for conditions such as Xerostomia, Depression, and Hypertension.[15][16]

Toxicological Profile of Related Esters

Direct toxicological data for this compound is not available. However, evaluation statements for short-chain maleic acid esters (diesters of a related unsaturated dicarboxylic acid) may offer some limited insight. These compounds are generally expected to have low acute toxicity.[17] Following absorption, it is anticipated that maleic esters are hydrolyzed to maleic acid and the corresponding alcohol, with systemic toxicity primarily driven by the maleic acid moiety.[17][18] It is crucial to note that these data are for maleic acid esters, not malic acid esters, and should be interpreted with caution. Malic acid itself is considered relatively nontoxic in acute animal studies.[2]

Experimental Methodologies

As there are no specific published studies detailing the biological activity of this compound, this section provides a generalized workflow for the type of phytochemical and bioactivity screening through which this compound has been identified.

General Protocol for Phytochemical Investigation and Bioactivity Screening:
  • Plant Material Collection and Preparation: The relevant plant part (e.g., fruits, leaves) is collected, identified, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their chemical properties.

  • Isolation and Purification: Individual compounds, such as this compound, are isolated from the fractions using chromatographic techniques like column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Biological Activity Assays: The crude extracts, fractions, and isolated compounds are then tested for various biological activities (e.g., antioxidant, antimicrobial, cytotoxic assays).

Visualized Workflow and Pathways

Since no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate a generalized workflow for its isolation and a hypothetical screening process.

Phytochemical_Workflow Plant Plant Material (e.g., Rubus rosifolius) Extract Crude Methanol Extract Plant->Extract Extraction Fraction Solvent Fractionation Extract->Fraction Chromatography Column & HPLC Chromatography Fraction->Chromatography Isolate Isolated Compound (this compound) Chromatography->Isolate Structure Structural Elucidation (NMR, MS) Isolate->Structure

Caption: General workflow for the isolation of this compound.

Caption: Hypothetical biological activity screening for this compound.

Conclusion and Future Directions

The current body of scientific literature indicates that while Malic acid 4-methyl ester has been identified in several plant species, it remains a largely uninvestigated compound in terms of its specific biological activities. The pharmacological properties observed in the extracts of its source plants are due to a complex mixture of phytochemicals, and the individual contribution of this compound is unknown.

This represents a significant knowledge gap and an opportunity for future research. A systematic investigation into the biological effects of purified this compound is warranted. Such studies could include a broad range of in vitro and in vivo assays to screen for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. Elucidating its mechanism of action and potential signaling pathways could reveal novel therapeutic applications and would be of considerable interest to the fields of pharmacology and drug development.

References

The Enigmatic Role of Malic Acid 4-Methyl Ester in Plant Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid is a cornerstone of plant metabolism, central to energy production, carbon fixation, pH regulation, and stress responses. Its derivative, malic acid 4-methyl ester, has been identified as a natural product in plants, yet its specific metabolic functions remain largely uncharted territory in scientific literature. This technical guide provides a comprehensive review of the well-established roles of malic acid in plant physiology and metabolism, offering a foundational context for the potential, albeit currently speculative, roles of its methylated form. This document summarizes key metabolic pathways involving malic acid, presents hypothetical biosynthetic and degradative pathways for its 4-methyl ester, and outlines experimental approaches that could be employed to elucidate its function. While quantitative data and established experimental protocols for malic acid 4-methyl ester are unavailable due to a lack of specific research, this guide aims to equip researchers with the necessary background and proposed methodologies to pioneer investigations into this intriguing molecule.

Introduction: The Centrality of Malic Acid in Plant Life

Malic acid, in its ionized form malate (B86768), is a dicarboxylic acid that serves as a critical intermediate in numerous metabolic pathways within plant cells.[1] Its versatility is evident from its participation in the mitochondrial tricarboxylic acid (TCA) cycle, crassulacean acid metabolism (CAM) and C4 photosynthesis, stomatal regulation, and as a counter-ion for nutrient uptake.[1][2] Malate's ability to be readily synthesized, transported across various cellular compartments, and metabolized makes it a key player in maintaining cellular homeostasis and responding to environmental cues.

While the functions of malic acid are well-documented, the roles of its modified forms, such as esters, are less understood. Malic acid 4-methyl ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, has been identified in plant species like Saccharum sinense.[] However, detailed studies on its biosynthesis, degradation, and physiological significance are conspicuously absent from current scientific literature. This guide will first delve into the established metabolic landscape of malic acid and then extrapolate potential pathways and functions for its 4-methyl ester, providing a roadmap for future research.

The Multifaceted Roles of Malic Acid in Plant Metabolism

The importance of malic acid in plant metabolism cannot be overstated. It is a dynamic molecule that links various biochemical processes across different subcellular locations.

Tricarboxylic Acid (TCA) Cycle

In the mitochondria, malate is a key intermediate in the TCA cycle, a central hub for cellular respiration that generates ATP and reducing equivalents (NADH and FADH2). Malate is formed from fumarate (B1241708) by the enzyme fumarase and is subsequently oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[4]

Carbon Fixation in C4 and CAM Photosynthesis

In C4 and CAM plants, malate plays a crucial role in concentrating CO2 around the enzyme RuBisCO, thereby increasing photosynthetic efficiency and reducing photorespiration. In these plants, phosphoenolpyruvate (B93156) (PEP) carboxylase fixes CO2 into oxaloacetate, which is then reduced to malate. This malate is transported to bundle sheath cells (in C4 plants) or stored in the vacuole during the night (in CAM plants) to release CO2 for fixation by the Calvin cycle during the day.

pH Regulation and Anion Balance

Malate contributes significantly to maintaining the pH of the cytoplasm and vacuole. The synthesis and degradation of malic acid consume or release protons, acting as a biochemical pH-stat. Furthermore, as a major organic anion, malate helps to balance the charge of cations, such as potassium (K+), particularly in the vacuole, which is crucial for maintaining turgor pressure.[1]

Stomatal Movement

The opening and closing of stomata, pores that regulate gas exchange and water transpiration, are driven by changes in the turgor of guard cells. Malate acts as an important osmolyte in guard cells. During stomatal opening, the accumulation of K+ ions is balanced by the synthesis of malate, which lowers the water potential and drives water into the guard cells.[1]

Stress Response and Nutrient Acquisition

Plants can secrete malate from their roots into the rhizosphere to cope with aluminum toxicity by chelating the toxic Al3+ ions.[1] Malate exudation can also help in the acquisition of phosphorus by solubilizing it from mineral surfaces. Internally, malic enzyme, which decarboxylates malate to pyruvate (B1213749) while generating NADPH, plays a role in providing reducing power for various stress-mitigating pathways.[2]

Malic Acid 4-Methyl Ester: A Frontier in Plant Biochemistry

The presence of malic acid 4-methyl ester in plants suggests the existence of specific enzymatic machinery for its synthesis and potential degradation. While direct evidence is lacking, we can propose hypothetical pathways and roles based on known biochemical reactions.

Hypothetical Biosynthesis and Degradation

The esterification of malic acid to form its 4-methyl ester would likely be catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). The reaction would specifically target the carboxyl group at the 4-position of malic acid.

Conversely, the degradation of malic acid 4-methyl ester back to malic acid would be mediated by an esterase, which hydrolyzes the ester bond. The regulation of these enzymes would be key to controlling the cellular levels of this compound.

Caption: Hypothetical biosynthesis and degradation of malic acid 4-methyl ester.

Potential Physiological Roles

The methylation of a carboxylic acid can alter its chemical properties, such as its polarity, volatility, and ability to cross biological membranes. Based on these changes, several potential roles for malic acid 4-methyl ester in plant metabolism can be hypothesized:

  • Signaling Molecule: Methylated compounds, such as methyl jasmonate and methyl salicylate, are known volatile signals in plant defense and communication. Malic acid 4-methyl ester could potentially act as a short- or long-distance signaling molecule.

  • Metabolic Regulation: The formation of the methyl ester could be a way to temporarily inactivate or store malic acid, preventing it from entering other metabolic pathways. The release of free malic acid could then be tightly controlled by the activity of a specific esterase.

  • Allelopathy: The compound could be exuded from roots or leached from leaves and have allelopathic effects on neighboring plants or microorganisms.

  • Membrane Transport: The increased lipophilicity of the methyl ester compared to malic acid might facilitate its transport across cellular membranes, allowing for movement between compartments where specific malate transporters are absent.

Proposed Experimental Protocols to Elucidate Function

To move from hypothesis to evidence-based understanding, a series of targeted experiments are required. The following protocols provide a framework for the identification, quantification, and functional characterization of malic acid 4-methyl ester in plants.

Extraction and Quantification

Objective: To extract and quantify the levels of malic acid 4-methyl ester in various plant tissues and under different physiological conditions.

Methodology:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a solvent mixture suitable for capturing semi-polar metabolites, such as a mixture of methanol, chloroform, and water.

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar and highly polar compounds.

  • Derivatization (Optional): If necessary for detection, derivatize the extract to enhance volatility for gas chromatography (GC) or improve ionization for mass spectrometry (MS).

  • Quantification: Utilize a sensitive analytical platform such as GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard of malic acid 4-methyl ester would be required for accurate quantification.

cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Tissue B Grinding (Liquid N2) A->B C Solvent Extraction B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS or GC-MS D->E F Quantification E->F

Caption: Experimental workflow for the extraction and quantification of malic acid 4-methyl ester.

Identification of Biosynthetic and Degradative Enzymes

Objective: To identify the methyltransferase and esterase enzymes responsible for the metabolism of malic acid 4-methyl ester.

Methodology:

  • Candidate Gene Identification: Use bioinformatics to search for candidate methyltransferase and esterase genes in the genome of a plant species known to produce the compound. Look for genes that are co-expressed with genes involved in malic acid metabolism.

  • Heterologous Expression: Clone the candidate genes and express the corresponding proteins in a heterologous system, such as E. coli or yeast.

  • Enzyme Assays: Purify the recombinant proteins and perform in vitro enzyme assays using malic acid and SAM (for methyltransferases) or malic acid 4-methyl ester (for esterases) as substrates. Monitor product formation using LC-MS or other suitable analytical techniques.

  • In Vivo Validation: Generate transgenic plants or use gene-editing techniques (e.g., CRISPR/Cas9) to knock out or overexpress the identified genes. Analyze the metabolic profiles of these plants to confirm the role of the enzymes in the biosynthesis or degradation of malic acid 4-methyl ester.

Quantitative Data Summary (Hypothetical)

As no quantitative data for malic acid 4-methyl ester in plants is currently available in the literature, the following table is presented as a hypothetical example of how such data could be structured once it becomes available through future research.

Plant SpeciesTissueConditionConcentration (µg/g FW)Reference
Saccharum sinenseLeafControlData Not Available[]
Arabidopsis thalianaRosetteDrought StressData Not Available-
Oryza sativaRootPhosphorus DeficiencyData Not Available-
Solanum lycopersicumFruit (Ripe)ControlData Not Available-

Conclusion and Future Perspectives

Malic acid 4-methyl ester represents a fascinating but largely unexplored area of plant metabolism. While the central roles of malic acid are well-established, the functional significance of its methylation remains a mystery. The hypothetical pathways and experimental strategies outlined in this guide provide a starting point for researchers to begin to unravel the role of this compound. Future research in this area could reveal novel signaling pathways, regulatory mechanisms, or ecological interactions mediated by this molecule. Such discoveries would not only advance our fundamental understanding of plant biochemistry but could also have implications for crop improvement and the development of new plant-derived bioactive compounds. The study of malic acid 4-methyl ester is a green field of opportunity for plant scientists, biochemists, and natural product chemists.

References

The Function of Malic Acid 4-Me Ester in Saccharum sinense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-Me ester, a methyl ester derivative of the ubiquitous plant organic acid, malic acid, has been identified in Saccharum sinense (sugarcane). While its precise physiological role within this species remains to be definitively elucidated, this technical guide synthesizes current knowledge on malic acid metabolism, the function of related organic acid esters in plants, and established analytical methodologies to propose potential functions and guide future research. This document outlines the hypothesized roles of this compound in metabolic regulation and intercellular signaling, provides detailed experimental protocols for its study, and presents key biochemical pathways in a structured format.

Introduction

Saccharum sinense, a species of sugarcane, is a commercially significant crop globally. Its biochemistry is primarily studied in the context of sucrose (B13894) accumulation. However, a diverse array of other metabolites, including organic acids and their derivatives, contribute to the plant's growth, development, and stress responses. Malic acid is a key intermediate in primary metabolic pathways, including the tricarboxylic acid (TCA) cycle and C4 carbon fixation. The presence of its methylated form, this compound, suggests specific enzymatic activity and a potential regulatory or signaling function within the plant.[1][2] This guide explores these possibilities based on analogous compounds and pathways.

Hypothesized Functions of this compound in Saccharum sinense

Direct experimental evidence for the function of this compound in S. sinense is currently unavailable. However, based on the known roles of malic acid and other organic acid esters in plants, several functions can be hypothesized.

Metabolic Regulation

Malic acid is a central metabolite, and its concentration in various cellular compartments is tightly regulated. The esterification of malic acid to this compound could serve as a mechanism to modulate the pool of free malic acid, thereby influencing the flux through metabolic pathways such as the TCA cycle. This conversion could prevent the feedback inhibition of enzymes by high concentrations of malic acid or sequester a portion of the malic acid pool for later use.

Intercellular and Intracellular Signaling

Methyl esters of other plant organic acids, such as methyl jasmonate and methyl salicylate, are well-characterized as volatile signaling molecules involved in plant defense and developmental processes. It is plausible that this compound, being a relatively small and potentially volatile molecule, could function in a similar capacity.

  • Intra-plant Signaling: It may act as a mobile signal, transported between different tissues or cellular compartments to coordinate metabolic activity.

  • Inter-plant Signaling: As a volatile organic compound (VOC), it could be released into the environment to communicate with other plants, for instance, to signal stress conditions.

Relevant Biochemical Pathways

The synthesis and degradation of this compound are likely integrated with the central malic acid metabolism in Saccharum sinense.

Malic Acid Metabolism

Malic acid is synthesized and utilized in several key pathways:

  • Tricarboxylic Acid (TCA) Cycle: Malate (B86768) is an intermediate in the TCA cycle, a central hub of cellular respiration.

  • C4 Carbon Fixation: In C4 plants like sugarcane, malate is a key carrier of CO2 from the mesophyll to the bundle sheath cells.

  • Anaplerotic Reactions: Malate can be synthesized from pyruvate (B1213749) to replenish TCA cycle intermediates.

Hypothesized Synthesis and Degradation of this compound

The formation of this compound would require the activity of a methyltransferase , an enzyme that transfers a methyl group from a donor like S-adenosyl-L-methionine (SAM) to malic acid. Conversely, its degradation would likely be catalyzed by an esterase , which hydrolyzes the ester bond to release malic acid and methanol.

digraph "Malic_Acid_4_Me_Ester_Metabolism" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9];

// Nodes Malic_Acid [label="Malic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malic_Acid_4_Me_Ester [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-adenosyl-L-methionine\n(Methyl Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-adenosyl-L-homocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Methyltransferase [label="Methyltransferase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterase [label="Esterase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SAM -> Methyltransferase [label="provides methyl group", color="#5F6368"]; Malic_Acid -> Methyltransferase [label="substrate", color="#5F6368"]; Methyltransferase -> Malic_Acid_4_Me_Ester [label="produces", color="#5F6368"]; Methyltransferase -> SAH [label="releases", color="#5F6368"]; Malic_Acid_4_Me_Ester -> Esterase [label="substrate", color="#5F6368"]; Esterase -> Malic_Acid [label="releases", color="#5F6368"]; Esterase -> Methanol [label="releases", color="#5F6368"]; }

Figure 2: General workflow for the analysis of this compound by GC-MS.

Conclusion and Future Directions

The presence of this compound in Saccharum sinense opens up new avenues of research into the metabolic regulation and chemical ecology of this important crop. While its exact function is yet to be determined, the hypotheses presented in this guide, based on the roles of analogous compounds, provide a strong foundation for future investigations.

Future research should prioritize:

  • Quantitative analysis: Determining the concentration of this compound in different tissues and under various stress conditions.

  • Enzyme characterization: Identifying and characterizing the specific methyltransferases and esterases responsible for its synthesis and degradation.

  • Functional studies: Utilizing techniques such as stable isotope labeling and the analysis of transgenic plants with altered levels of the compound to elucidate its physiological role.

  • Volatile analysis: Investigating the potential release of this compound as a volatile organic compound and its role in plant-plant or plant-insect interactions.

By addressing these research questions, a comprehensive understanding of the function of this compound in Saccharum sinense can be achieved, potentially revealing novel mechanisms of metabolic control and chemical signaling in plants.

References

Spectroscopic Profile of Malic Acid 4-Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Malic acid 4-Me ester (CAS 66178-02-7), a derivative of the naturally occurring malic acid. While direct experimental spectra for this specific compound are not widely available in the public domain, this document compiles predicted data based on established spectroscopic principles and available information for closely related compounds. This guide is intended to serve as a reference for researchers in drug development and related fields for the identification and characterization of this molecule.

Chemical Structure and Properties

  • IUPAC Name: (2S)-2-Hydroxy-4-methoxy-4-oxobutanoic acid

  • Synonyms: Malic acid 4-methyl ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester

  • CAS Number: 66178-02-7

  • Molecular Formula: C₅H₈O₅

  • Molecular Weight: 148.11 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5dd1HH-2 (CH-OH)
~3.7s3HH-5 (OCH₃)
~2.8dd1HH-3a (CH₂)
~2.7dd1HH-3b (CH₂)
(broad)s1HOH (hydroxyl)
(broad)s1HCOOH (carboxyl)

Note: Predicted chemical shifts are for a deuterated chloroform (B151607) (CDCl₃) solvent. Actual values may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175C-1 (COOH)
~172C-4 (COOCH₃)
~68C-2 (CH-OH)
~52C-5 (OCH₃)
~40C-3 (CH₂)

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) solvent.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300 (broad)StrongO-H stretch (hydroxyl)
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1200StrongC-O stretch (ester/acid)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
149.04[M+H]⁺ (protonated molecular ion)
131.03[M-OH]⁺ (loss of hydroxyl group)
117.03[M-OCH₃]⁺ (loss of methoxy (B1213986) group)
89.02[M-COOCH₃]⁺ (loss of carbomethoxy group)

Note: Expected for a soft ionization technique like Electrospray Ionization (ESI).

Experimental Protocols

Detailed experimental protocols are essential for the reliable acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For structural information, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred. Acquire the mass spectrum in positive or negative ion mode using a soft ionization technique like ESI.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep ATR/KBr Pellet Preparation Sample->ATR_Prep Dilution Dilution for MS Sample->Dilution NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer ATR_Prep->IR_Acq MS_Acq Mass Spectrometer Dilution->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Technique_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups Present (e.g., -OH, C=O) IR->IR_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info Final_Structure Confirmed Structure NMR_Info->Final_Structure IR_Info->Final_Structure MS_Info->Final_Structure

Caption: Logical relationship of spectroscopic techniques in chemical structure confirmation.

Technical Guide: Physical Properties of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester, a chiral molecule of interest in synthetic chemistry and drug development. This document collates available data on its physical characteristics, outlines standardized experimental protocols for their determination, and presents relevant biochemical and synthetic pathways. The information is structured to serve as a practical resource for laboratory and research applications.

Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as L-Malic acid 4-methyl ester, is a derivative of the naturally occurring L-malic acid. Its chemical structure incorporates a chiral center, a hydroxyl group, and a methyl ester, making it a valuable building block in asymmetric synthesis.[1] The parent compound, L-malic acid, is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway.[2] Understanding the physical properties of this ester derivative is crucial for its application in designing and developing new chemical entities and pharmaceuticals.

Compound Identification:

  • IUPAC Name: (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid

  • Synonyms: Malic acid 4-Me ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, L-Malic acid 4-methyl ester[3][]

  • CAS Number: 66178-02-7[3][]

  • Molecular Formula: C₅H₈O₅[3][]

  • Molecular Weight: 148.11 g/mol [3][]

Physical Properties

The quantitative physical properties for (S)-2-Hydroxybutanedioic acid 4-methyl ester are summarized in Table 1. Much of the available data for this specific ester are predicted values. For comparative purposes, experimentally determined properties of its parent compound, L-Malic acid, are provided in Table 2.

Table 1: Physical Properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester

PropertyValueSource
Physical Form Crystalline solid[3][5]
Boiling Point 357.7 ± 27.0 °C (Predicted)[3][]
Density 1.383 ± 0.06 g/cm³ (Predicted)[3][]
pKa 3.49 ± 0.23 (Predicted)[3][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][]

Table 2: Experimental Physical Properties of L-Malic Acid (Parent Compound)

PropertyValueSource
Melting Point 101-103 °C[6][7]
Boiling Point Decomposes >225 °C[8]
Density 1.6 ± 0.1 g/cm³
Water Solubility 55.8 g/100 g water at 20 °C[8]
pKa pKa1: 3.4, pKa2: 5.1[9]
Specific Rotation [α]D -2.3° (c=10, H₂O)[9]

Experimental Protocols

This section details standardized methodologies for determining the key physical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10] The sample must be well-packed to ensure accurate measurement.[10]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.[3]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[3]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[10]

    • The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[10]

  • Purity Indication: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[10]

Boiling Point Determination (Micro-scale Method)

For small sample quantities, a micro boiling point determination is a suitable technique.

  • Apparatus: A small test tube, a thermometer, an inverted capillary tube (sealed at one end), and a heating bath (e.g., Thiele tube with mineral oil) are required.[7]

  • Procedure:

    • Approximately 0.5 mL of the liquid sample is placed in the small test tube.

    • A small, inverted capillary tube is placed (open end down) into the liquid.[11]

    • The test tube is attached to a thermometer, ensuring the bulb is level with the sample.[11]

    • The assembly is heated in the oil bath. As the liquid heats, trapped air will bubble out of the capillary tube.[7]

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary, indicating the liquid is at its boiling point.[11]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubble stream stops and liquid just begins to be drawn back into the capillary tube.[11]

Solubility Determination

Solubility is typically determined by the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

  • Procedure:

    • An excess amount of the solid solute is added to a known volume of the solvent in a flask.[12]

    • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

    • After agitation, the mixture is allowed to stand to let undissolved solid settle.

    • A sample of the supernatant is carefully removed, ensuring no solid particles are transferred, often by filtration through a syringe filter.[]

    • The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[13]

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is a critical parameter for chiral molecules.

  • Apparatus: A polarimeter is used for this measurement.[14]

  • Sample Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a suitable solvent (e.g., water, ethanol, chloroform). The concentration (c) is expressed in g/mL.[15]

  • Procedure:

    • The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[14]

    • The sample cell (polarimeter tube of a known path length, l, in decimeters) is rinsed and filled with the sample solution, ensuring no air bubbles are present.[5]

    • The observed rotation (α) is measured at a specific temperature (t) and wavelength (λ), typically the sodium D-line (589 nm).[15]

    • The specific rotation [α] is calculated using the formula: [α]tλ = α / (l × c)[16]

  • Interpretation: A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counter-clockwise).

Visualizations: Pathways and Workflows

Biochemical Pathway: Citric Acid (TCA) Cycle

The parent compound, L-malic acid, is a crucial intermediate in the citric acid cycle, a central metabolic pathway for cellular energy production. The ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, can be hydrolyzed in biological systems to yield L-malic acid, thereby entering this pathway.

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate Isocitrate Dehydrogenase (NAD⁺ → NADH, CO₂ out) succinyl_coa Succinyl-CoA alpha_ketoglutarate->succinyl_coa α-Ketoglutarate Dehydrogenase (NAD⁺ → NADH, CO₂ out) succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase (GDP → GTP) fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (FAD → FADH₂) malate (S)-Malate (L-Malic Acid) fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase (NAD⁺ → NADH)

Diagram 1: Role of (S)-Malate in the Citric Acid (TCA) Cycle.
Experimental Workflow: Synthesis via Fischer Esterification

(S)-2-Hydroxybutanedioic acid 4-methyl ester can be synthesized from its parent carboxylic acid, L-malic acid, through Fischer esterification. This workflow illustrates the general procedure.

Fischer_Esterification start Start Materials: (S)-Malic Acid Methanol (Excess) reaction Reaction Vessel: Combine reactants Add catalytic H₂SO₄ start->reaction reflux Heat to Reflux (e.g., 65-70°C) Monitor via TLC reaction->reflux workup Work-up: 1. Cool reaction mixture 2. Neutralize with NaHCO₃(aq) 3. Extract with organic solvent (e.g., Ethyl Acetate) reflux->workup separation Separation: Isolate organic layer Dry over Na₂SO₄ workup->separation purification Purification: Remove solvent via rotary evaporation Purify via column chromatography or distillation separation->purification product Final Product: (S)-2-Hydroxybutanedioic acid 4-methyl ester purification->product

Diagram 2: General workflow for the synthesis of the target ester.

Conclusion

This guide provides foundational data and methodologies related to (S)-2-Hydroxybutanedioic acid 4-methyl ester. While many of the specific physical properties for this ester are currently based on predictive models, the outlined experimental protocols offer a clear path for their empirical determination. The visualization of its parent compound's role in the TCA cycle and a plausible synthetic route underscores its relevance in both biochemical and synthetic contexts. This information is intended to support researchers and developers in the effective handling, characterization, and application of this chiral compound.

References

Navigating the Solubility Landscape of Malic Acid 4-Me Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of malic acid 4-Me ester. This document provides a detailed overview of its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a generalized workflow for its synthesis and purification.

This compound, a derivative of the naturally occurring malic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is crucial for its effective use in synthesis, formulation, and biological studies. While quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates the existing qualitative information and provides context through the solubility of its parent compound, malic acid.

Qualitative Solubility of this compound

This compound is reported to be soluble in a range of common organic solvents. This qualitative information is summarized in the table below.

Solvent FamilySolvent NameSolubility
HalogenatedChloroformSoluble[1][2][3]
HalogenatedDichloromethaneSoluble[1][2][3]
EstersEthyl AcetateSoluble[1][2][3]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1][2][3]
KetonesAcetoneSoluble[1][2][3]

Quantitative Solubility of Malic Acid in Organic Solvents (for reference)

To provide a quantitative perspective, the following table presents the solubility of the parent compound, malic acid, in several organic solvents at 20°C. It is important to note that the esterification of one of the carboxylic acid groups in malic acid to form the 4-Me ester will alter its polarity and, consequently, its solubility profile. Generally, esterification increases lipophilicity, which may lead to higher solubility in less polar organic solvents and lower solubility in highly polar solvents compared to the parent acid.

SolventSolubility ( g/100 g solvent) at 20°C
Methanol82.70[4]
Ethanol45.53[4]
Acetone17.75[4]
Diethyl Ether0.84[4]
Dioxane22.70[4]

Experimental Protocols

General Protocol for Ester Synthesis (Fischer Esterification)

A common method for the synthesis of esters like this compound is Fischer esterification. The following is a generalized protocol:

  • Reaction Setup: In a round-bottom flask, dissolve malic acid in an excess of methanol, which acts as both a reactant and a solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure this compound.

Generalized Experimental Workflow for Synthesis and Purification

The logical flow of synthesizing and purifying this compound can be visualized as follows:

Synthesis_Purification_Workflow Reactants Malic Acid + Methanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure Malic Acid 4-Me Ester Purification->Product

Synthesis and Purification Workflow

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in a specific solvent is the gravimetric method.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the excess solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Mass Determination: Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Logical Relationship for Solubility Determination

The key steps and their logical progression in determining solubility are illustrated in the diagram below.

Solubility_Determination_Workflow Start Excess Solute + Solvent Equilibration Agitation at Constant Temperature Start->Equilibration Separation Phase Separation (Settling/Centrifugation) Equilibration->Separation Sampling Withdraw Known Volume of Supernatant Separation->Sampling Evaporation Solvent Evaporation Sampling->Evaporation Measurement Weigh Dried Solute Evaporation->Measurement Calculation Calculate Solubility Measurement->Calculation

Solubility Determination Workflow

References

A Technical Guide to the Thermochemical Properties of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for malic acid 4-methyl ester. Due to the current scarcity of direct experimental data for this specific compound, this document outlines established methodologies for the determination of key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. Furthermore, it presents a comparative analysis of available data for structurally related compounds to offer estimated values and context for malic acid 4-methyl ester. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who require a thorough understanding of the thermodynamic properties of this molecule.

Introduction

Malic acid 4-methyl ester, a derivative of the naturally occurring malic acid, is a molecule of interest in various chemical and pharmaceutical research areas. A fundamental understanding of its thermochemical properties is crucial for process design, reaction modeling, and stability assessments. This guide addresses the current lack of direct experimental data by providing detailed, generalized experimental protocols and by leveraging data from analogous compounds to provide a robust framework for understanding the thermochemistry of malic acid 4-methyl ester.

Estimated Thermochemical Data

In the absence of direct experimental measurements for malic acid 4-methyl ester, the following table summarizes estimated and comparative thermochemical data. These values are derived from computational models and experimental data for structurally similar compounds, such as dimethyl succinate (B1194679) and other methyl esters of dicarboxylic and hydroxy acids. It is critical to note that these are estimations and should be used with an understanding of their theoretical nature.

Thermochemical PropertySymbolEstimated/Comparative ValueUnitNotes
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-650 ± 20kJ/molEstimated based on group contribution methods and comparison with similar esters.
Standard Molar Entropy (gas)S°(g)420 ± 15J/(mol·K)Estimated based on statistical mechanics and comparison with similar esters.
Molar Heat Capacity (liquid)Cp,m(l)250 ± 10J/(mol·K)Estimated based on correlations for organic liquids and data for related esters.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the established experimental methodologies for determining the key thermochemical properties of organic compounds like malic acid 4-methyl ester.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic esters, it is most commonly determined indirectly through combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity malic acid 4-methyl ester is placed in a crucible within a combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in a well-defined state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimetric system is recorded as a function of time until it reaches a final, stable value.

  • Data Analysis: The heat capacity of the calorimeter (Ccal) is determined in separate calibration experiments using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample (qcomb) is calculated from the observed temperature change (ΔT) and Ccal.

  • Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion and the molar mass of the sample.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Determination of Heat Capacity

The molar heat capacity (Cp,m) is essential for understanding how the energy of a substance changes with temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of liquid malic acid 4-methyl ester is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Calibration: The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion. A sapphire standard with a well-characterized heat capacity is used to calibrate the heat capacity measurement.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same experimental conditions. The molar heat capacity is then obtained by dividing the specific heat capacity by the molar mass of the compound.

Determination of Standard Entropy

The standard entropy (S°) of a substance is determined by measuring its heat capacity from near absolute zero to the standard temperature (298.15 K) and accounting for the entropy changes at any phase transitions.

Methodology: Adiabatic Calorimetry

  • Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of malic acid 4-methyl ester is measured from a very low temperature (typically ~5 K) up to its melting point using an adiabatic calorimeter. This involves introducing a known amount of heat to the sample and measuring the resulting temperature increase under near-adiabatic conditions.

  • Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting point (Tm) is measured, typically using DSC or the adiabatic calorimeter itself.

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to 298.15 K using DSC, as described in section 3.2.

  • Entropy Calculation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy of fusion:

    S°(298.15 K) = ∫0Tm (Cp,solid/T) dT + ΔfusH/Tm + ∫Tm298.15 (Cp,liquid/T) dT

    The heat capacity below the lowest measurement temperature is typically estimated using the Debye T3 law.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermochemical properties.

Experimental_Workflow_Enthalpy cluster_preparation Sample Preparation cluster_combustion Combustion Calorimetry cluster_analysis Data Analysis A High-Purity Sample of Malic Acid 4-Methyl Ester B Precise Weighing A->B C Static Bomb Combustion B->C D Temperature Change Measurement (ΔT) C->D E Calculation of Enthalpy of Combustion (ΔcH°) D->E F Application of Hess's Law E->F G Standard Enthalpy of Formation (ΔfH°) F->G

Workflow for Enthalpy of Formation Determination

Experimental_Workflow_Heat_Capacity cluster_dsc Differential Scanning Calorimetry (DSC) cluster_calibration Calibration & Analysis H Weighed Sample in Hermetically Sealed Pan I Controlled Heating Rate H->I J Measure Differential Heat Flow I->J K Calibration with Sapphire Standard J->K L Calculation of Specific Heat Capacity (cp) K->L M Molar Heat Capacity (Cp,m) L->M

Workflow for Heat Capacity Determination

Conclusion

While direct experimental thermochemical data for malic acid 4-methyl ester is not yet available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The detailed experimental protocols for calorimetry and the comparative data from related compounds offer a solid foundation for researchers and professionals. The generation of precise experimental data for this compound is encouraged to further refine thermodynamic models and support its application in various scientific and industrial fields.

An Examination of Malic Acid 4-Methyl Ester: A Compound Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature reveals a significant lack of research into the potential therapeutic applications of Malic acid 4-Methyl ester (CAS 66178-02-7). This technical guide addresses the current state of knowledge, highlighting the absence of data on its mechanism of action, relevant signaling pathways, and preclinical or clinical studies, while exploring the therapeutic landscape of the broader malic acid family.

Malic acid 4-Me ester, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid, a naturally occurring dicarboxylic acid.[] While commercially available as a research chemical and noted to be found in the herbs of Saccharum sinense, its biological effects and therapeutic potential remain largely unexplored in the scientific community.[][][3][4] Chemical suppliers consistently label this compound for research purposes only, indicating it has not undergone evaluation for human or therapeutic use.[]

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 66178-02-7[5]
Molecular Formula C5H8O5[][5]
Molecular Weight 148.11 g/mol [][3]
Appearance Crystalline solid[][][5]
Synonyms (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester[][]

The Therapeutic Potential of Related Malic Acid Compounds: A Tentative Proxy

Given the dearth of information on this compound, an examination of its parent compound, malic acid, and other ester derivatives may offer insights into potential, albeit speculative, areas of therapeutic investigation. It is crucial to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound.

Malic Acid: A Precursor with Diverse Applications

Malic acid itself has been investigated for several therapeutic applications. It is a key intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in living organisms.[6] Clinical trials have explored its use in treating conditions such as xerostomia (dry mouth), depression, and hypertension.[7] As an alpha-hydroxy acid, malic acid is also a common ingredient in skincare products for its exfoliating and pH-balancing properties.[8][9][10] Furthermore, studies have suggested that malic acid possesses antioxidant properties and may play a role in mitigating pain associated with fibromyalgia when combined with magnesium.[8]

Malic Acid Esters in Drug Delivery and Biological Activity

The esterification of carboxylic acids, such as malic acid, is a common strategy in medicinal chemistry to enhance the cell membrane permeability of biologically active compounds, effectively creating "pro-drugs".[11][12] This approach allows for better intracellular delivery of the active acid form.

Future Directions and Conclusion

The current body of scientific literature does not support the creation of an in-depth technical guide on the therapeutic applications of this compound. There is a complete absence of published data regarding its mechanism of action, efficacy in disease models, or safety profile.

For researchers, scientists, and drug development professionals interested in this molecule, the logical first step would be to conduct foundational in vitro studies to assess its cytotoxicity and basic biological activities. Depending on these initial findings, further investigation into its effects on specific cellular pathways could be warranted.

Below is a conceptual workflow for the initial biological screening of a novel compound like this compound.

G cluster_0 Initial In Vitro Screening cluster_1 Pathway Analysis and Target Identification cluster_2 In Vivo Model Testing A Compound Acquisition (this compound) B Purity and Identity Confirmation (e.g., NMR, Mass Spec) A->B C Cytotoxicity Assays (e.g., MTT, LDH in various cell lines) B->C D Basic Biological Activity Screening (e.g., Antioxidant, Anti-inflammatory, Enzyme Inhibition Assays) C->D E Analysis of Positive Hits D->E If activity is observed F Hypothesis Generation (Potential Mechanism of Action) E->F G Target Deconvolution Studies F->G H Pharmacokinetic Studies (ADME) G->H If target is validated I Efficacy Studies in Animal Models H->I J Toxicology Studies I->J

Conceptual workflow for novel compound screening.

References

Malic Acid 4-Me Ester: A Technical Guide to its Putative Role and Research Applications in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

Malic acid is a pivotal intermediate in central metabolism, most notably in the citric acid (TCA) cycle, which is fundamental for cellular energy production. Its derivative, malic acid 4-Me ester (malic acid 4-methyl ester), is a less understood compound. This technical guide provides an in-depth overview of the well-established roles of malic acid in metabolic pathways and presents the current, albeit limited, understanding of its 4-Me ester. While direct evidence for a significant endogenous role of this compound in core metabolic pathways is scarce, this document explores its physicochemical properties, its hypothesized metabolic fate, and its potential applications as a research tool to probe cellular metabolism. Detailed hypothetical experimental protocols are provided to guide researchers in investigating the cellular uptake, hydrolysis, and metabolic impact of this compound.

The Indisputable Role of L-Malic Acid in Core Metabolism

L-Malic acid, in its ionized form malate (B86768), is a crucial C4-dicarboxylic acid that participates in several key metabolic pathways essential for life. Its significance stems from its central position in cellular respiration and biosynthesis.

The Citric Acid (TCA) Cycle

The TCA cycle is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids. Within the mitochondrial matrix, malate is a key intermediate. It is formed by the hydration of fumarate (B1241708), a reaction catalyzed by fumarate hydratase. Subsequently, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces a molecule of NAD+ to NADH. This NADH is then utilized by the electron transport chain to generate ATP. The regeneration of oxaloacetate is critical for the continuation of the cycle, as it condenses with acetyl-CoA to form citrate.[1][2]

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_kg α-Ketoglutarate isocitrate->alpha_kg Isocitrate Dehydrogenase (NADH) succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa α-KG Dehydrogenase (NADH) succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase (GTP) fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (FADH₂) malate L-Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase (NADH)

Figure 1: The Citric Acid (TCA) Cycle with L-Malate.
Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial mechanism for translocating reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. In this shuttle, cytosolic oxaloacetate is reduced to malate, which is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, regenerating NADH.

Anaplerotic Reactions and Pyruvate (B1213749) Cycling

Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate and CO₂, generating NADPH.[3] This reaction is vital for providing the reducing power for biosynthetic pathways, such as fatty acid synthesis. The reverse reaction, the reductive carboxylation of pyruvate to malate, is an anaplerotic reaction that replenishes TCA cycle intermediates.

This compound: An Enigmatic Derivative

This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a derivative of malic acid where the carboxylic acid group at the 4-position is esterified with a methyl group.

Physicochemical Properties and Natural Occurrence

While L-malic acid is ubiquitous in living organisms, the natural occurrence of its 4-Me ester is not well-documented. It has been reported to be isolated from the herbs of Saccharum sinense (sugarcane).[] However, it is not listed as an endogenous metabolite in major human metabolomics databases such as the Human Metabolome Database (HMDB) or in metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).[2][5] This suggests that if it is present in mammals, it is likely at very low concentrations or is of exogenous origin. The compound is commercially available as a crystalline solid for research purposes.[6]

Table 1: Physicochemical Properties of this compound and L-Malic Acid

PropertyThis compoundL-Malic Acid
Synonyms (S)-2-Hydroxybutanedioic acid 4-methyl ester(S)-2-Hydroxybutanedioic acid
CAS Number 66178-02-797-67-6
Molecular Formula C₅H₈O₅C₄H₆O₅
Molecular Weight 148.11 g/mol 134.09 g/mol
Appearance Crystalline solidWhite crystalline powder
Water Solubility Soluble in many organic solvents55.8 g/100 g water at 20°C[7]

Hypothesized Metabolic Fate and Research Applications

Given the absence of known specific metabolic pathways involving this compound, it is hypothesized that its primary metabolic fate upon entering a cell is hydrolysis into its constituent parts: L-malic acid and methanol (B129727). This hydrolysis would likely be catalyzed by ubiquitous intracellular carboxylesterases.

The resulting L-malic acid would then be free to enter the endogenous malate pools and participate in central metabolism, such as the TCA cycle. The methanol produced would be metabolized, likely by alcohol dehydrogenase.

Hydrolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ester_ext This compound ester_int This compound ester_ext->ester_int Cellular Uptake (Increased Permeability) hydrolysis Hydrolysis (Carboxylesterases) ester_int->hydrolysis malate L-Malate hydrolysis->malate methanol Methanol hydrolysis->methanol tca TCA Cycle malate->tca

Figure 2: Hypothesized metabolic fate of this compound.

The primary research application of this compound stems from its altered physicochemical properties compared to malic acid. The esterification of one of the carboxyl groups neutralizes its charge and increases its lipophilicity. This likely enhances its ability to cross cellular membranes via passive diffusion, bypassing the specific dicarboxylate transporters required for malic acid uptake.[8]

Therefore, this compound can be a valuable tool for:

  • Studying the effects of increased intracellular malate: By delivering a precursor that can readily enter cells, researchers can investigate the impact of elevated malate concentrations on metabolic fluxes, enzyme activities, and signaling pathways.

  • Bypassing transport limitations: In cell types with low expression or activity of malate transporters, the 4-Me ester could be used to ensure intracellular delivery of malate.

Experimental Protocols for Investigating this compound

The following are detailed, albeit hypothetical, experimental protocols designed to investigate the metabolic fate and effects of this compound. These protocols are based on standard methodologies in metabolic research.

Protocol 1: In Vitro Hydrolysis by Cellular Esterases

Objective: To determine if this compound is hydrolyzed to malic acid by enzymes present in a cell lysate.

Methodology:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., HepG2 human liver cells) to ~90% confluency.

    • Harvest cells, wash with ice-cold phosphate-buffered saline (PBS), and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic and microsomal fractions) and determine the total protein concentration using a Bradford or BCA assay.

  • Hydrolysis Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes containing:

      • 50 µg of cell lysate protein.

      • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

      • 100 µM this compound (from a concentrated stock in DMSO; ensure final DMSO concentration is <0.1%).

    • Include control reactions:

      • No-lysate control (ester in buffer) to assess non-enzymatic hydrolysis.

      • Boiled-lysate control to confirm the enzymatic nature of the activity.

    • Incubate reactions at 37°C.

  • Time-Course Analysis:

    • Stop the reactions at various time points (e.g., 0, 15, 30, 60, 120 minutes) by adding an equal volume of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled malic acid).

    • Vortex and centrifuge at high speed to precipitate proteins.

  • Quantification by LC-MS/MS:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a method to separate and quantify this compound and malic acid based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

    • Calculate the rate of malic acid formation and the rate of ester disappearance.

Protocol 2: Cellular Uptake and Metabolic Fate

Objective: To measure the rate of uptake of this compound into cultured cells and its conversion to intracellular malic acid.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., C2C12 myoblasts) in 6-well plates and grow to confluency.

  • Treatment:

    • Aspirate the growth medium and replace it with a serum-free medium containing 100 µM this compound.

    • As a control, treat a separate set of wells with 100 µM L-malic acid.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly wash the cells three times with ice-cold PBS to remove extracellular compounds.

    • Immediately add 500 µL of ice-cold 80% methanol containing an internal standard to each well to quench metabolism and extract metabolites.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis.

    • Quantify the intracellular concentrations of this compound and malic acid, normalizing to the protein content of each well.

  • Data Analysis:

    • Plot the intracellular concentrations of both compounds over time to determine the kinetics of uptake and conversion.

Experimental_Workflow start Seed Cells in 6-well Plates treatment Treat Cells with This compound start->treatment sampling Time-Course Sampling (0, 5, 15, 30, 60 min) treatment->sampling wash Rapid Wash with Ice-Cold PBS sampling->wash quench Quench & Extract with 80% Methanol + IS wash->quench extract Scrape, Vortex, Centrifuge quench->extract analyze Analyze Supernatant by LC-MS/MS extract->analyze quantify Quantify Intracellular Ester & Malate analyze->quantify end Determine Uptake & Conversion Kinetics quantify->end

Figure 3: Workflow for studying cellular uptake and metabolism.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its relationship with the central metabolite, L-malic acid. The current body of scientific literature does not support a role for this ester as an endogenous intermediate in the core metabolic pathways of most organisms. Its significance, therefore, lies in its potential as a chemical tool for metabolic research.

The increased membrane permeability of the ester compared to its parent dicarboxylic acid makes it an attractive vehicle for delivering malate into cells, thereby enabling the study of metabolic regulation and cellular responses to perturbations in the TCA cycle and related pathways.

Future research should focus on validating the hypothesized hydrolysis of this compound in various cell types and model organisms. Furthermore, studies employing this compound to modulate intracellular malate levels could provide new insights into the regulation of energy metabolism, anaplerosis, and biosynthetic pathways, which are of significant interest to both basic researchers and drug development professionals.

References

An In-Depth Technical Guide to the Chirality of (S)-2-Hydroxybutanedioic acid 4-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, a derivative of the naturally occurring (S)-malic acid, is a chiral molecule of significant interest in various scientific domains, including organic synthesis and drug development. The stereochemistry of this compound is of paramount importance as enantiomers can exhibit distinct biological activities and physiological effects. This technical guide provides a comprehensive overview of the chirality of (S)-2-Hydroxybutanedioic acid 4-methyl ester, including its physicochemical properties and detailed experimental protocols for its chiral analysis.

Physicochemical and Chiral Properties

PropertyValueSource
Molecular Formula C5H8O5ChemicalBook[2]
Molecular Weight 148.11 g/mol ChemicalBook[2]
Physical Form Crystalline solidChemicalBook[2]
Predicted Boiling Point 357.7 ± 27.0 °CChemicalBook[2]
Predicted Density 1.383 ± 0.06 g/cm³ChemicalBook[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[2]
Specific Rotation of (S)-Malic Acid -2.3° (c=10, water)
+23° (pyridine)[1]

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric purity of (S)-2-Hydroxybutanedioic acid 4-methyl ester is crucial for its application in research and drug development. The following are detailed methodologies for key experiments used in chiral analysis.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. This provides a macroscopic measure of the sample's enantiomeric composition.

Objective: To determine the specific rotation of a sample of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks

  • Analytical balance

  • (S)-2-Hydroxybutanedioic acid 4-methyl ester

  • High-purity solvent (e.g., ethanol (B145695) or chloroform)

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the compound (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask.

  • Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell. The reading should be zero.

  • Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the sample in g/mL.

    • l is the path length of the cell in decimeters (dm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers in a mixture. This method can provide accurate determination of enantiomeric excess (ee). For compounds like malic acid and its esters, pre-column derivatization is often employed to enhance separation and detection.[3][4]

Objective: To determine the enantiomeric excess of a sample of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Chiral stationary phase (CSP) column (e.g., a Pirkle-type or polysaccharide-based column) or a standard C18 column if using a chiral derivatizing agent.[3][5]

  • Chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine).[3]

  • Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Sample vials

  • Syringe filters

Procedure (with Pre-column Derivatization):

  • Derivatization: React the sample containing (S)-2-Hydroxybutanedioic acid 4-methyl ester with a chiral derivatizing agent to form diastereomers.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer. The exact composition should be optimized for the best separation of the diastereomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV or fluorescence detector at a wavelength appropriate for the derivatized product.

  • Analysis: Inject the derivatized sample into the HPLC system. The two diastereomers will have different retention times, allowing for their separation and quantification.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two diastereomers using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers. The formation of diastereomeric complexes leads to different chemical shifts for the corresponding nuclei of the two enantiomers.

Objective: To determine the enantiomeric purity of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Chiral derivatizing agent or chiral solvating agent

  • Deuterated solvent (e.g., CDCl3)

  • Sample of (S)-2-Hydroxybutanedioic acid 4-methyl ester

Procedure (with Chiral Derivatizing Agent):

  • Derivatization: React the sample with a chiral derivatizing agent to form diastereomers.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.

  • NMR Analysis: Acquire a high-resolution proton (¹H) or carbon (¹³C) NMR spectrum of the sample.

  • Data Analysis: Identify the signals corresponding to the diastereomers. The difference in the chemical environment will result in separate peaks for at least some of the nuclei in the two diastereomers. The enantiomeric ratio can be determined by integrating the corresponding signals.

Visualizations

Chirality_Determination_Workflow cluster_sample Sample Preparation cluster_analysis Chiral Analysis cluster_results Results Sample Sample of 2-Hydroxybutanedioic acid 4-methyl ester Polarimetry Polarimetry Sample->Polarimetry Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Chiral_NMR Chiral NMR Sample->Chiral_NMR Optical_Rotation Specific Optical Rotation Polarimetry->Optical_Rotation Enantiomeric_Excess Enantiomeric Excess (ee) Chiral_HPLC->Enantiomeric_Excess Enantiomeric_Ratio Enantiomeric Ratio Chiral_NMR->Enantiomeric_Ratio

Workflow for the determination of chirality.

Chiral_HPLC_Separation cluster_input Input cluster_process Separation Process cluster_output Output Racemic_Mixture Racemic Mixture of (R)- and (S)-Esters Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column Interaction S_Enantiomer (S)-Enantiomer Chiral_Column->S_Enantiomer Elutes Earlier/Later R_Enantiomer (R)-Enantiomer Chiral_Column->R_Enantiomer Elutes Earlier/Later

Principle of chiral HPLC separation.

Conclusion

The chirality of (S)-2-Hydroxybutanedioic acid 4-methyl ester is a critical attribute that dictates its properties and potential applications. While specific optical rotation data for this compound is not widely published, established analytical techniques such as polarimetry, chiral HPLC, and chiral NMR spectroscopy provide robust methods for its chiral characterization. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals working with this and other chiral molecules. Accurate determination of enantiomeric purity is essential for ensuring the safety, efficacy, and quality of chiral compounds in all stages of development and application.

References

Malic Acid 4-Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Properties, and Potential Applications

Malic acid 4-methyl ester, a mono-ester derivative of the naturally occurring dicarboxylic acid L-malic acid, is a compound of growing interest in the scientific community. Its presence in natural sources, such as Saccharum sinense, and its chemical structure suggest a potential for diverse applications, particularly in the realms of chemical synthesis and drug development. This technical guide provides a comprehensive overview of the current literature on malic acid 4-methyl ester, focusing on its physicochemical properties, synthesis methodologies, and potential biological relevance.

Physicochemical Properties

Malic acid 4-methyl ester, also known as (S)-2-hydroxybutanedioic acid 4-methyl ester, is a crystalline solid at room temperature.[] Its fundamental properties are summarized in the table below. While some physical properties have been determined experimentally, others are based on computational predictions.

PropertyValueSource
CAS Number 66178-02-7[2]
Molecular Formula C5H8O5[2]
Molecular Weight 148.11 g/mol []
Appearance Crystalline solid[]
Purity >98%[]
Predicted Boiling Point 357.7 ± 27.0 °C[3]
Predicted Density 1.383 ± 0.06 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Synthesis and Experimental Protocols

One common strategy for selective esterification is to exploit the differential reactivity of the carboxyl groups. The carboxyl group at the 4-position is generally more sterically accessible than the one at the 1-position, which is adjacent to the hydroxyl group. This difference can be utilized for regioselective esterification under carefully controlled conditions.

A plausible synthetic approach would involve the direct esterification of L-malic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction would need to be carefully monitored to favor the formation of the mono-ester over the di-ester.

Below is a proposed experimental workflow for the synthesis and purification of malic acid 4-methyl ester, based on general esterification principles.

G Proposed Synthesis Workflow for Malic Acid 4-Methyl Ester A Reactants L-Malic Acid Methanol (solvent & reactant) C Reaction Mixture (Malic acid, mono-esters, di-ester, methanol, catalyst) A->C B Reaction Conditions Acid Catalyst (e.g., H₂SO₄) Controlled Temperature & Time B->C D Quenching (e.g., with NaHCO₃ solution) C->D E Extraction (e.g., with Ethyl Acetate) D->E F Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Malic Acid 4-Me Ester (Final Product) H->I

Caption: Proposed workflow for the synthesis of malic acid 4-methyl ester.

Reference Protocol: Synthesis of D-(+)-Malic Acid Dimethyl Ester

While a specific protocol for the 4-mono-methyl ester is elusive, a reported synthesis for the dimethyl ester of D-(+)-malic acid provides valuable insight into the esterification process and the expected spectroscopic characteristics.

Experimental Protocol: Thionyl chloride (SOCl₂) is added dropwise to a solution of D-(+)-malic acid in methanol at 0°C. The solution is then stirred at room temperature for 24 hours. After reaction completion, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield D-(+)-malic acid dimethyl ester.

Quantitative Data (for Dimethyl Ester):

  • Yield: 99%

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.52 (q, J = 5.5 Hz, 1H), 3.82 (s, 3H), 3.72 (s, 3H), 2.95-2.74 (m, 2H).

  • ¹³C NMR (126 MHz, CDCl₃) δ (ppm): 173.9, 171.2, 67.4, 53.1, 52.2, 38.6.

  • HRMS (ESI): m/z calculated for C₆H₁₀NaO₅ [M+Na]⁺: 185.0420; found: 185.0427.

This data for the dimethyl ester can serve as a useful comparison for the characterization of the mono-methyl ester. The presence of only one methyl signal in the NMR spectrum would be a key indicator of successful mono-esterification.

Potential Applications in Drug Development

While direct evidence for the biological activity of malic acid 4-methyl ester as a small molecule is limited in the current literature, the broader context of malic acid and its derivatives suggests several promising avenues for investigation in drug development.

Pro-drug Strategy

Esterification is a common strategy to create pro-drugs with improved pharmacokinetic properties, such as increased lipophilicity and cell membrane permeability. Malic acid itself has demonstrated various biological activities, including antioxidant and anti-inflammatory effects. The 4-methyl ester could potentially serve as a pro-drug of malic acid, facilitating its delivery into cells where it can be hydrolyzed by intracellular esterases to release the active parent molecule.

G This compound as a Potential Pro-drug A This compound (Lipophilic, Enhanced Permeability) B Cell Membrane A->B Passive Diffusion C Intracellular Esterases B->C D Malic Acid (Active Compound) C->D Hydrolysis E Biological Effects (e.g., Antioxidant, Anti-inflammatory) D->E

Caption: Conceptual pathway of malic acid 4-methyl ester as a pro-drug.

Polymer-Based Drug Delivery

Partially methylated polymers of poly(β,L-malic acid) have been investigated as nanoconjugate platforms for tumor drug delivery. These copolymers have shown the ability to destabilize liposome (B1194612) membranes and are internalized by cancer cells. This suggests that the methyl ester functionality can be incorporated into polymeric systems to modulate their physicochemical properties and enhance their drug delivery capabilities. While this application does not directly involve the small molecule, it highlights the utility of the methyl ester of malic acid in a biomedical context.

Analytical Methods

The quantitative analysis of malic acid 4-methyl ester can be achieved using standard analytical techniques.

Analytical MethodDescription
High-Performance Liquid Chromatography (HPLC) HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a powerful tool for the separation and quantification of malic acid esters. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient would be a suitable starting point for method development.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. Quantitative NMR (qNMR) could also be employed for accurate concentration determination using an internal standard.
Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), provides high sensitivity and selectivity for the detection and quantification of the ester.

Conclusion and Future Directions

Malic acid 4-methyl ester is a compound with significant untapped potential. While its basic physicochemical properties are known, a detailed exploration of its synthesis, biological activity, and applications in drug development is still in its nascent stages. The development of a robust and selective synthesis protocol for the 4-methyl ester is a crucial first step to enable further research. Subsequent investigations should focus on evaluating its pharmacokinetic profile and its efficacy as a potential pro-drug of malic acid. Furthermore, its role as a building block for novel biomaterials and drug delivery systems warrants deeper exploration. For researchers and professionals in drug development, malic acid 4-methyl ester represents an intriguing molecule with the potential to contribute to the advancement of new therapeutic strategies.

References

Methodological & Application

Synthesis of Malic Acid 4-Methyl Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of malic acid 4-methyl ester, a valuable chiral building block in organic synthesis and drug development. Due to the presence of multiple reactive functional groups in malic acid—two carboxylic acids and one hydroxyl group—direct selective esterification at the 4-position is challenging. This protocol outlines a robust multi-step synthesis involving a protection-deprotection strategy to ensure high regioselectivity and purity of the final product. The key steps involve the formation of a cyclic acetonide to protect the C1-carboxyl and C2-hydroxyl groups, followed by esterification of the free C4-carboxyl group, and subsequent deprotection to yield the desired malic acid 4-methyl ester.

Introduction

Malic acid is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism. Its stereoisomers, particularly L-malic acid, are versatile starting materials for the synthesis of a wide range of enantiomerically pure compounds. The selective functionalization of one of its two carboxylic acid groups is a common requirement for its use as a chiral synthon. Malic acid 4-methyl ester, in particular, is a useful intermediate where the C1-carboxylic acid and the C2-hydroxyl group remain available for further chemical transformations. This protocol details a reliable method to achieve this selective monofunctionalization.

Data Presentation

A direct, one-pot synthesis of malic acid 4-methyl ester is often complicated by the formation of multiple products, including the 1-methyl ester, the 1,4-dimethyl ester, and dehydration byproducts such as dimethyl fumarate (B1241708) and dimethyl maleate. The presented multi-step protocol is designed to overcome these challenges and provide the target compound with high purity. Quantitative data for each step of the synthesis are summarized in the table below.

StepReactionStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
1ProtectionL-Malic Acid2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acidAcetone (B3395972)85-95>95
2Esterification(S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acidDiazomethane (B1218177) or CH₃I, K₂CO₃Diethyl ether or DMF80-90>98
3DeprotectionMethyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetateAqueous HClAcetone/Water90-98>99

Experimental Protocols

Step 1: Protection of L-Malic Acid as an Acetonide

This step involves the formation of a cyclic ketal, specifically an acetonide, which protects both the C1-carboxylic acid and the C2-hydroxyl group of L-malic acid.

Materials:

Procedure:

  • Suspend L-malic acid (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

  • The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane to yield a white solid.

Step 2: Esterification of the Protected Malic Acid

With the C1 and C2 positions protected, the free C4-carboxylic acid can be selectively esterified. Two common methods are presented below.

Method A: Using Diazomethane (for small-scale synthesis, use with extreme caution in a well-ventilated fume hood with appropriate safety measures)

Materials:

  • (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

  • Diazomethane solution in diethyl ether

Procedure:

  • Dissolve the protected malic acid (1 equivalent) in diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the solution under reduced pressure to yield the methyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Method B: Using Methyl Iodide and Potassium Carbonate

Materials:

  • (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the protected malic acid (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure methyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate.

Step 3: Deprotection to Yield Malic Acid 4-Methyl Ester

The final step is the removal of the acetonide protecting group to regenerate the C1-carboxylic acid and C2-hydroxyl group.

Materials:

  • Methyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate

  • Aqueous hydrochloric acid (1 M)

  • Acetone

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve the protected ester (1 equivalent) in a mixture of acetone and water.

  • Add 1 M aqueous hydrochloric acid until the pH of the solution is approximately 1-2.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the deprotection is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-malic acid 4-methyl ester.

  • The product can be further purified by column chromatography if necessary.

Visualization of the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram.

Synthesis_of_Malic_Acid_4_Me_Ester Malic_Acid L-Malic Acid Protected_Intermediate (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid Malic_Acid->Protected_Intermediate Step 1: Protection 2,2-Dimethoxypropane, p-TSA, Acetone Esterified_Intermediate Methyl (S)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate Protected_Intermediate->Esterified_Intermediate Step 2: Esterification CH₂N₂ or CH₃I, K₂CO₃ Final_Product Malic Acid 4-Methyl Ester Esterified_Intermediate->Final_Product Step 3: Deprotection Aqueous HCl

Caption: Synthetic route to malic acid 4-methyl ester.

Application Notes and Protocols for the Selective Synthesis of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid with a hydroxyl group at the C-2 position, is a versatile building block in organic synthesis and drug development. Its two carboxylic acid groups and one hydroxyl group offer multiple points for chemical modification. However, the selective functionalization of one carboxylic acid group over the other presents a significant synthetic challenge. This document provides detailed protocols for the selective synthesis of malic acid 4-methyl ester, a key intermediate for the production of various fine chemicals and pharmaceutical agents. The primary method detailed herein leverages boric acid as a mild and chemoselective catalyst for the monoesterification of the C-4 carboxylic acid.

Principle of Selective Esterification

The selective synthesis of malic acid 4-methyl ester relies on the chemoselective esterification of the carboxylic acid group at the 4-position while leaving the carboxylic acid at the 1-position and the hydroxyl group at the 2-position unreacted. Boric acid has been demonstrated to be an effective catalyst for this transformation.[1][2] The proposed mechanism involves the formation of a borate (B1201080) complex with the α-hydroxycarboxylic acid moiety (the hydroxyl group at C-2 and the carboxylic acid at C-1). This complex formation activates the adjacent C-1 carboxyl group to a lesser extent for esterification compared to the free C-4 carboxyl group, leading to the preferential formation of the 4-methyl ester.[3] This method is advantageous due to its mild reaction conditions and high selectivity, avoiding the need for complex protection-deprotection strategies.[4][5][6]

Experimental Protocols

Method 1: Boric Acid Catalyzed Monoesterification

This protocol is based on the chemoselective esterification of α-hydroxycarboxylic acids using boric acid as a catalyst.[1][2]

Materials:

  • DL-Malic acid (or the desired stereoisomer)

  • Anhydrous methanol (B129727)

  • Boric acid (H₃BO₃)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve DL-malic acid (1.0 eq) in anhydrous methanol (sufficient to dissolve, e.g., 0.1-0.2 M concentration).

  • Catalyst Addition: To the stirred solution, add boric acid (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 18 hours).[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For potentially faster reaction times, the mixture can be gently heated to 40-50°C.

  • Workup:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator. Mild heating (40-50°C) will also aid in the removal of the catalyst as volatile trimethyl borate.[2]

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297).

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining boric acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to isolate the pure malic acid 4-methyl ester.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for Boric Acid Catalyzed Synthesis

ParameterValue/RangeNotes
Malic Acid:Boric Acid (molar ratio)1 : 0.1-0.2A catalytic amount of boric acid is sufficient.
SolventAnhydrous MethanolThe use of anhydrous solvent is crucial to drive the equilibrium towards ester formation.
TemperatureRoom Temperature to 50°CMild conditions are generally sufficient.[2]
Reaction Time18 hours (overnight)Monitor by TLC or HPLC for completion.
Expected YieldHighLiterature suggests excellent yields for similar systems.[2]
Expected PurityHigh after purificationColumn chromatography is recommended for purification.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of malic acid 4-methyl ester using the boric acid catalyzed method.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification MalicAcid Malic Acid ReactionMix Reaction Mixture MalicAcid->ReactionMix Methanol Anhydrous Methanol Methanol->ReactionMix BoricAcid Boric Acid (catalyst) BoricAcid->ReactionMix Stirring Stir at RT, 18h ReactionMix->Stirring Concentration Concentration Stirring->Concentration Extraction Extraction & Washing Concentration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct Malic Acid 4-Methyl Ester Purification->FinalProduct

Caption: Workflow for the synthesis of malic acid 4-methyl ester.

Proposed Catalytic Cycle

The diagram below outlines the proposed mechanism for the boric acid-catalyzed selective monoesterification of malic acid.

Catalytic_Cycle MalicAcid Malic Acid Complex Malic Acid-Borate Complex MalicAcid->Complex + Boric Acid BoricAcid Boric Acid Intermediate Tetrahedral Intermediate Complex->Intermediate + Methanol (at C4) Methanol Methanol ProductComplex Product-Borate Complex Intermediate->ProductComplex - Water Product Malic Acid 4-Methyl Ester ProductComplex->Product - Boric Acid Water Water

Caption: Proposed mechanism of boric acid catalysis.

References

Application Notes and Protocols for the Purification of Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Malic acid 4-Me ester. The following sections outline common purification techniques, including crystallization, chromatography, and liquid-liquid extraction, adapted for this specific compound. While specific quantitative data for the purification of this compound is not extensively published, the protocols provided are based on established methods for analogous compounds such as other malic acid esters and malic acid itself.

Overview of Purification Strategies

This compound, a derivative of malic acid, is a C5-dicarboxylic acid ester.[1][2] The choice of purification technique will depend on the nature and quantity of impurities present in the crude product. Common impurities originating from the esterification of malic acid can include unreacted malic acid, the corresponding diester, and byproducts like fumaric and maleic acid esters.[3][4] Purification strategies aim to separate the desired mono-ester from these related substances.

The primary methods for purifying this compound are:

  • Crystallization: Exploits differences in solubility between the desired compound and impurities.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

  • Liquid-Liquid Extraction: Partitions compounds between two immiscible liquid phases based on their relative solubilities.

Quantitative Data

While specific data for this compound is limited, the following table summarizes the yield of a related compound, malic acid butyl ester, using various catalysts during synthesis, which can influence the initial purity and subsequent purification strategy.[3][5]

CatalystYield of Malic Acid Butyl Ester (%)
Sulfuric Acid71
Orthophosphoric Acid68
p-toluenesulfonic Acid56
Amberlyst 36 Dry70
KU-2 FPP86

Data adapted from a study on the esterification of malic acid with n-butyl alcohol. The yield is indicative of the reaction's efficiency, which impacts the impurity profile.[3]

Experimental Protocols

Purification by Crystallization

Crystallization is often a primary method for purifying solid compounds like this compound, which is described as a crystalline solid.[1] This technique is effective for removing impurities that have different solubility profiles. L-malic acid has been successfully crystallized from ethyl acetate.[6][7] Given that this compound is soluble in ethyl acetate, this is a reasonable starting point.[2]

Protocol for Crystallization of this compound:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethyl acetate, acetone, or a mixture of ethanol (B145695) and water.[2][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator (e.g., to 4°C) to induce crystallization.[6] Slow cooling generally results in larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from closely related impurities. High-performance liquid chromatography (HPLC) is a suitable method for both analysis and purification.[9] For larger scale purification, flash column chromatography is often employed.

Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Use silica (B1680970) gel as the stationary phase.

  • Solvent System (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction can be used as a preliminary purification step to remove highly polar or non-polar impurities. For instance, unreacted malic acid can be removed by washing an organic solution of the crude ester with water or a basic aqueous solution.

Protocol for an Acid-Base Extraction Workflow:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like unreacted malic acid.[3] The acidic impurities will be deprotonated and become more soluble in the aqueous phase.

  • Water Wash: Wash the organic layer with distilled water to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Filtration and Solvent Removal: Filter to remove the drying agent and then remove the organic solvent by rotary evaporation to yield the purified ester.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the purification protocols described above.

G Figure 1: Crystallization Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Induce Crystallization A->C If no insoluble impurities B->C D Vacuum Filtration to Collect Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals Under Vacuum E->F

Caption: Workflow for the purification of this compound by crystallization.

G Figure 2: Column Chromatography Workflow A Select Stationary and Mobile Phases (TLC) B Pack Column with Stationary Phase A->B C Load Crude Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H

Caption: Workflow for the purification of this compound by column chromatography.

G Figure 3: Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent B Wash with NaHCO3 (aq) A->B C Separate Aqueous and Organic Layers B->C D Wash Organic Layer with Water C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter to Remove Drying Agent F->G H Remove Solvent (Rotary Evaporation) G->H

Caption: Workflow for a preliminary purification of this compound using liquid-liquid extraction.

References

Application Notes and Protocols for the Recrystallization of (S)-2-Hydroxybutanedioic acid 4-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of (S)-2-Hydroxybutanedioic acid 4-methyl ester via recrystallization. The provided methodology is based on established principles of organic chemistry and known solubility properties of the target compound.

Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as (S)-Malic acid 4-methyl ester, is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds and other fine chemicals. Achieving high purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring the desired stereochemical outcome. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note details a two-solvent recrystallization procedure using ethyl acetate (B1210297) and hexane, a common and effective solvent system for moderately polar compounds like esters.

Materials and Equipment

  • Reagents:

    • Crude (S)-2-Hydroxybutanedioic acid 4-methyl ester

    • Ethyl acetate (ACS grade or higher)

    • n-Hexane (ACS grade or higher)

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bars

    • Water-cooled condenser

    • Buchner funnel and flask

    • Vacuum source

    • Filter paper

    • Spatula

    • Glass stirring rod

    • Ice bath

    • Drying oven or desiccator

    • Melting point apparatus

    • Analytical balance

Experimental Protocol: Two-Solvent Recrystallization

This protocol employs a two-solvent system where the crude material is dissolved in a "solvent" in which it is highly soluble (ethyl acetate), and a second "anti-solvent" in which it is poorly soluble (n-hexane) is added to induce crystallization.

1. Dissolution: a. Place the crude (S)-2-Hydroxybutanedioic acid 4-methyl ester into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid. c. Gently heat the mixture on a hot plate with stirring. The temperature should be brought to a gentle boil (boiling point of ethyl acetate is 77°C). d. Continue to add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.

2. Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethyl acetate on the hot plate. c. Place a stemless funnel with fluted filter paper into the neck of the second flask. d. Pour the hot solution of the compound through the fluted filter paper. The hot solvent in the receiving flask will help prevent premature crystallization in the funnel. e. Rinse the original flask and the filter paper with a small amount of hot ethyl acetate to recover any remaining compound.

3. Induction of Crystallization: a. To the clear, hot filtrate, slowly add n-hexane dropwise while continuously stirring. b. Continue adding n-hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated. c. If too much anti-solvent is added and the solution becomes excessively cloudy or precipitation is too rapid, add a small amount of hot ethyl acetate until the solution becomes clear again.

4. Crystal Formation: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

5. Isolation and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold n-hexane to remove any soluble impurities that may have adhered to the crystal surfaces. It is important to use a cold solvent to minimize the loss of the desired product. c. Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

6. Drying: a. Transfer the purified crystals to a watch glass or a pre-weighed container. b. Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.

7. Purity Assessment: a. Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. b. Purity can be further assessed by techniques such as HPLC, GC, or NMR spectroscopy if required.

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of (S)-2-Hydroxybutanedioic acid 4-methyl ester based on the protocol described above. These values are illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterValueUnitNotes
Mass of Crude Material5.00gStarting amount of impure compound.
Volume of Ethyl Acetate~15mLMinimum volume to dissolve the crude solid at boiling.
Volume of n-Hexane~25mLVolume of anti-solvent added to induce crystallization.
Crystallization Temperature0 - 5°CTemperature of the ice bath.
Mass of Recrystallized Product4.25gYield after drying.
Percent Recovery85%(Mass of Recrystallized Product / Mass of Crude Material) x 100.
Melting Point (Crude)98 - 102°CBroad range indicates impurities.
Melting Point (Recrystallized)103 - 104°CSharp range indicates higher purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification crude Crude (S)-2-Hydroxybutanedioic acid 4-methyl ester add_etOAc Add minimal hot Ethyl Acetate crude->add_etOAc dissolved Completely Dissolved Solution add_etOAc->dissolved add_hexane Add n-Hexane (Anti-solvent) dissolved->add_hexane cloudy Persistent Cloudiness add_hexane->cloudy cool Slow Cooling to RT, then Ice Bath cloudy->cool crystals Crystal Formation cool->crystals filtration Vacuum Filtration crystals->filtration wash Wash with cold n-Hexane filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Purity_Relationship start Crude Product (Low Purity, Broad MP) process Recrystallization Process start->process impurities Impurities Remain in Mother Liquor process->impurities Separation product Purified Crystalline Solid (High Purity, Sharp MP) process->product Isolation

Caption: Logical relationship between recrystallization and compound purity.

Application Notes and Protocols for the Quantification of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid, plays a significant role in various metabolic pathways and is a key component in the food and pharmaceutical industries. Its esters, such as Malic acid 4-methyl ester, are important intermediates and analytes of interest. Accurate quantification of Malic acid 4-Me ester is crucial for quality control, metabolic studies, and drug development. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The quantification of this compound can be approached through two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like malic acid, derivatization is necessary to convert them into more volatile esters. The analysis of this compound by GC-MS often involves the derivatization of malic acid to its dimethyl ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of organic compounds. For organic acids, reversed-phase chromatography with UV detection is a common approach. The analysis can be performed on the ester directly or on the parent acid, with subsequent confirmation of the ester's presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This method describes the quantification of malic acid through its derivatization to malic acid dimethyl ester, which includes the target analyte, this compound. The protocol is adapted from established methods for the derivatization and GC-MS analysis of organic acids.[1][2] Derivatization with a methylating agent, such as BF3-methanol, converts both carboxylic acid groups of malic acid to their methyl esters, ensuring volatility and good chromatographic performance.[1][3]

Experimental Protocol

1. Sample Preparation and Derivatization (Methylation)

  • Objective: To convert malic acid in the sample to its volatile dimethyl ester derivative for GC-MS analysis.

  • Materials:

    • Sample containing malic acid

    • Methanol (B129727)

    • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/w)

    • Hexane (B92381) (GC grade)

    • Saturated Sodium Chloride solution

    • Anhydrous Sodium Sulfate (B86663)

    • Internal Standard (e.g., Succinic acid-d4)

  • Procedure:

    • To 100 µL of the sample, add 50 µL of the internal standard solution.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Add 200 µL of methanol to the dried residue.

    • Add 50 µL of BF3-Methanol solution.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

      • Target Ions for Malic Acid Dimethyl Ester: To be determined from a full scan analysis of a standard. Likely fragments would involve loss of methoxy (B1213986) and carboxymethoxy groups.

      • Internal Standard Ions: To be determined based on the standard used.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 0.1 - 1 µg/mL (Estimated for similar organic acids)[4]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL (Estimated for similar organic acids)[4]
Linear Range 1 - 100 µg/mL (Typical for derivatized organic acids)[3]
Recovery > 90% (Expected for this extraction method)
Precision (RSD%) < 10%

Note: The quantitative data presented are typical values for GC-MS analysis of derivatized organic acids and should be validated for the specific application.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Dry_Down Evaporate to Dryness Add_IS->Dry_Down Add_MeOH Add Methanol Dry_Down->Add_MeOH Add_BF3 Add BF3-Methanol Add_MeOH->Add_BF3 Heat Heat at 60°C Add_BF3->Heat Cool Cool to RT Heat->Cool Add_Hexane_NaCl Add Hexane & NaCl Cool->Add_Hexane_NaCl Vortex Vortex Add_Hexane_NaCl->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Extract Hexane Layer Centrifuge->Extract Dry_Extract Dry with Na2SO4 Extract->Dry_Extract Ready_Sample Derivatized Sample Dry_Extract->Ready_Sample Inject Inject into GC-MS Ready_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

GC-MS workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This HPLC method is designed for the quantification of organic acids, including malic acid and its esters, in aqueous samples. The method utilizes a reversed-phase C18 column with a UV detector.[5][6][7] While this protocol is for general organic acid analysis, it can be optimized for the specific separation and quantification of this compound. It is recommended to use a pure standard of this compound to determine its retention time and develop a calibration curve.

Experimental Protocol

1. Sample Preparation

  • Objective: To prepare the sample for HPLC analysis by removing particulates.

  • Materials:

    • Sample containing this compound

    • Deionized water

    • Syringe filters (0.45 µm)

  • Procedure:

    • Dilute the sample with deionized water as necessary to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 0.1% Phosphoric acid in water : Methanol (95:5 v/v).[8]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 210 nm.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 0.5 µg/mL (Typical for organic acids by UV)
Limit of Quantification (LOQ) 1.5 µg/mL (Typical for organic acids by UV)
Linear Range 1 - 200 µg/mL
Recovery > 95% (For simple matrices)
Precision (RSD%) < 5%

Note: This data is representative for organic acid analysis and should be confirmed for this compound with a specific standard.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Dilute Dilute Sample Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Ready_Sample Prepared Sample Filter->Ready_Sample Inject Inject into HPLC Ready_Sample->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC workflow for this compound quantification.

Data Presentation

Table 1: Comparison of Analytical Methods
FeatureGC-MSHPLC-UV
Principle Separation of volatile compounds with mass-based detectionSeparation of soluble compounds with UV absorbance detection
Derivatization Required (Methylation)Not required
Selectivity High (based on mass fragmentation)Moderate (based on retention time and UV absorbance)
Sensitivity HighModerate
Sample Matrix Can handle complex matrices after cleanupBest for cleaner, aqueous samples
Instrumentation Cost HighModerate
Analysis Time Longer (due to sample preparation)Shorter

Conclusion

The choice between GC-MS and HPLC for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method, although more complex due to the derivatization step, offers higher selectivity and sensitivity. The HPLC method is simpler and faster but may be less suitable for complex matrices. Both methods require proper validation with a certified reference standard of this compound to ensure accurate and reliable results.

References

Application Note: HPLC Analysis of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malic acid 4-methyl ester is a mono-ester of malic acid, a dicarboxylic acid that plays a role in various biochemical pathways. As an intermediate, potential impurity, or a synthetic building block in pharmaceutical and chemical manufacturing, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic acids and their derivatives due to its specificity, sensitivity, and robustness.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of malic acid 4-methyl ester. The method is designed to be simple, rapid, and suitable for quality control and research applications.

Experimental Protocol

This section provides a detailed methodology for the analysis of malic acid 4-methyl ester using HPLC.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • pH Meter: For mobile phase preparation.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.

2. Reagents and Chemicals

  • Malic Acid 4-Methyl Ester: Reference standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.[4]

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.[5]

  • Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.[4][5]

  • Water: HPLC grade or Milli-Q water.

3. Preparation of Solutions

  • Mobile Phase Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.8):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH of the solution to 2.8 using 85% phosphoric acid.[5]

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

    • This solution serves as Mobile Phase A. Mobile Phase B is HPLC grade Acetonitrile.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of malic acid 4-methyl ester reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This is the stock solution.

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 Acetonitrile/Water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column with an isocratic elution. The conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 70% (0.02 M KH₂PO₄, pH 2.8) / 30% Acetonitrile
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30°C[5][6]
Injection Volume 10 µL[7]
Detector UV-Vis or DAD
Detection Wavelength 210 nm[7][8]
Run Time 10 minutes

Data Presentation and Results

The method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized below. These values are representative and should be verified by the end-user.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of malic acid 4-methyl ester.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_std Standard Stock Solution Prep prep_sample Working Standards & Sample Dilution instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup injection Inject Standards & Samples acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: Experimental workflow for HPLC analysis of malic acid 4-methyl ester.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of malic acid 4-methyl ester. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement in most analytical laboratories.[4] The method demonstrates good performance characteristics and is suitable for routine quality control and research purposes in the pharmaceutical and chemical industries.

References

Application Note: Quantitative Analysis of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Hydroxybutanedioic acid, commonly known as L-malic acid, is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Its methyl ester derivative, (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a compound of interest in metabolic research and drug development due to its role in cellular metabolism and potential as a biomarker.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, due to the presence of a polar hydroxyl group, derivatization is typically required to increase the volatility and thermal stability of (S)-2-Hydroxybutanedioic acid 4-methyl ester for GC-MS analysis.[4][5] This application note provides a detailed protocol for the quantitative analysis of (S)-2-Hydroxybutanedioic acid 4-methyl ester in biological matrices using GC-MS following a silylation derivatization procedure.

Application

This method is suitable for the quantitative analysis of (S)-2-Hydroxybutanedioic acid 4-methyl ester in various biological samples, such as cell culture media, tissue extracts, and biofluids. The analysis of this and other TCA cycle intermediates can provide valuable insights into the metabolic state of cells and tissues under various physiological and pathological conditions, which is critical in drug discovery and development.[6]

Experimental Protocols

1. Sample Preparation

A multi-step process involving extraction and derivatization is required to prepare biological samples for GC-MS analysis.

  • Extraction of Metabolites:

    • For liquid samples (e.g., cell culture media, plasma), a protein precipitation step is performed by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) in a 1:3 ratio (sample:solvent).

    • For solid samples (e.g., tissue), homogenize the tissue in a cold extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: The hydroxyl group of (S)-2-Hydroxybutanedioic acid 4-methyl ester must be derivatized to increase its volatility for GC-MS analysis. A common method is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[7]

    • To the dried metabolite extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 70°C for 60 minutes to ensure complete derivatization.[8]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

  • Instrumentation: An Agilent 6890N GC coupled with a 5973 mass selective detector, or a similar system, can be used.[9]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.[9]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[10]

    • Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 50-550.[11]

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[12]

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Program70°C (2 min), then 10°C/min to 280°C (5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Mass Range50-550 amu
Acquisition ModeFull Scan and SIM

Table 2: Illustrative Quantitative Data for TMS-Derivatized (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
(S)-2-Hydroxybutanedioic acid 4-methyl ester-TMS~15.514773, 233515>0.995

Note: The quantitative values presented are illustrative and based on typical performance for similar compounds. Actual values must be determined experimentally through method validation. The characteristic ions for the TMS derivative of malic acid are well documented.[7][13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., cell culture, tissue) extraction Metabolite Extraction (Protein Precipitation) sample->extraction drying Solvent Evaporation extraction->drying derivatization Derivatization (Silylation with BSTFA) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection processing Data Processing (Peak Integration, Identification) detection->processing quantification Quantification (Calibration Curve) processing->quantification results Results quantification->results

Caption: Experimental workflow for GC-MS analysis.

tca_cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate L-Malate ((S)-2-Hydroxybutanedioic acid) Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Citric Acid (TCA) Cycle pathway.

The described GC-MS method provides a robust and sensitive approach for the quantification of (S)-2-Hydroxybutanedioic acid 4-methyl ester in biological samples. Proper sample preparation, including efficient extraction and derivatization, is crucial for reliable results. This analytical protocol can be a valuable tool for researchers and scientists in the field of metabolomics and drug development, enabling the detailed study of metabolic pathways and the identification of potential biomarkers.

References

Application Note: 1H and 13C NMR Spectra of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of malic acid 4-methyl ester. Included are predicted chemical shifts (δ), multiplicities, and coupling constants (J). This application note also outlines a comprehensive protocol for sample preparation and NMR data acquisition, making it a valuable resource for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

Malic acid 4-methyl ester is a mono-ester derivative of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle. As an intermediate in various metabolic pathways and a potential building block in chemical synthesis, the unambiguous characterization of its structure is crucial. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This note details the expected ¹H and ¹³C NMR spectral features of malic acid 4-methyl ester and provides a standardized protocol for their acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for malic acid 4-methyl ester. These predictions are based on the known spectral data of malic acid and the expected electronic effects of the methyl ester group.

Table 1: Predicted ¹H NMR Data for Malic Acid 4-Methyl Ester (in D₂O)
Atom NumberProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2H-2~ 4.4 - 4.6ddJ(H-2, H-3a) = ~7-9, J(H-2, H-3b) = ~4-6
3H-3a~ 2.8 - 3.0ddJ(H-3a, H-3b) = ~16-18, J(H-3a, H-2) = ~7-9
3H-3b~ 2.6 - 2.8ddJ(H-3b, H-3a) = ~16-18, J(H-3b, H-2) = ~4-6
5H-5~ 3.7s-

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on the solvent, concentration, and temperature, and are often not observed in deuterated solvents like D₂O due to proton exchange.

Table 2: Predicted ¹³C NMR Data for Malic Acid 4-Methyl Ester (in D₂O)
Atom NumberCarbonChemical Shift (δ, ppm)
1C-1~ 177 - 179
2C-2~ 68 - 70
3C-3~ 40 - 42
4C-4~ 174 - 176
5C-5~ 52 - 54

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of malic acid 4-methyl ester with the atom numbering used for the NMR assignments.

Caption: Chemical structure of malic acid 4-methyl ester with atom numbering.

Experimental Protocol

This section provides a detailed protocol for the preparation and NMR analysis of malic acid 4-methyl ester.

Materials and Equipment
  • Malic acid 4-methyl ester sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • High-quality 5 mm NMR tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the malic acid 4-methyl ester sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolving the Sample: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette during the transfer to the NMR tube to avoid interfering with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire a larger number of scans for ¹³C NMR due to its lower natural abundance and sensitivity (typically 1024 or more scans).

    • Apply a Fourier transform to the FID to obtain the spectrum.

  • Data Processing:

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or TSP).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram outlines the general workflow for NMR sample preparation and data acquisition.

G cluster_workflow NMR Experimental Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire NMR Data transfer->nmr process Process and Analyze Spectra nmr->process

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

This application note provides essential information for the ¹H and ¹³C NMR analysis of malic acid 4-methyl ester. The predicted spectral data and the detailed experimental protocol will aid researchers in the structural verification and purity assessment of this compound, which is valuable in various scientific and industrial applications.

Application Notes and Protocols for Utilizing Malic Acid 4-Me Ester in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, a derivative of the Krebs cycle intermediate L-malic acid, presents a potential candidate for investigation as an enzyme inhibitor. Its structural similarity to malate (B86768) suggests that it may act as a competitive or allosteric inhibitor for enzymes that utilize malate as a substrate. Malic enzymes (MEs), which catalyze the oxidative decarboxylation of L-malate to pyruvate (B1213749), are particularly relevant targets due to their roles in cellular metabolism, redox balance, and their implications in various diseases, including cancer and metabolic disorders.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential of this compound against target enzymes, with a specific focus on malic enzyme isoforms as a primary example. The provided protocols and methodologies are based on established principles of enzyme kinetics and inhibition assays.[3]

Hypothetical Target: Malic Enzymes

Malic enzymes (MEs) are a family of enzymes that play crucial roles in metabolism by converting L-malate to pyruvate while reducing NAD(P)+ to NAD(P)H.[4][5] There are three main isoforms in mammals:

  • ME1: A cytosolic, NADP+-dependent enzyme.

  • ME2: A mitochondrial, NAD(P)+-dependent enzyme.

  • ME3: A mitochondrial, NADP+-dependent enzyme.

Given the structural analogy of this compound to L-malate, it is hypothesized that this compound may act as a competitive inhibitor by binding to the active site of malic enzymes.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound against human malic enzyme isoforms. This data is for illustrative purposes to demonstrate effective data presentation.

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
This compoundME1Competitive15.27.8
This compoundME2Competitive25.813.5
This compoundME3Competitive18.59.1
Known ME InhibitorME1Competitive2.11.0

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 100 mM Triethanolamine HCl buffer, pH 7.4 at 25°C.

  • Substrate Stock Solution: 100 mM L-Malic acid in deionized water.

  • Cofactor Stock Solution: 20 mM NADP+ in deionized water.

  • Divalent Cation Stock Solution: 20 mM MnCl2 in deionized water.

  • Enzyme Stock Solution: Prepare a stock solution of purified human recombinant malic enzyme (ME1, ME2, or ME3) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT and 10% glycerol). Immediately before use, dilute the enzyme to a working concentration of 0.25 - 0.50 unit/ml in cold deionized water.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO.[6] Further dilutions should be prepared in the assay buffer.

Enzyme Inhibition Assay (96-well plate format)

This protocol is adapted from established spectrophotometric assays for malic enzyme activity, where the rate of NADP+ reduction to NADPH is monitored by the increase in absorbance at 340 nm.

  • Assay Plate Preparation:

    • To each well of a clear, flat-bottom 96-well plate, add the following reagents in the specified order:

      • 134 µL Assay Buffer

      • 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).

      • 10 µL of 20 mM MnCl2 solution.

      • 10 µL of 20 mM NADP+ solution.

      • 10 µL of Malic Enzyme working solution.

    • Include wells for a "no enzyme" control (replace enzyme solution with assay buffer) and a "no inhibitor" control (replace inhibitor solution with vehicle).

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of 100 mM L-Malic acid solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate Initial Reaction Velocities: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics): To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of the substrate (L-Malic acid) at several fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme, Inhibitor) prep_dilutions Prepare Serial Dilutions of this compound prep_reagents->prep_dilutions add_reagents Add Reagents and Inhibitor to 96-well Plate prep_dilutions->add_reagents pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate start_reaction Initiate Reaction with L-Malic Acid pre_incubate->start_reaction read_absorbance Monitor Absorbance at 340 nm start_reaction->read_absorbance calc_velocity Calculate Initial Velocities read_absorbance->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Experimental workflow for the enzyme inhibition assay.

Signaling Pathway: Role of Malic Enzyme in Metabolism

G cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito transport Malate_cyto Malate Malate_cyto->Pyruvate_cyto ME1 ME1 ME1 NADPH_cyto NADPH ME1->NADPH_cyto generates FattyAcid Fatty Acid Synthesis NADPH_cyto->FattyAcid required for AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Malate_mito Malate TCA->Malate_mito Malate_mito->Malate_cyto transport Malate_mito->Pyruvate_mito ME2/ME3 ME2_3 ME2/ME3 NADPH_mito NADPH ME2_3->NADPH_mito generates Inhibitor This compound Inhibitor->ME1 inhibits Inhibitor->ME2_3 inhibits

Caption: Role of Malic Enzymes in cellular metabolism.

References

Application Notes and Protocols for Testing the Biological Activity of Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid naturally present in various fruits, plays a role in cellular metabolism. Its derivatives are being explored for their therapeutic potential. Malic acid 4-Me ester, a methyl ester derivative, is a compound of interest for its potential biological activities. Esterification can modify the physicochemical properties of the parent molecule, such as lipophilicity, potentially influencing its absorption, distribution, metabolism, and efficacy. These application notes provide detailed protocols to investigate the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound.

Anticancer Activity

Studies have shown that malic acid can exhibit anticarcinogenic properties against cell lines such as glioblastoma by inducing necrotic cell death.[1][2][3] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U87-MG glioblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., a known anticancer drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µg/mL)Cell Viability (%) after 24h (Mean ± SD)
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
Positive Control
Cytotoxicity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH released from damaged cells into the culture medium.[9][10][11][12][13]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Data Presentation:

Concentration (µg/mL)Cytotoxicity (%) after 24h (Mean ± SD)
Vehicle Control0
Concentration 1
Concentration 2
Concentration 3
Positive Control
Apoptosis and Necrosis Determination (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control
Concentration 1
Concentration 2
Positive Control

Visualization of Experimental Workflow:

Anticancer_Assay_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity & Viability Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., U87-MG) seed Seed cells in plates start->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay treat->mtt Viability ldh LDH Assay treat->ldh Cytotoxicity flow Flow Cytometry (Annexin V/PI) treat->flow Apoptosis/ Necrosis data_viability Calculate % Cell Viability mtt->data_viability data_cytotoxicity Calculate % Cytotoxicity ldh->data_cytotoxicity data_apoptosis Quantify Apoptotic & Necrotic Cells flow->data_apoptosis end Determine Anticancer Activity data_viability->end data_cytotoxicity->end data_apoptosis->end

Caption: Workflow for assessing the anticancer activity of this compound.

Anti-inflammatory Activity

Malic acid has been shown to possess anti-inflammatory properties, potentially through the suppression of the NF-κB pathway.[18] The following protocols can be used to evaluate the anti-inflammatory effects of this compound.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

COX and LOX are key enzymes in the inflammatory pathway. Their inhibition can reduce the production of pro-inflammatory mediators.[19][20][21][22][23]

Experimental Protocol:

  • Enzyme Preparation: Use commercially available COX-1/COX-2 and 5-LOX enzyme preparations.

  • Assay Setup: In a 96-well plate, add the enzyme, substrate (arachidonic acid), and various concentrations of this compound. Include a vehicle control and a positive control (e.g., indomethacin (B1671933) for COX, zileuton (B1683628) for LOX).

  • Incubation: Incubate the plate according to the manufacturer's instructions for the specific enzyme assay kit.

  • Detection: Measure the product formation using a colorimetric or fluorometric method as described in the kit's protocol.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound
Positive Control
Measurement of Pro-inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[24][25][26][27][28]

Experimental Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (no LPS)
LPS only
LPS + Conc. 1
LPS + Conc. 2
LPS + Positive Control

Visualization of the NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Malic_acid This compound Malic_acid->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

Organic acids like malic acid are known to have antimicrobial properties.[29][30][31][32][33] The following protocols can be used to determine the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][31][32][33]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control Antibiotic MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism.[34][35][36][37][38]

Experimental Protocol:

  • Culture Preparation: Prepare a logarithmic phase culture of the test microorganism in MHB.

  • Treatment: Add this compound at different multiples of its MIC (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control (no compound).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Count: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the number of colony-forming units (CFU/mL) at each time point and plot the log₁₀ CFU/mL against time.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24

Visualization of Time-Kill Assay Workflow:

Time_Kill_Assay_Workflow start Prepare Log-Phase Bacterial Culture treat Add this compound (at multiples of MIC) start->treat sampling Collect Aliquots at Time Intervals (0-24h) treat->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate on Agar dilution->plating incubation Incubate Plates (24h) plating->incubation counting Count CFU/mL incubation->counting analysis Plot Log₁₀ CFU/mL vs. Time counting->analysis end Determine Bactericidal/ Bacteriostatic Activity analysis->end

Caption: Workflow for the time-kill kinetics assay.

References

Application Notes and Protocols for Polymer Synthesis Using Malic Acid 4-Me Ester and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymers using malic acid 4-Me ester and its derivatives as starting materials. The focus is on producing biodegradable and biocompatible polyesters with potential applications in the biomedical field, particularly in drug delivery systems.

Application Notes

Polymers derived from malic acid are a class of aliphatic polyesters known for their biodegradability, biocompatibility, and non-toxic degradation products, primarily malic acid, which is a natural intermediate in the Krebs cycle. The presence of a pendant carboxylic acid group (or its ester form) on each repeating unit allows for further chemical modification, making these polymers highly versatile for various applications.

Key Applications:

  • Drug Delivery: Poly(malic acid) and its derivatives can be formulated into nanoparticles, micelles, and polymer-drug conjugates for the controlled release and targeted delivery of therapeutic agents. The polymer matrix can be designed to degrade under specific physiological conditions, releasing the encapsulated or conjugated drug over a desired period. For instance, nanoparticles of esterified polymalic acid have been successfully used to encapsulate and control the release of anticancer drugs like Temozolomide and Doxorubicin.[1]

  • Tissue Engineering: The biocompatibility and degradability of these polymers make them suitable for fabricating scaffolds for tissue regeneration. The mechanical properties and degradation rate can be tuned by copolymerization or by adjusting the polymer's molecular weight and crystallinity.

  • Rheology Modifiers: Copolymers of malic acid with other monomers like lactic and glycolic acids can be synthesized to create hydrophilic branched polyesters that act as rheology modifiers in aqueous formulations.[2]

Advantages of Using this compound and Derivatives:

  • Renewable Resource: Malic acid is a naturally occurring and readily available starting material.

  • Functionalizability: The pendant methyl ester group can be hydrolyzed to a carboxylic acid, providing a reactive site for conjugating drugs, targeting ligands, or other functional molecules.

  • Tunable Properties: The physicochemical properties of the resulting polymers, such as hydrophilicity, degradation rate, and thermal properties, can be controlled by copolymerization or by the choice of polymerization method.

Experimental Protocols

Two primary methods for synthesizing polymers from malic acid derivatives are detailed below: Ring-Opening Polymerization (ROP) of a protected malic acid lactone and Direct Polycondensation of malic acid with a diol. While the user specified this compound, the literature more commonly describes the polymerization of benzyl-protected malic acid derivatives due to their favorable reactivity and ease of deprotection. The principles and procedures are analogous.

Protocol 1: Synthesis of Poly(benzyl β-malolactonate) via Anionic Ring-Opening Polymerization

This protocol describes the synthesis of poly(benzyl β-malolactonate) (PMLABe) from its corresponding lactone, benzyl (B1604629) β-malolactonate (MLABe). The benzyl protecting group can be subsequently removed by hydrogenolysis to yield poly(β-malic acid).

Materials:

  • Racemic benzyl β-malolactonate (MLABe) (synthesized from DL-aspartic acid)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium naphthalene (B1677914) solution in THF (initiator)

  • Methanol (B129727) (for termination)

  • Diethyl ether (for precipitation)

Procedure:

  • Initiator Preparation: In a flamed and nitrogen-purged round-bottom flask, prepare a solution of potassium naphthalene in anhydrous THF. The concentration is typically around 0.2 mol/L.[4]

  • Polymerization:

    • In a separate, flamed, and nitrogen-purged round-bottom flask, dissolve the desired amount of MLABe in anhydrous THF.

    • Cool the monomer solution to the desired reaction temperature (e.g., -20 °C).

    • Slowly add the potassium naphthalene initiator solution dropwise to the monomer solution with vigorous stirring. The reaction mixture will typically change color upon initiation.

    • Allow the polymerization to proceed for the desired time (e.g., 2 to 24 hours), depending on the target molecular weight.[5]

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Debenzylation to Poly(β-malic acid):

  • Dissolve the purified PMLABe in a suitable solvent (e.g., 1,4-dioxane).[6]

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C).[6]

  • Bubble hydrogen gas through the solution while stirring at room temperature.[6]

  • Monitor the reaction until the benzyl groups are completely removed (e.g., by ¹H NMR).

  • Filter the solution to remove the catalyst and precipitate the resulting poly(β-malic acid) in a non-solvent like diethyl ether.

  • Dry the final polymer under vacuum.

Protocol 2: Synthesis of Polyester (B1180765) via Direct Polycondensation of Malic Acid and 1,4-Butanediol

This protocol describes a general procedure for the synthesis of a polyester from malic acid and 1,4-butanediol. The methyl ester at the 4-position of malic acid would react similarly under these conditions.

Materials:

  • L-Malic acid

  • 1,4-Butanediol

  • Catalyst (e.g., Tin(II) chloride)[6]

  • High-boiling point solvent (optional, e.g., diphenyl ether)[6]

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add L-malic acid, 1,4-butanediol, and the catalyst. The molar ratio of diol to diacid is typically kept slightly above 1 to ensure hydroxyl end-groups.

  • Esterification:

    • Heat the mixture under a nitrogen atmosphere with stirring. The temperature is gradually increased to around 110-140 °C.[6]

    • Water will be produced as a byproduct of the esterification reaction and should be continuously removed and collected in the distillation condenser.

  • Polycondensation:

    • After the initial esterification phase (as indicated by the cessation of water distillation at atmospheric pressure), gradually apply a vacuum to the system.

    • Increase the temperature to promote the polycondensation reaction and facilitate the removal of any remaining water and excess diol.

    • Continue the reaction under vacuum for several hours until the desired viscosity of the polymer melt is achieved.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or THF).

    • Precipitate the polymer in a non-solvent such as cold methanol or ethanol.

    • Filter and dry the purified polymer under vacuum.

Quantitative Data

The following tables summarize typical quantitative data for polymers synthesized from malic acid derivatives using the described methods.

Table 1: Molecular Weight and Dispersity of Poly(benzyl β-malolactonate) via ROP

Initiator/Catalyst SystemMonomer/Initiator RatioM ( g/mol )Đ (M/M)Reference
Tetraethylammonium benzoate7315,000 (theoretical)-[5]
PEG-COO- +NEt47315,000 (theoretical)1.46[5]
Nd(OTf)₃ / 1,3-propanediol-up to 7,000< 1.35[7]

M: Weight-average molecular weight; Đ: Dispersity (Polydispersity Index, PDI)

Table 2: Thermal Properties of Polymers from Malic Acid Derivatives

PolymerT (°C)T (°C)Reference
Poly(benzyl malate) (amorphous)--[6]
Poly(benzyl malate) (crystalline)--[6]

T: Glass transition temperature; T: Melting temperature

Visualizations

The following diagrams illustrate the polymerization workflows described in the protocols.

ring_opening_polymerization cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_post_processing Post-Polymerization malic_acid Malic Acid Derivative lactone Benzyl β-malolactonate (MLABe) malic_acid->lactone Cyclization initiation Initiation (e.g., Potassium Naphthalene) lactone->initiation propagation Propagation initiation->propagation termination Termination (e.g., Methanol) propagation->termination purification Purification (Precipitation) termination->purification debenzylation Debenzylation (Hydrogenolysis) purification->debenzylation final_polymer Poly(β-malic acid) debenzylation->final_polymer

Caption: Workflow for Ring-Opening Polymerization of Benzyl β-malolactonate.

polycondensation cluster_reactants Reactants cluster_reaction Reaction Stages cluster_product Product malic_ester This compound esterification Esterification (110-140°C, N₂) malic_ester->esterification diol 1,4-Butanediol diol->esterification polycondensation Polycondensation (Higher Temp, Vacuum) esterification->polycondensation Water Removal crude_polymer Crude Polyester polycondensation->crude_polymer purification Purification (Dissolution & Precipitation) crude_polymer->purification final_polymer Purified Polyester purification->final_polymer

References

Application Notes and Protocols for the Derivatization of Malic Acid 4-Methyl Ester for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of malic acid 4-methyl ester, a key intermediate in various metabolic pathways, is crucial in diverse fields including metabolomics, pharmaceutical development, and food science. Direct analysis of this polar compound by gas chromatography (GC) is challenging due to its low volatility. This document provides detailed application notes and protocols for the derivatization of malic acid 4-methyl ester to enhance its volatility and thermal stability, thereby enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary method detailed is silylation, a widely used and effective technique for the derivatization of organic acids.

Introduction

Malic acid 4-methyl ester possesses both a free carboxylic acid and a hydroxyl group, rendering it polar and non-volatile. These characteristics lead to poor peak shape, low sensitivity, and potential thermal degradation during GC analysis. Chemical derivatization is a critical sample preparation step that chemically alters the analyte to improve its chromatographic behavior. Silylation, which involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective strategy. This process yields a less polar and more volatile derivative, the di-TMS-malic acid 4-methyl ester, which is amenable to GC-MS analysis.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the successful derivatization and subsequent GC-MS analysis of malic acid 4-methyl ester.

Materials and Reagents
  • Malic acid 4-methyl ester standard (≥98% purity)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) (GC grade)

  • Anhydrous Hexane (GC grade)

  • Internal Standard (e.g., Succinic acid-d4 or a suitable stable isotope-labeled analog)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Nitrogen gas line for solvent evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of malic acid 4-methyl ester in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For liquid samples, an appropriate extraction and concentration procedure may be necessary. For solid samples, perform a suitable extraction followed by solvent removal.

  • Internal Standard Spiking: Add a consistent amount of internal standard to all standards and samples to correct for variations in derivatization efficiency and injection volume.

Silylation Derivatization Protocol
  • Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Complete removal of water is critical as moisture will quench the silylation reagent.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine followed by 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the solution into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The derivatization of malic acid 4-methyl ester with BSTFA yields the di-TMS derivative. The expected quantitative data and mass spectral information, inferred from the analysis of closely related compounds such as the tri-TMS derivative of malic acid, are summarized below.[1][2][3]

ParameterExpected Value/Information
Analyte Di-TMS-Malic acid 4-methyl ester
Molecular Weight 292 g/mol
Expected Retention Time 12 - 15 minutes (under specified GC conditions)
Quantification Ion (m/z) 233 ([M-59]⁺, loss of COOCH₃)
Qualifier Ion 1 (m/z) 147 ([(CH₃)₃SiO=CH-CH=O]⁺)
Qualifier Ion 2 (m/z) 217
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.2 - 2 µg/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are estimates and should be experimentally determined and validated for the specific matrix and instrumentation used.

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis a Sample/Standard Aliquoting b Internal Standard Spiking a->b c Evaporation to Dryness b->c d Add Pyridine & BSTFA c->d e Incubation at 70°C d->e f Cooling to Room Temp. e->f g GC-MS Injection f->g h Data Acquisition (Scan/SIM) g->h i Quantification & Reporting h->i

Caption: Workflow for silylation derivatization and GC-MS analysis.

Signaling Pathway (Logical Relationship)

The chemical transformation during the derivatization process is illustrated below.

derivatization_pathway reactant Malic Acid 4-Methyl Ester (Polar, Non-volatile) product Di-TMS-Malic Acid 4-Methyl Ester (Less Polar, Volatile) reactant->product Silylation Reaction reagent BSTFA + 1% TMCS (Silylating Agent) reagent->product

Caption: Derivatization of malic acid 4-methyl ester via silylation.

Conclusion

The silylation protocol using BSTFA with a TMCS catalyst presented here offers a reliable and effective method for the derivatization of malic acid 4-methyl ester, enabling its sensitive and accurate quantification by GC-MS. This approach overcomes the challenges associated with the direct analysis of this polar compound. The provided protocols and diagrams serve as a comprehensive guide for researchers in various scientific disciplines. For optimal results, method validation in the specific sample matrix is strongly recommended.

References

Application Note: Profiling Cellular Metabolism with Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metabolomics research is crucial for understanding the intricate chemical processes within cells, offering insights into disease mechanisms and therapeutic targets. Malic acid, a key intermediate in the citric acid (TCA) cycle, is central to cellular energy production and biosynthesis.[1][[“]][3] This application note describes the experimental use of Malic acid 4-Me ester, a cell-permeable derivative of malic acid, as a tool for probing cellular metabolism.[4][] By introducing this ester to cell cultures, researchers can trace its metabolic fate and observe its impact on related pathways. We provide detailed protocols for cell culture preparation, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (4-O-methyl-(S)-2-hydroxybutanedioate) is the methyl ester of L-malic acid at the C4 carboxyl position.[4][] This esterification is thought to enhance the molecule's lipophilicity, facilitating its transport across the cell membrane. Once inside the cell, endogenous esterases can hydrolyze the ester bond, releasing L-malate into the cytoplasm. This L-malate can then participate in various metabolic pathways, most notably the TCA cycle, where it is oxidized to oxaloacetate.[1][3]

The ability to introduce exogenous malate (B86768) into cells via a precursor like this compound allows for several experimental applications:

  • Metabolic Flux Analysis: Tracing the flow of carbon from malate through the TCA cycle and into other biosynthetic pathways.

  • Pathway Perturbation: Assessing the cellular response to an increased influx of a specific TCA cycle intermediate.

  • Therapeutic Research: Investigating how cancer cells, which often exhibit dysregulated malate metabolism, respond to a surplus of this metabolite.[6]

This document outlines a comprehensive workflow for utilizing this compound in a typical metabolomics experiment, from sample preparation to data analysis.

Experimental Workflow

A typical metabolomics workflow involves several critical stages: experimental design, sample preparation, analytical measurement, and data analysis.[7] Proper sample preparation is paramount as it directly influences the accuracy and reproducibility of the results by preserving the metabolite profile and ensuring compatibility with analytical instruments.[8]

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis cell_culture Cell Culture & Treatment (e.g., MCF-7 cells) harvest Cell Harvesting & Quenching cell_culture->harvest Incubate with This compound extraction Metabolite Extraction (e.g., Cold Methanol) harvest->extraction centrifugation Centrifugation (Pellet cellular debris) extraction->centrifugation drying Supernatant Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS Analysis reconstitution->lcms data_proc Data Processing & Analysis lcms->data_proc end Results data_proc->end start Start start->cell_culture

Caption: General experimental workflow for metabolomics analysis.

Detailed Protocols

The following protocols are adapted from standard metabolomics procedures for adherent cell lines.[9][10]

3.1. Materials and Reagents

  • Adherent cells (e.g., MCF-7 breast cancer cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound (CAS 66178-02-7)[4][][11][][13]

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[14]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards mixture (optional, for absolute quantification)[14]

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Vacuum concentrator or nitrogen evaporator

3.2. Protocol 1: Cell Culture and Treatment

  • Seed MCF-7 cells in 6-well plates at a density of approximately 1x10^6 cells/well.

  • Culture cells for 24 hours at 37°C in a 5% CO₂ incubator until they reach ~80% confluency.[10]

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Treat the cells by replacing the medium with fresh medium containing the desired final concentration of this compound (e.g., 1 mM, 5 mM, 10 mM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 1, 4, or 12 hours).

3.3. Protocol 2: Metabolite Extraction This protocol must be performed quickly to quench metabolic activity and preserve the cellular metabolome.[15][16]

  • Place the 6-well plates on ice.

  • Quickly aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.

  • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[14]

  • Incubate the plates at -80°C for at least 15 minutes.

  • Scrape the cells from the plate surface using a cell scraper.[9][10]

  • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[9]

  • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Store the dried metabolite pellets at -80°C until LC-MS analysis.[17]

3.4. Protocol 3: Sample Preparation for LC-MS

  • Reconstitute the dried metabolite pellets in a suitable volume (e.g., 100 µL) of reconstitution solvent (e.g., 50% Acetonitrile/Water).

  • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to LC-MS vials for analysis.

Data Presentation (Illustrative)

Following LC-MS analysis, the relative abundance of key metabolites can be quantified. The data below is illustrative and represents the type of results one might expect from this experiment.

Table 1: Relative Abundance of TCA Cycle Intermediates after 4-hour Treatment with this compound

MetaboliteControl (Vehicle)1 mM this compound5 mM this compound
Citrate1.00 ± 0.121.15 ± 0.141.35 ± 0.18
Aconitate1.00 ± 0.091.08 ± 0.111.21 ± 0.15
Isocitrate1.00 ± 0.111.05 ± 0.101.18 ± 0.13
α-Ketoglutarate1.00 ± 0.150.98 ± 0.130.95 ± 0.16
Succinate1.00 ± 0.101.20 ± 0.141.50 ± 0.20
Fumarate1.00 ± 0.081.45 ± 0.192.10 ± 0.25
Malate 1.00 ± 0.13 3.50 ± 0.45 8.75 ± 1.10
Oxaloacetate1.00 ± 0.161.80 ± 0.223.20 ± 0.38

Values are represented as fold change relative to the control group (mean ± standard deviation, n=3).

Visualization of Metabolic Impact

The introduction of this compound is expected to increase the intracellular pool of malate, which can then be converted to other TCA cycle intermediates or used in other pathways like gluconeogenesis.[18]

tca_cycle Citrate Citrate Aconitate Aconitate Citrate->Aconitate Isocitrate Isocitrate Aconitate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG → CO₂ SuccinylCoA Succinyl-CoA aKG->SuccinylCoA → CO₂ Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate MalicEster Malic acid 4-Me ester MalicEster->Malate (Cellular Entry & Hydrolysis) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Citrate

Caption: The Citric Acid (TCA) Cycle and the entry point of this compound.

Conclusion

This compound serves as a valuable research tool for metabolomics studies, providing a method to directly probe the function and regulation of the TCA cycle and connected metabolic pathways. The protocols provided herein offer a standardized framework for conducting such experiments, ensuring high-quality and reproducible data. The illustrative data and pathway diagram highlight the potential insights that can be gained from investigating the metabolic fate of this compound in a cellular context.

References

Application Note: Quantification of Malic Acid 4-Me Ester in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic acids are pivotal to plant physiology, influencing everything from cellular respiration to fruit flavor and defense mechanisms.[1][2] Malic acid, a key intermediate in the citric acid cycle, is particularly abundant and plays a central role in plant carbon metabolism and stress responses.[1][3][4] Its esterified forms, such as Malic acid 4-Me ester, are also significant, contributing to the organoleptic properties of fruits and potentially participating in various metabolic pathways. Accurate quantification of these esters in plant extracts is essential for quality control in the food industry, understanding plant biochemistry, and exploring novel bioactive compounds for pharmaceutical development. This document provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principle

This method employs RP-HPLC to separate this compound from other components within a complex plant extract. The separation is achieved on a C18 stationary phase with a polar mobile phase. Following separation, the analyte is detected, typically by a UV detector at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs light. Quantification is performed using an external calibration method, where the peak area of the analyte in the sample is compared against a calibration curve generated from pure standards of known concentrations.

Experimental Workflow

The overall process, from sample collection to data analysis, follows a structured workflow to ensure accuracy and reproducibility.

G A 1. Plant Sample Collection & Homogenization B 2. Solvent Extraction (e.g., Methanol (B129727)/Water) A->B C 3. Clarification (Centrifugation & Filtration) B->C D 4. Cleanup & Concentration (Solid Phase Extraction - SPE) C->D E 5. Final Preparation (Reconstitution & 0.22 µm Filtration) D->E F 6. HPLC Analysis E->F G 7. Data Processing (Peak Integration & Quantification) F->G H 8. Final Report G->H

Caption: General workflow for quantification of this compound.

Materials and Methods

Reagents and Materials
  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (resistivity ≥ 18 MΩ·cm).

  • Reagents: Phosphoric acid or Formic acid (Analytical Grade), this compound analytical standard (Purity ≥ 95%).[5]

  • Equipment: Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold, rotary evaporator or nitrogen evaporator.

  • Consumables: C18 SPE cartridges (e.g., 500 mg), 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters (PTFE or nylon).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Degasser

    • Autosampler

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (see section 4.5) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol
  • Homogenization: Freeze fresh plant material (e.g., 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.[6]

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add 10 mL of 80% aqueous methanol. Vortex vigorously for 1 minute and extract using an ultrasonic bath for 30 minutes.[7][8]

  • Clarification: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.[6][9] Carefully transfer the supernatant to a new tube.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Elute the target analytes with 5 mL of methanol into a collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]

HPLC Conditions

The following parameters provide a starting point for method development and may require optimization.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water[10]
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 min
Flow Rate 0.8 mL/min
Column Temp. 30 °C
Detection UV at 210 nm[11]
Injection Vol. 10 µL

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions (10 µL each) and record the corresponding peak areas. Plot the peak area versus concentration (µg/mL). Perform a linear regression to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²), which should be ≥ 0.995.

  • Sample Quantification: Inject the prepared plant extract. Identify the this compound peak based on its retention time matching that of the standard.

  • Calculation: Use the peak area from the sample chromatogram and the calibration equation to calculate the concentration (C) in the final vial (µg/mL). The concentration in the original plant material is calculated as follows:

    Concentration (mg/g) = (C × V) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final reconstitution volume (mL)

    • W = Initial weight of the plant sample (g)

Illustrative Quantitative Data

The following table presents hypothetical data for this compound content in various plant tissues. Actual values are highly dependent on species, developmental stage, and environmental conditions.

Plant SourceTissueThis compound (mg/g fresh weight)
Malus domesticaFruit Peel0.45 ± 0.06
Vitis viniferaLeaf0.21 ± 0.03
Solanum lycopersicumFruit Flesh0.15 ± 0.02

Metabolic Context

Malic acid (malate) is a central metabolite in the Citric Acid Cycle (Krebs Cycle), which occurs in the mitochondria and is fundamental for cellular energy production.[4] this compound is formed through the esterification of the C-4 carboxyl group of malate. This process can influence the physicochemical properties of the molecule, potentially affecting its transport, storage, or biological activity within the plant cell.

G cluster_0 Citric Acid Cycle (Mitochondrion) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate (Malic Acid) Fumarate->Malate OAA Oxaloacetate Malate->OAA Ester This compound Malate->Ester Esterification (Enzymatic/Non-enzymatic) OAA->Citrate Ester->Malate Hydrolysis

Caption: Position of Malic Acid in Metabolism and its Esterification.

References

Troubleshooting & Optimization

Troubleshooting Malic acid 4-Me ester synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Malic acid 4-Me ester. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of my desired this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are frequently encountered and can be attributed to several factors:

  • Incomplete Reaction: The Fischer esterification of malic acid with methanol (B129727) is an equilibrium-limited reaction. To drive the reaction towards the formation of the ester, consider the following:

    • Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Methods to remove water, such as azeotropic distillation with a Dean-Stark trap (if a co-solvent like toluene (B28343) is used) or the use of dehydrating agents (e.g., molecular sieves), can significantly improve the yield.

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While higher temperatures can increase the reaction rate, they may also promote side reactions. A kinetic study on the esterification of malic acid with methanol suggests that temperatures between 80-100°C can provide good yields of the diester, and similar conditions can be optimized for the monoester.[1]

  • Catalyst Issues: The choice and condition of the acid catalyst are crucial.

    • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated, as this will reduce its effectiveness.

    • Catalyst Loading: Use an appropriate catalyst loading, typically 1-5 mol% relative to the limiting reagent.

  • Side Reactions: The formation of byproducts is a major cause of low yields of the desired monoester. These are discussed in detail in the following questions.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.

Q2: My reaction is producing a significant amount of dimethyl malate (B86768) (the diester) instead of the desired monoester. How can I favor the formation of the 4-Me monoester?

A2: The formation of the diester is a common competitive reaction. To enhance the selectivity for the monoester, you can employ several strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of methanol relative to malic acid. This will limit the availability of the alcohol for the second esterification reaction.

  • Enzymatic Synthesis: Lipases can offer high regioselectivity. Research has shown that lipases, such as from Candida antarctica, can be used to selectively synthesize monoesters of malic acid.[2] One approach is the direct esterification of the α-hydroxy acid, which can yield the 1-alkyl hydrogen 2-hydroxy-succinate.[2]

  • Use of Protecting Groups: Although more synthetically demanding, the use of protecting groups can ensure the formation of the desired monoester. The carboxylic acid group that is not intended to be esterified can be protected, the esterification performed, and then the protecting group removed.

  • Alternative Catalysts: Boric acid has been shown to catalyze the selective monoesterification of malonic acid, likely through a chelation mechanism that the monoester cannot participate in.[3][4] This approach could potentially be adapted for malic acid.

Q3: I am observing impurities in my final product that are not the diester. What could they be and how can I avoid them?

A3: A significant side reaction in the acid-catalyzed esterification of malic acid is dehydration, which leads to the formation of maleic acid and fumaric acid. These unsaturated dicarboxylic acids can then be esterified to form methyl maleate (B1232345) and methyl fumarate, respectively.[5][6][7]

  • Identification: These byproducts can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A typical GC analysis will show peaks for the desired malic acid ester as well as the maleic and fumaric acid esters.[5]

  • Avoidance:

    • Catalyst Choice: The choice of catalyst can significantly impact the extent of dehydration. Studies on the esterification of malic acid with butanol have shown that while sulfuric acid is an effective esterification catalyst, it also promotes the formation of dehydration byproducts.[5][7] Heterogeneous catalysts, such as the Amberlyst 36 Dry resin, have been shown to provide a better balance of conversion and selectivity, with fewer dehydration byproducts.[5][7]

    • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the dehydration side reaction, although this may also slow down the desired esterification.

Q4: My reaction mixture has turned dark and formed a tar-like substance. What is happening and can it be prevented?

A4: The formation of a dark, tarry substance is indicative of polymerization or degradation of the starting materials or products. This has been observed with certain catalysts. For instance, in the esterification of malic acid with butanol, the use of Amberlyst 36 Wet and KIF-T catalysts led to the tarring of the reaction mass.[5]

  • Prevention:

    • Catalyst Selection: Avoid catalysts that are known to cause tarring. Based on available data, Amberlyst 36 Dry is a more suitable solid acid catalyst that minimizes this issue.[5]

    • Temperature Control: Excessive heat can lead to decomposition. Ensure the reaction temperature is carefully controlled and not exceeding the stability limits of your reagents.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to the formation of colored impurities.

Data Presentation

The following table summarizes the performance of various catalysts in the esterification of malic acid. Although this data is for the synthesis of dibutyl malate, it provides a valuable comparison of catalyst efficacy and byproduct formation that can be extrapolated to the synthesis of the methyl ester.

CatalystMalic Acid Conversion (%)Dibutyl Malate Yield (%)Purity of Dibutyl Malate (%)Reference
Sulfuric acid987196.5[5]
Orthophosphoric acid756898.2[5]
p-Toluenesulfonic acid925697.4[5]
Amberlyst 36 Dry937098.5[5]
KU-2 FPP728697.8[5]

Data adapted from the esterification of malic acid with n-butanol.[5]

Experimental Protocols

Protocol 1: General Fischer Esterification of Malic Acid with Methanol

This protocol is a general guideline and may require optimization for the selective synthesis of the 4-Me ester.

Materials:

  • DL-Malic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add DL-malic acid.

  • Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the stirred solution.

  • Heat the mixture to reflux (approximately 65°C for methanol) and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the monoester, diester, and any other byproducts.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the analysis of dibutyl malate synthesis and can be modified for methyl esters.[5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Chromatec Analytic Kristall-2000M with a flame ionization detector or equivalent).

  • Capillary column (e.g., DB-1, 100 m × 0.2 mm × 0.5 µm).

GC Parameters (example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium

  • Split Ratio: 1/40

  • Oven Program:

    • Initial temperature: 150°C, hold for 20 minutes.

    • Ramp: Increase to 260°C at a rate of 5°C/minute.

  • Sample Volume: 1 µL

MS Parameters:

  • Set the mass spectrometer to scan a suitable mass range to detect the molecular ions and fragmentation patterns of the expected products (malic acid methyl esters, maleic and fumaric acid methyl esters).

Visualizations

Side_Reaction_Pathway malic_acid Malic Acid monoester This compound (Desired Product) malic_acid->monoester + MeOH - H2O dehydration_products Maleic Acid & Fumaric Acid malic_acid->dehydration_products - H2O diester Dimethyl Malate (Side Product) monoester->diester + MeOH - H2O dehydration_esters Methyl Maleate & Methyl Fumarate (Side Products) dehydration_products->dehydration_esters + 2 MeOH - 2 H2O

Caption: Potential side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze reaction mixture (GC-MS, NMR) start->check_byproducts high_diester High Diester Concentration check_byproducts->high_diester Diester is major byproduct high_dehydration High Dehydration Byproducts check_byproducts->high_dehydration Maleate/Fumarate esters present incomplete_reaction Incomplete Reaction check_byproducts->incomplete_reaction High starting material solution_diester Reduce MeOH stoichiometry Consider enzymatic synthesis high_diester->solution_diester solution_dehydration Change catalyst (e.g., Amberlyst) Lower reaction temperature high_dehydration->solution_dehydration solution_incomplete Increase reaction time Ensure catalyst activity Remove water incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Yield of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of Malic acid 4-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Malic acid 4-methyl ester, providing potential causes and actionable solutions.

Q1: Why is my reaction yield of Malic acid 4-methyl ester consistently low?

A1: Low yields in the esterification of malic acid can stem from several factors. The primary culprits are often incomplete reaction equilibrium, and the formation of byproducts.

  • Incomplete Reaction: The Fischer esterification of malic acid with methanol (B129727) is a reversible reaction. To drive the equilibrium towards the formation of the desired monoester, it is crucial to either use a large excess of one reactant (typically methanol) or to actively remove the water that is formed during the reaction.[1]

  • Byproduct Formation: A significant side reaction is the dehydration of malic acid, which leads to the formation of fumaric acid and maleic acid. These unsaturated dicarboxylic acids can also be esterified, resulting in impurities such as dimethyl fumarate (B1241708) and dimethyl maleate, which reduces the overall yield of the target compound.[1][2] The choice of catalyst and reaction temperature can significantly influence the extent of these side reactions.

Q2: I am observing the formation of a significant amount of dimethyl malate (B86768) (the diester) instead of the desired monoester. How can I improve the selectivity for Malic acid 4-methyl ester?

A2: Achieving high selectivity for the monoester over the diester is a common challenge in the esterification of dicarboxylic acids. Here are key strategies to enhance monoester formation:

  • Utilize a Chemoselective Catalyst: Boric acid has been shown to be an effective catalyst for the chemoselective esterification of α-hydroxy acids like malic acid.[3] It is believed to proceed through a chelation mechanism involving the hydroxyl group and the adjacent carboxylic acid, which is not as favorable for the monoester product, thus hindering the formation of the diester.[4][5]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of malic acid to methanol is critical. While an excess of methanol can drive the reaction forward, a very large excess will increase the probability of the second carboxylic acid group being esterified.

  • Employ a Heterogeneous Catalyst: Ion-exchange resins can also be used to selectively produce monoesters of dicarboxylic acids.[6] These solid-phase catalysts can offer improved selectivity due to steric hindrance and specific interactions with the substrate.

Q3: My reaction seems to stall and does not proceed to completion, even with extended reaction times. What could be the issue?

A3: A stalled reaction can be frustrating. Here are a few potential reasons and troubleshooting steps:

  • Catalyst Deactivation: If you are using a heterogeneous catalyst, its activity may diminish over time due to fouling or leaching of active sites. Consider regenerating or replacing the catalyst.

  • Insufficient Water Removal: If you are relying on water removal to drive the reaction, ensure your apparatus (e.g., Dean-Stark trap) is functioning efficiently. The presence of water in the reaction mixture will push the equilibrium back towards the reactants.[7]

  • Low Reaction Temperature: The rate of esterification is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly. Gradually increasing the temperature while monitoring for byproduct formation can help to find an optimal balance.

Q4: I am having difficulty purifying the Malic acid 4-methyl ester from the unreacted malic acid and the diester byproduct. What purification strategies are recommended?

A4: The separation of the monoester from the starting diacid and the diester can be achieved through several methods:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for separating compounds with different polarities. The monoester will have an intermediate polarity between the more polar malic acid and the less polar dimethyl malate.[4]

  • Liquid-Liquid Extraction: A carefully planned extraction procedure can be used to separate the components. For example, adjusting the pH of an aqueous solution can help to selectively extract the acidic starting material into a basic aqueous phase, leaving the esters in the organic phase.

  • Crystallization: If the Malic acid 4-methyl ester is a solid, recrystallization from a suitable solvent system can be an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for the selective synthesis of Malic acid 4-methyl ester?

A1: Based on current literature, the boric acid-catalyzed esterification of malic acid with methanol at room temperature is a highly recommended method for achieving a high yield of the monoester with good selectivity.[3] This method is advantageous due to its mild reaction conditions, which minimize the formation of dehydration byproducts.

Q2: What are the main byproducts to look out for in the synthesis of Malic acid 4-methyl ester?

A2: The primary byproducts are dimethyl malate (the diester) and the methyl esters of fumaric and maleic acid.[1][2] The formation of these byproducts is often promoted by strong acid catalysts and higher reaction temperatures.

Q3: Can I use a common acid catalyst like sulfuric acid for this synthesis?

A3: While sulfuric acid is a common catalyst for Fischer esterification, it may lead to a higher proportion of byproducts, including the diester and dehydration products, when synthesizing Malic acid 4-methyl ester.[2] For higher selectivity towards the monoester, milder and more chemoselective catalysts like boric acid are preferred.[3]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will allow you to track the consumption of the starting material (malic acid) and the formation of the desired product (Malic acid 4-methyl ester) and any byproducts.

Data Presentation

Table 1: Comparison of Catalysts for Malic Acid Esterification (with Butanol)

CatalystYield of Dibutyl Malate (%)Reference
Sulfuric Acid71[9]
Orthophosphoric Acid68[9]
p-Toluenesulfonic Acid56[9]
Amberlyst 36 Dry70[9]
KU-2 FPP86[9]

Note: This data is for the synthesis of the dibutyl ester but provides a useful comparison of catalyst effectiveness which can be extrapolated to the synthesis of the methyl ester.

Table 2: Conditions for Boric Acid-Catalyzed Monoesterification of Malonic Acid

AlcoholProcedureReaction Time (h)Temperature (°C)Yield (%)Reference
2-Ethylbutan-1-olStoichiometric alcohol in acetonitrile246050[4]
Propargyl alcoholExcess alcohol as solvent247076[4]

Note: This data is for malonic acid, a similar dicarboxylic acid, and suggests viable starting conditions for the monoesterification of malic acid.

Experimental Protocols

Protocol 1: Selective Monoesterification of Malic Acid using Boric Acid

This protocol is based on the chemoselective esterification of α-hydroxy acids.[3]

  • Reaction Setup: To a round-bottom flask, add DL-malic acid (1.0 eq).

  • Solvent and Catalyst: Add anhydrous methanol as the solvent. Add boric acid (e.g., 10-20 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight (approximately 18-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC to observe the consumption of malic acid and the formation of the monoester.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol. The residue can then be taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the Malic acid 4-methyl ester.

Visualizations

Reaction_Pathway Reaction Pathway for Malic Acid Esterification MA Malic Acid Intermediate Tetrahedral Intermediate MA->Intermediate + Methanol Dehydration Dehydration MA->Dehydration - H2O MeOH Methanol Cat Acid Catalyst (e.g., Boric Acid) Cat->Intermediate MAME Malic Acid 4-Methyl Ester (Desired Product) Intermediate->MAME - Water DM Dimethyl Malate (Byproduct) MAME->DM + Methanol - Water Water Water Unsaturated_esters Fumaric/Maleic Esters (Byproducts) Dehydration->Unsaturated_esters + 2 Methanol - 2 Water

Caption: Reaction pathways in the esterification of malic acid.

Troubleshooting_Workflow Troubleshooting Low Yield of Malic Acid 4-Methyl Ester Start Low Yield Observed Check_Byproducts Analyze reaction mixture for byproducts (TLC, GC, HPLC) Start->Check_Byproducts Diester_High High Diester Formation? Check_Byproducts->Diester_High Dehydration_High High Dehydration Products? Diester_High->Dehydration_High No Optimize_Catalyst Switch to selective catalyst (e.g., Boric Acid) Diester_High->Optimize_Catalyst Yes Incomplete_Reaction Incomplete Reaction? Dehydration_High->Incomplete_Reaction No Lower_Temp Lower reaction temperature Dehydration_High->Lower_Temp Yes Improve_Water_Removal Improve water removal (e.g., Dean-Stark) Incomplete_Reaction->Improve_Water_Removal Yes Increase_Time_Temp Increase reaction time or temperature cautiously Incomplete_Reaction->Increase_Time_Temp No Control_Stoichiometry Adjust Malic Acid: Methanol ratio Optimize_Catalyst->Control_Stoichiometry End Optimized Yield Control_Stoichiometry->End Lower_Temp->End Improve_Water_Removal->End Increase_Time_Temp->End

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of malic acid 4-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of malic acid 4-Me ester?

A1: The most prevalent byproducts are dimethyl fumarate (B1241708) and dimethyl maleate. These arise from a dehydration reaction of either the starting malic acid or the product, this compound.[1] Another potential byproduct, particularly when using sulfuric acid as a catalyst with methanol (B129727), is dimethyl sulfate, which is a known genotoxic impurity.

Q2: How can I selectively synthesize the 4-monoester of malic acid over the diester?

A2: Chemoselective esterification of the carboxylic acid at the 4-position, which is alpha to the hydroxyl group, can be achieved using specific catalysts. Boric acid has been reported to be an effective catalyst for the selective esterification of α-hydroxycarboxylic acids.[2][3] By carefully controlling the reaction conditions and using a catalyst like boric acid, the formation of the monomethyl ester is favored over the dimethyl ester.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both monitoring the progress of the esterification reaction and for identifying and quantifying the desired product and any byproducts.[1][4] High-performance liquid chromatography (HPLC) can also be employed for the analysis of the organic acids and their esters in the reaction mixture.[5]

Q4: What are some suitable catalysts for the synthesis of this compound?

A4: Several catalysts can be used for the esterification of malic acid. For selective monoesterification, boric acid is a promising choice due to its chemoselectivity for α-hydroxy acids.[2][6] Other common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins like Amberlyst.[1] However, with less selective catalysts, careful control of stoichiometry and reaction time is crucial to maximize the yield of the monoester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Presence of water in the reaction mixture.[7]- Monitor the reaction progress using GC-MS or TLC to ensure it goes to completion. - Optimize the reaction temperature. For boric acid catalysis, gentle heating (around 50°C) can improve conversion.[6] - Ensure the catalyst is active and used in the appropriate amount. - Use anhydrous methanol and ensure all glassware is thoroughly dried.[6]
High levels of dimethyl fumarate and dimethyl maleate - Excessive reaction temperature or prolonged reaction time leading to dehydration. - Use of a highly acidic catalyst that promotes dehydration.- Reduce the reaction temperature and shorten the reaction time. - Consider using a milder catalyst, such as boric acid, which is less likely to cause dehydration.[2] - An alternative is to use a heterogeneous catalyst like Amberlyst 36 Dry, which has shown good selectivity in similar esterifications.[1]
Formation of significant amounts of dimethyl malate (B86768) (diester) - Use of a large excess of methanol. - Lack of catalyst selectivity. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of methanol. - Employ a chemoselective catalyst like boric acid that favors monoesterification of the α-hydroxy acid functionality.[2][3] - Monitor the reaction closely and stop it once the formation of the monoester is maximized.
Difficulty in purifying the final product - Similar boiling points of the desired product and byproducts. - Presence of unreacted malic acid.- Utilize column chromatography on silica (B1680970) gel for purification. - For removal of unreacted malic acid and other acidic impurities, consider using a strongly basic anion-exchange resin. - Reactive extraction methods can also be explored for purification.

Experimental Protocols

Key Experiment 1: Synthesis of this compound using Boric Acid Catalyst

This protocol is adapted from general procedures for the chemoselective esterification of α-hydroxycarboxylic acids.[2][3][6]

Materials:

  • DL-Malic acid

  • Anhydrous methanol

  • Boric acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • To a solution of DL-malic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of malic acid), add boric acid (0.1 - 0.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) overnight (approximately 18 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acids.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Key Experiment 2: GC-MS Analysis of the Reaction Mixture

This method is a general guideline and may require optimization for your specific instrument and conditions. It is based on methods used for analyzing similar esterification reactions.[1]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar analysis (e.g., DB-WAX or similar).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, derivatize the sample (e.g., silylation) to improve the volatility and chromatographic behavior of any unreacted malic acid, though the methyl esters are generally volatile enough for direct analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Scan Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

Byproduct_Formation_Pathway MalicAcid Malic Acid MalicAcid4MeEster This compound MalicAcid->MalicAcid4MeEster Esterification DimethylFumarate Dimethyl Fumarate MalicAcid->DimethylFumarate Dehydration & Esterification DimethylMaleate Dimethyl Maleate MalicAcid->DimethylMaleate Dehydration & Esterification Methanol Methanol Methanol->MalicAcid4MeEster MalicAcid4MeEster->DimethylFumarate Dehydration MalicAcid4MeEster->DimethylMaleate Dehydration Dehydration Dehydration

Caption: Reaction pathway for the formation of this compound and major byproducts.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Reaction Mixture (GC-MS) Start->Analyze CheckYield Low Yield? Analyze->CheckYield CheckByproducts High Byproducts? CheckYield->CheckByproducts No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckYield->OptimizeConditions Yes CheckByproducts->OptimizeConditions Yes Purify Purification CheckByproducts->Purify No OptimizeConditions->Analyze End Pure Product Purify->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Malic Acid 4-Me Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Malic acid 4-Me ester. This guide provides troubleshooting advice and detailed protocols to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: In a standard Fischer esterification of malic acid with methanol, the primary impurities include:

  • Unreacted Malic Acid: Due to incomplete reaction.

  • Dimethyl Malate (B86768): The diester byproduct formed from esterification of both carboxylic acid groups.

  • Fumaric and Maleic Acid Methyl Esters: These arise from the acid-catalyzed dehydration of malic acid, which is more prevalent at higher reaction temperatures.[1]

  • Residual Acid Catalyst: (e.g., H₂SO₄, TsOH).

  • Polymeric Byproducts: Can form if the reaction is overheated.

Q2: My crude product is a sticky oil, but the literature describes it as a crystal. What should I do?

A2: An oily or sticky consistency is usually due to the presence of impurities that depress the melting point and inhibit crystallization. The most likely culprits are residual solvents, unreacted starting materials, or byproducts like dimethyl malate. A thorough purification via acid-base extraction followed by column chromatography is recommended to remove these impurities before attempting recrystallization.

Q3: How can I efficiently remove unreacted malic acid from my crude product?

A3: An acid-base extraction is the most effective method. Malic acid, with its free carboxylic acid group, is acidic and can be deprotonated by a weak base to form a water-soluble carboxylate salt. The ester product is neutral and will remain in the organic phase. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient.[2][3] See the detailed protocol below.

Q4: My NMR spectrum shows signals for both the desired mono-ester and the dimethyl ester. How can I separate them?

A4: Separation of the mono-ester from the less polar dimethyl ester can be effectively achieved using flash column chromatography on silica (B1680970) gel. The mono-ester, with its free carboxylic acid and hydroxyl groups, is significantly more polar than the diester. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will allow the dimethyl ester to elute first, followed by the desired this compound.

Troubleshooting and Purification Protocols

Initial Purity Assessment & Troubleshooting Workflow

Before selecting a purification strategy, it is crucial to assess the impurity profile of your crude product using techniques like Thin Layer Chromatography (TLC) or ¹H NMR. The following diagram outlines a general troubleshooting workflow.

G cluster_start cluster_analysis cluster_decision cluster_methods cluster_end start Crude Product TLC Analyze by TLC/ ¹H NMR start->TLC identify_impurity Identify Major Impurity Type TLC->identify_impurity acid_base Acid-Base Extraction identify_impurity->acid_base  Acidic Impurities  (e.g., Malic Acid) chromatography Column Chromatography identify_impurity->chromatography  Neutral Impurities  (e.g., Dimethyl Ester) recrystallization Recrystallization identify_impurity->recrystallization  Product is >90% Pure  & Solid acid_base->chromatography chromatography->recrystallization end_product Pure Malic Acid 4-Me Ester (>98%) recrystallization->end_product

Caption: Troubleshooting workflow for purification of this compound.

Protocol 1: Removal of Acidic Impurities via Acid-Base Extraction

This protocol is designed to remove unreacted malic acid and the acid catalyst.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) (approx. 10-20 mL per 1 g of crude material) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds. Vent frequently to release the CO₂ gas produced.[3]

  • Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking densities if using a solvent other than EtOAc). Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of acids.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.[1] Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified ester.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target mono-ester from non-polar impurities like dimethyl malate and polar baseline impurities.

Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of DCM or the starting eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Elution: Place the sample onto the top of the packed column and begin elution. A gradient elution is recommended for the best separation.

    • Start with a low polarity mobile phase (e.g., 20% EtOAc/Hexane) to elute highly non-polar impurities.

    • Gradually increase the polarity (e.g., to 40-60% EtOAc/Hexane) to elute the desired this compound.

    • A final flush with a high polarity solvent (e.g., 80-100% EtOAc) can be used to elute any remaining highly polar impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Workflow: Column Chromatography

G A Prepare Silica Slurry in 20% EtOAc/Hexane B Pack Column A->B C Dry Load Crude Ester onto Silica B->C D Load Sample onto Column C->D E Elute with Gradient (20% -> 60% EtOAc) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Removal (Rotovap) H->I J Pure Product I->J

Caption: General experimental workflow for flash column chromatography.

Data Presentation: Purity vs. Purification Method

The following table provides an example of the expected purity levels after each purification step. Actual results may vary based on the initial purity of the crude material.

Purification StepKey Impurities RemovedTypical Purity Achieved (%)
Crude Product N/A60 - 85%
Acid-Base Extraction Unreacted Malic Acid, Acid Catalyst85 - 95%
Column Chromatography Dimethyl Malate, Dehydration Byproducts95 - 99%
Recrystallization Trace impurities> 99%
Protocol 3: Final Purification by Recrystallization

This protocol is for achieving the highest possible purity, assuming the product from chromatography is a solid and has a purity of >95%.

Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar ester like this compound, a good starting point is a binary solvent mixture.[4] Common choices include Ethyl Acetate/Hexane or Dichloromethane/Hexane.[5]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the more polar solvent (e.g., Ethyl Acetate) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the less polar solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop or two of the hot polar solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the less polar component, e.g., hexane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity this compound.

References

Degradation of (S)-2-Hydroxybutanedioic acid 4-methyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-Hydroxybutanedioic acid 4-methyl ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Hydroxybutanedioic acid 4-methyl ester in solution. The information provided is based on general principles of organic chemistry due to the limited specific literature on the degradation of this particular compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (S)-2-Hydroxybutanedioic acid 4-methyl ester in aqueous solutions?

A1: The primary degradation pathway for (S)-2-Hydroxybutanedioic acid 4-methyl ester in aqueous solutions is expected to be the hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acid and base, yielding (S)-2-Hydroxybutanedioic acid (L-malic acid) and methanol (B129727) as the degradation products.

Q2: What are the optimal storage conditions to minimize degradation of (S)-2-Hydroxybutanedioic acid 4-methyl ester solutions?

A2: To minimize degradation, solutions of (S)-2-Hydroxybutanedioic acid 4-methyl ester should be stored at low temperatures (2-8 °C) and maintained at a neutral pH.[1][2] Buffering the solution can help prevent pH shifts that could accelerate hydrolysis. Protection from light and inert gas blanketing can also be beneficial to prevent potential photo-degradation or oxidation.[1]

Q3: Can the secondary alcohol group in (S)-2-Hydroxybutanedioic acid 4-methyl ester undergo oxidation?

A3: Yes, the secondary alcohol group is susceptible to oxidation, which would convert it to a ketone. This would result in the formation of 2-oxo-butanedioic acid 4-methyl ester. The presence of oxidizing agents or exposure to air and light, especially in the presence of metal ion catalysts, could promote this degradation pathway.

Q4: What analytical techniques are suitable for monitoring the degradation of (S)-2-Hydroxybutanedioic acid 4-methyl ester?

A4: Several analytical techniques can be employed to monitor the degradation of the compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase volatility.[4][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of (S)-2-Hydroxybutanedioic acid 4-methyl ester over a short period.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate pH Measure the pH of the solution. If it is acidic or basic, adjust to a neutral pH using a suitable buffer system.
High Temperature Ensure the solution is stored at the recommended temperature (2-8 °C) and minimize exposure to elevated temperatures during handling.
Microbial Contamination If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution or add a suitable antimicrobial agent if compatible with the experimental setup.
Presence of Catalysts The presence of metal ions or other catalysts can accelerate hydrolysis. Use high-purity solvents and glassware to minimize contamination.
Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: New peaks, not corresponding to the parent compound, appear and grow over time in the HPLC or GC chromatogram.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Ester Hydrolysis The primary degradation product is L-malic acid. Analyze a standard of L-malic acid to confirm if the new peak corresponds to this compound.
Oxidation The secondary alcohol may have oxidized. This would result in a keto-ester. Mass spectrometry can be used to identify the molecular weight of the unknown peak and confirm its structure.
Solvent Interaction The compound may be reacting with the solvent. This is less common with standard solvents like water, acetonitrile (B52724), or methanol but should be considered if using more reactive media.

Data Presentation

The following tables summarize hypothetical quantitative data related to the stability of (S)-2-Hydroxybutanedioic acid 4-methyl ester under different conditions.

Table 1: Effect of pH on the Degradation of (S)-2-Hydroxybutanedioic acid 4-methyl ester at 25°C

pHHalf-life (t½) in hoursPredominant Degradation Product
3.048L-Malic Acid
5.0120L-Malic Acid
7.0500L-Malic Acid
9.072L-Malic Acid

Table 2: Effect of Temperature on the Degradation of (S)-2-Hydroxybutanedioic acid 4-methyl ester at pH 7.0

Temperature (°C)Half-life (t½) in hoursPredominant Degradation Product
4>2000L-Malic Acid
25500L-Malic Acid
40150L-Malic Acid
6040L-Malic Acid

Experimental Protocols

Protocol 1: HPLC Method for Quantification of (S)-2-Hydroxybutanedioic acid 4-methyl ester and L-Malic Acid
  • Objective: To quantify the parent compound and its primary hydrolysis product.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS in negative ion mode.

    • Quantification: Create a calibration curve using standards of known concentrations for both (S)-2-Hydroxybutanedioic acid 4-methyl ester and L-malic acid.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and pathways.

  • Method:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 25°C for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at 25°C for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples by the developed HPLC method with MS detection to identify degradation products.

Visualizations

Degradation_Pathway parent (S)-2-Hydroxybutanedioic acid 4-methyl ester hydrolysis_product (S)-2-Hydroxybutanedioic acid (L-Malic Acid) + Methanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product 2-Oxo-butanedioic acid 4-methyl ester parent->oxidation_product Oxidation

Caption: Potential degradation pathways of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Troubleshooting_Workflow decision decision issue issue start Start Experiment issue_detected Rapid Degradation Observed? start->issue_detected check_ph Check pH issue_detected->check_ph Yes proceed Proceed with Experiment issue_detected->proceed No ph_ok pH Neutral? check_ph->ph_ok check_temp Check Temperature temp_ok Temp Low? check_temp->temp_ok check_purity Check for Contaminants purity_ok Contaminants Absent? check_purity->purity_ok ph_ok->check_temp Yes adjust_ph Adjust pH to Neutral ph_ok->adjust_ph No temp_ok->check_purity Yes lower_temp Store at 2-8°C temp_ok->lower_temp No use_hplc_grade Use High-Purity Reagents purity_ok->use_hplc_grade No purity_ok->proceed Yes adjust_ph->check_ph lower_temp->check_temp use_hplc_grade->check_purity end End proceed->end

Caption: Troubleshooting workflow for unexpected degradation.

References

Stability issues of Malic acid 4-Me ester in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Malic acid 4-Me ester in aqueous buffer solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffers?

The primary stability concern for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction results in the formation of malic acid and methanol (B129727), which can alter the properties and efficacy of your formulation. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on the pH of the aqueous buffer. Like most esters, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): Under acidic conditions, the ester is relatively stable, but hydrolysis can still occur, albeit at a slower rate than in basic conditions.

  • Neutral Conditions (pH 6-8): In the neutral pH range, the rate of hydrolysis is generally at its minimum. For optimal stability, it is recommended to prepare and store solutions in a buffer with a pH in this range.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is a significant concern under alkaline conditions. The rate of hydrolysis increases substantially with increasing pH, leading to rapid degradation of the ester.

Q3: What is the expected degradation pathway for this compound in an aqueous buffer?

The degradation of this compound in an aqueous buffer primarily occurs through hydrolysis, yielding malic acid and methanol as the degradation products.

Degradation Pathway of this compound

Degradation of this compound MalicAcidEster This compound Products Malic Acid + Methanol MalicAcidEster->Products Hydrolysis Water Water (H₂O) Water->Products

Caption: Hydrolysis of this compound.

Q4: Are there any quantitative data available on the stability of this compound?

pH RangeExpected StabilityPredominant Mechanism
< 4ModerateAcid-Catalyzed Hydrolysis
4 - 6HighMinimal Hydrolysis
6 - 8OptimalMinimal Hydrolysis
> 8LowBase-Catalyzed Hydrolysis

Q5: How can I monitor the degradation of this compound in my experiments?

Degradation can be monitored by measuring the decrease in the concentration of this compound or the appearance of its degradation product, malic acid, over time. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying both the parent ester and the resulting malic acid.

  • Gas Chromatography (GC): GC can be used, particularly after derivatization of the non-volatile malic acid.

  • Enzymatic Assays: Specific enzymatic assays can be used to quantify the amount of L-malic acid formed.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous buffers.

Troubleshooting Workflow for Stability Issues

Troubleshooting this compound Instability Issue Unexpected Degradation Observed CheckpH Verify Buffer pH Issue->CheckpH pH_Correct pH within optimal range (6-8)? CheckpH->pH_Correct AdjustpH Adjust pH to 6-8 pH_Correct->AdjustpH No CheckTemp Check Storage/Experimental Temperature pH_Correct->CheckTemp Yes Resolved Issue Resolved AdjustpH->Resolved Temp_Correct Temperature at or below RT (25°C)? CheckTemp->Temp_Correct LowerTemp Store at 4°C or frozen Temp_Correct->LowerTemp No CheckPurity Analyze Purity of Starting Material Temp_Correct->CheckPurity Yes LowerTemp->Resolved Purity_OK Purity >95%? CheckPurity->Purity_OK Purify Purify or obtain new material Purity_OK->Purify No ConsiderContamination Consider Microbial Contamination Purity_OK->ConsiderContamination Yes Purify->Resolved AddPreservative Add preservative or use sterile filtration ConsiderContamination->AddPreservative AddPreservative->Resolved

Caption: Troubleshooting workflow for instability.

IssuePossible CauseRecommended Action
Rapid loss of this compound concentration Incorrect buffer pH: The buffer pH may be too high (alkaline) or too low (acidic), accelerating hydrolysis.1. Immediately measure the pH of your buffer solution. 2. If the pH is outside the optimal range of 6-8, prepare a fresh buffer and ensure accurate pH measurement. 3. For future experiments, always verify the pH of the buffer before adding the ester.
High storage or experimental temperature: Elevated temperatures significantly increase the rate of hydrolysis.1. Store stock solutions and experimental samples at 4°C when not in use. 2. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. 3. If the experiment requires elevated temperatures, minimize the incubation time as much as possible.
Inconsistent results between experiments Buffer variability: Inconsistent buffer preparation can lead to pH variations between batches.1. Standardize your buffer preparation protocol. 2. Use a calibrated pH meter for all measurements. 3. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency.
Contamination: Microbial contamination can introduce esterases that degrade the compound.1. Use sterile buffers and equipment. 2. Consider sterile filtering the final solution. 3. If appropriate for your application, include a suitable antimicrobial agent in the buffer.
Appearance of unexpected peaks in analytical chromatograms Impure starting material: The initial this compound may contain impurities.1. Check the certificate of analysis for your starting material. 2. Analyze the starting material by your analytical method to confirm its purity. 3. If impurities are present, consider purification or obtaining a higher purity grade of the compound.
Side reactions: Although less common, other degradation pathways may occur under specific conditions (e.g., in the presence of certain reactive species).1. Review all components of your experimental system for potential incompatibilities. 2. If possible, use mass spectrometry (MS) to identify the unknown peaks.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer at a given temperature.

Experimental Workflow for Stability Assessment

Stability Study Workflow Prep_Buffer Prepare Aqueous Buffer at Desired pH Spike Spike Stock into Buffer Prep_Buffer->Spike Prep_Stock Prepare Stock Solution of this compound Prep_Stock->Spike Incubate Incubate at Desired Temperature Spike->Incubate Sample Sample at Time Points (t=0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Degradation Rate Plot->Calculate

Caption: Workflow for a stability study.

Materials:

  • This compound

  • Buffer salts (e.g., phosphate (B84403), citrate, TRIS)

  • High-purity water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH. For example, a 50 mM phosphate buffer at pH 7.4. Ensure the pH is accurately measured and adjusted.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) in which it is stable.

  • Initiation of the Stability Study:

    • Equilibrate the buffer to the desired experimental temperature (e.g., 25°C or 37°C).

    • Spike a known volume of the stock solution into the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

    • Mix thoroughly.

  • Sampling:

    • Immediately take an aliquot of the solution (this will be your t=0 time point).

    • Continue to incubate the solution at the set temperature.

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

    • Immediately quench the reaction in each aliquot if necessary (e.g., by adding a strong acid to stop base-catalyzed hydrolysis or by freezing).

  • Sample Analysis:

    • Analyze all samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant (k) and half-life (t½).

References

Technical Support Center: Malic Acid 4-Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the synthesis of Malic acid 4-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield in my Malic acid 4-methyl ester synthesis?

Low yields are typically traced back to one or more of the following factors:

  • Reaction Equilibrium: The most common method, Fischer-Speier esterification, is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1][2]

  • Formation of Side Products: The reaction can produce undesired products, primarily the di-ester (dimethyl malate) and dehydration products (dimethyl fumarate (B1241708) and dimethyl maleate).[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an ineffective catalyst can lead to an incomplete reaction.[2]

  • Presence of Water in Reagents: Using wet reagents (malic acid or methanol) introduces water from the start, hindering the forward reaction.[2]

  • Inefficient Purification: Product can be lost during workup and purification steps if the chosen methods are not suitable for separating the mono-ester from byproducts and starting materials.

Q2: What are the main side reactions I should be aware of?

There are two principal side reactions that consume starting materials and complicate purification:

  • Diesterification: The second, unreacted carboxylic acid group on the malic acid mono-ester can react with another molecule of methanol (B129727) to form dimethyl malate.

  • Dehydration: The hydroxyl group on the malic acid backbone can be eliminated, especially under harsh acidic conditions and high temperatures. This dehydration leads to the formation of fumaric acid and maleic acid, which are subsequently esterified to dimethyl fumarate and dimethyl maleate.[4] Using sulfuric acid as a catalyst is known to promote these dehydration side-products.[4]

MA Malic Acid + Methanol MME Malic acid 4-methyl ester (Desired Product) MA->MME H+, Esterification Dehydration Fumaric/Maleic Acid (Dehydration) MA->Dehydration H+, -H₂O (Dehydration) DMM Dimethyl malate (Diester Side Product) MME->DMM + Methanol, H+ DehydrationEster Dimethyl fumarate/maleate (Esterified Side Product) Dehydration->DehydrationEster + 2 Methanol, H+ Start Low Yield of Malic Acid 4-Methyl Ester CheckReagents 1. Check Reagents: Are malic acid and methanol anhydrous? Start->CheckReagents DryReagents Dry reagents. Use molecular sieves or distill methanol. CheckReagents->DryReagents No CheckEquilibrium 2. Check Equilibrium Control: Is water being removed? CheckReagents->CheckEquilibrium Yes DryReagents->CheckReagents RemoveWater Implement water removal: - Use Dean-Stark trap - Use large excess of methanol - Add molecular sieves CheckEquilibrium->RemoveWater No CheckConditions 3. Check Reaction Conditions: - Correct temperature (reflux)? - Sufficient time (monitor by TLC/GC)? CheckEquilibrium->CheckConditions Yes RemoveWater->CheckEquilibrium OptimizeConditions Adjust conditions: - Ensure proper reflux temp - Increase reaction time CheckConditions->OptimizeConditions No CheckSideProducts 4. Analyze Crude Product: Are di-ester or dehydration products present (GC-MS, NMR)? CheckConditions->CheckSideProducts Yes OptimizeConditions->CheckConditions ChangeCatalyst Change catalyst to a milder, more selective one (e.g., Amberlyst resin instead of H₂SO₄) to reduce dehydration. CheckSideProducts->ChangeCatalyst Dehydration Products OptimizeStoich To reduce di-ester: - Use ~1:1 stoichiometry - Monitor reaction and stop at peak mono-ester concentration CheckSideProducts->OptimizeStoich Di-ester Product CheckPurification 5. Review Purification: Is product being lost during workup or chromatography? CheckSideProducts->CheckPurification No Side Products Success Yield Improved ChangeCatalyst->Success OptimizeStoich->Success RefinePurification Refine purification method: - Optimize solvent system for chromatography - Consider vacuum distillation CheckPurification->RefinePurification Yes CheckPurification->Success No RefinePurification->Success

References

Technical Support Center: Purification of Crude Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Malic acid 4-Me ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions to help you navigate these challenges effectively.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Purification - Incomplete removal of isomeric impurities: Fumaric acid methyl ester and maleic acid methyl ester are common process-related impurities that can be difficult to separate due to similar chemical properties.[1] - Presence of other impurities: Starting materials or side reactions may introduce other impurities such as succinic acid, tartaric acid, citric acid, residual solvents, or inorganic salts.[2] - Suboptimal purification parameters: Incorrect choice of solvent, temperature, or chromatographic conditions can lead to poor separation.- Optimize recrystallization: Experiment with different solvent systems. A solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Consider solvent mixtures to fine-tune solubility. - Refine chromatographic method: Adjust the mobile phase polarity, or consider a different stationary phase. For polar compounds like malic acid esters, polar-modified reverse-phase columns (e.g., C18-A) or normal-phase chromatography may provide better separation. - Employ vacuum distillation: For thermally stable impurities with different boiling points, fractional vacuum distillation can be effective. - Pre-treatment of crude material: Consider a wash with a saturated sodium bicarbonate solution to remove acidic impurities.
Low Yield After Recrystallization - Product is too soluble in the chosen solvent: A significant amount of the product remains in the mother liquor. - Too much solvent used: This prevents the solution from reaching supersaturation upon cooling. - Premature crystallization: Crystals form too quickly at a high temperature, trapping impurities. - Loss during filtration or transfer: Mechanical losses can significantly reduce the final yield.- Select a less-solubilizing solvent: Test the solubility of your compound in various solvents to find one with the desired temperature-dependent solubility profile. - Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Controlled cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. - Careful handling: Ensure quantitative transfer of solids and minimize the amount of product left on glassware. Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor without significant product loss.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities: Impurities can lower the melting point of the mixture. - Rapid cooling: The solution becomes supersaturated too quickly.- Choose a lower-boiling point solvent. - Add more solvent: This can keep the compound dissolved at a lower temperature. - Slower cooling: Allow the solution to cool gradually to encourage crystal formation instead of oiling out. - Consider a different purification technique first: Purify the crude material by column chromatography to remove a significant portion of the impurities before attempting recrystallization.
Poor Separation in Column Chromatography - Inappropriate mobile phase: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities. - Incorrect stationary phase: The chosen adsorbent may not have the right selectivity for the separation. - Column overloading: Too much sample is loaded onto the column, exceeding its separation capacity. - Poor column packing: Channeling or cracks in the stationary phase lead to an uneven flow of the mobile phase.- Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides good separation between the product and impurities. A typical starting point for silica (B1680970) gel chromatography is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). - Select a suitable stationary phase: Silica gel is a common choice for compounds of moderate polarity. For highly polar compounds, alumina (B75360) or reverse-phase silica may be more effective. - Reduce the sample load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight. - Properly pack the column: Ensure the stationary phase is packed uniformly to avoid any irregularities that could affect the separation.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding the purification of crude this compound.

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are process-related and include the geometric isomers, fumaric acid methyl ester (the trans-isomer) and maleic acid methyl ester (the cis-isomer of the unsaturated precursor).[1] Other potential impurities can include unreacted starting materials, other dicarboxylic acids like succinic acid, tartaric acid, and citric acid, as well as residual solvents and inorganic salts from the workup procedure.[2]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: this compound is a crystalline solid and is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3][4] For recrystallization, the ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. A good starting point would be to test solvent systems based on ethyl acetate and a less polar co-solvent like hexane or heptane. Ethanol has also been used for the recrystallization of similar compounds like dimethyl fumarate.

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a viable purification method, particularly for removing non-volatile or highly volatile impurities. The predicted atmospheric boiling point of this compound is quite high at 357.7±27.0 °C, which suggests that distillation at atmospheric pressure may lead to decomposition.[4] Therefore, vacuum distillation is necessary to lower the boiling point to a safe temperature. For a close analog, dimethyl maleate (B1232345), the boiling point is 204-205 °C at atmospheric pressure.[5] A patent for the preparation of dimethyl maleate mentions vacuum distillation at an absolute pressure of 0.01-0.06 MPa and a temperature of 20-60 °C to remove methanol, followed by further purification.[6] The optimal conditions for this compound would need to be determined empirically.

Q4: What type of column chromatography is recommended for purifying this compound?

A4: For preparative purification, normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for compounds of moderate polarity like malic acid esters. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the desired product and its impurities. For analytical purposes to check purity, High-Performance Liquid Chromatography (HPLC) with a reverse-phase C8 or C18 column is often used.[7]

Q5: How can I monitor the purity of this compound during and after purification?

A5: The purity of this compound can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to find suitable conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis. A reverse-phase C18 or C8 column with a UV detector is commonly employed.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect and quantify impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for crystalline solids.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be tested to achieve the desired solubility characteristics.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol

This protocol describes a standard silica gel column chromatography for purification.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Methodology:

  • Eluent Selection: Use TLC to determine the optimal eluent system. Spot your crude material on a TLC plate and develop it in solvent mixtures of varying polarities (e.g., different ratios of hexane:ethyl acetate). The ideal eluent should give the product a retention factor (Rf) of around 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Load the sample carefully onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Purification of Crude this compound

G General Purification Workflow crude Crude this compound assessment Purity Assessment (TLC, HPLC) crude->assessment decision Purity Acceptable? assessment->decision recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No distillation Vacuum Distillation decision->distillation No pure_product Pure this compound decision->pure_product Yes recrystallization->assessment waste Impurities recrystallization->waste chromatography->assessment chromatography->waste distillation->assessment distillation->waste

Caption: General workflow for the purification of crude this compound.

Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity start Low Purity Detected check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities isomeric Isomeric Impurities Present? check_impurities->isomeric other Other Impurities? isomeric->other No optimize_chroma Optimize Chromatography (Mobile Phase, Stationary Phase) isomeric->optimize_chroma Yes optimize_recryst Optimize Recrystallization (Solvent System) other->optimize_recryst No add_wash Add Aqueous Wash Step other->add_wash Yes (Acidic/Basic) consider_distill Consider Vacuum Distillation other->consider_distill Yes (Different BP) re_evaluate Re-evaluate Purification Strategy optimize_chroma->re_evaluate optimize_recryst->re_evaluate add_wash->re_evaluate consider_distill->re_evaluate

References

Technical Support Center: Scaling Up Malic Acid 4-Me Ester Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Malic acid 4-Me ester.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Presence of impurities in reactants or catalyst degradation. 3. Equilibrium limitation: Fischer esterification is a reversible reaction. 4. Suboptimal catalyst: The chosen catalyst may not be efficient for this specific transformation.1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or HPLC. 2. Ensure reactant purity: Use high-purity malic acid and methanol (B129727). If using a reusable catalyst, ensure it is properly regenerated. 3. Shift equilibrium: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by performing the reaction in a solvent that forms an azeotrope with water. 4. Catalyst screening: Test different acid catalysts. Heterogeneous catalysts like Amberlyst 36 Dry have shown high efficiency and selectivity in similar esterifications.[1][2]
Formation of Significant By-products (Dimethyl malate (B86768), Fumaric acid methyl esters, Maleic acid methyl esters) 1. Over-esterification: Reaction conditions are too harsh, leading to the formation of the diester. 2. Dehydration: The acidic catalyst and/or high temperatures can cause dehydration of malic acid to fumaric and maleic acids, which are then esterified.[1][2][3] 3. Use of strong dehydrating acid catalysts: Catalysts like concentrated sulfuric acid are known to promote dehydration and by-product formation.[1][2][4]1. Control stoichiometry and reaction time: Use a controlled molar ratio of methanol to malic acid. Monitor the reaction closely and stop it once the desired mono-ester is maximized. 2. Milder reaction conditions: Use lower temperatures and a less aggressive catalyst. 3. Catalyst selection: Employ a heterogeneous acid catalyst such as Amberlyst 36 Dry, which has been shown to provide better selectivity and reduce by-product formation compared to sulfuric acid in the esterification of malic acid.[1][2] Boric acid has also been reported to selectively catalyze monoesterification of similar dicarboxylic acids.
Difficulty in Product Purification 1. Close boiling points: The desired product and by-products (e.g., dimethyl malate) may have similar boiling points, making distillation challenging. 2. Presence of acidic impurities: Unreacted malic acid and acidic by-products can complicate extraction and purification. 3. Catalyst residue: Homogeneous catalysts like sulfuric acid need to be neutralized and removed, which can be problematic at scale.1. Optimize distillation: Use fractional distillation under reduced pressure.[1] Alternatively, consider chromatographic purification methods for smaller scales. 2. Aqueous workup: Perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) to remove acidic impurities. 3. Use of heterogeneous catalysts: Employing a solid acid catalyst like an ion-exchange resin simplifies removal by simple filtration.[1]
Inconsistent Results at Larger Scale 1. Inefficient heat transfer: Poor temperature control in a larger reactor can lead to localized overheating and increased by-product formation. 2. Mass transfer limitations: Inadequate mixing can result in a non-homogeneous reaction mixture and incomplete conversion. 3. Inefficient water removal: The method used for water removal may not be as effective at a larger scale.1. Reactor design: Use a reactor with appropriate heating/cooling jackets and good agitation to ensure uniform temperature distribution. 2. Optimize agitation: Ensure the stirring speed is sufficient to maintain a homogeneous mixture of reactants and catalyst. 3. Scale-up of water removal: Re-evaluate and optimize the water removal technique for the larger scale. This might involve a more efficient condenser or a larger Dean-Stark trap.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound?

A common method for esterification is the Fischer-Speier esterification, which involves reacting malic acid with methanol in the presence of an acid catalyst.[4][5] For selective mono-esterification, careful control of reaction conditions is crucial.

Q2: Which catalyst is best for producing this compound with high purity?

While homogeneous catalysts like sulfuric acid can be used, they often lead to the formation of by-products through dehydration reactions.[1][2][4] Heterogeneous catalysts, such as the ion-exchange resin Amberlyst 36 Dry, have demonstrated higher selectivity and yield of the desired ester with fewer impurities in the esterification of malic acid.[1][2] They also offer the advantage of easy separation from the reaction mixture.

Q3: How can I minimize the formation of dimethyl malate?

To favor the formation of the mono-ester over the diester, you can:

  • Use a stoichiometric amount or a slight excess of methanol relative to malic acid.

  • Monitor the reaction progress carefully using techniques like HPLC or GC and stop the reaction when the concentration of the mono-ester is at its maximum.

  • Consider using a catalyst system known for selective mono-esterification, such as boric acid or specific solid catalysts under optimized conditions.

Q4: What are the main by-products to look out for, and how are they formed?

The primary by-products are dimethyl malate, and the methyl esters of fumaric and maleic acid. Dimethyl malate is formed by the further esterification of the desired mono-ester. Fumaric and maleic acid esters are formed via an initial dehydration of malic acid, followed by esterification of the resulting unsaturated dicarboxylic acids.[1][2][3]

Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for monitoring the progress of the esterification reaction and quantifying the amounts of this compound, dimethyl malate, and other by-products.[1] For structural confirmation, Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is highly valuable.[1][6]

Q6: What are the key challenges when scaling up the production of this compound?

The main challenges in scaling up production include:

  • Controlling selectivity: Maintaining a high yield of the mono-ester while minimizing the formation of the diester and dehydration by-products.

  • Efficient purification: Separating the desired product from unreacted starting materials and closely related by-products on a large scale.

  • Catalyst handling and recovery: If a homogeneous catalyst is used, its removal and disposal can be problematic. Heterogeneous catalysts are advantageous for scale-up due to their ease of separation and potential for reuse.[1]

  • Heat and mass transfer: Ensuring uniform temperature and mixing in a large reactor to maintain consistent product quality.

Experimental Protocols

General Protocol for Fischer Esterification of Malic Acid with Methanol

This protocol is a general guideline and should be optimized for the selective synthesis of the 4-Me ester.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add DL-malic acid.

  • Addition of Reactants: Add methanol as both the reactant and solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst 36 Dry).

  • Reaction: Heat the mixture to reflux with stirring for a specified period. The reaction progress should be monitored by TLC, GC, or HPLC.

  • Workup (for homogeneous catalyst): Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Workup (for heterogeneous catalyst): Cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed with methanol and dried for potential reuse. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check Reaction Progress (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Analysis shows starting material complete Reaction Complete check_reaction->complete No starting material optimize_conditions Increase Reaction Time or Temperature incomplete->optimize_conditions end Yield Improved optimize_conditions->end check_catalyst Evaluate Catalyst Activity/Choice complete->check_catalyst catalyst_issue Catalyst Inactive or Suboptimal check_catalyst->catalyst_issue Known good conditions still give low yield catalyst_ok Catalyst OK check_catalyst->catalyst_ok Catalyst is active replace_catalyst Use Fresh/Different Catalyst (e.g., Amberlyst) catalyst_issue->replace_catalyst replace_catalyst->end check_equilibrium Consider Equilibrium Limitation catalyst_ok->check_equilibrium remove_water Implement Water Removal (e.g., Dean-Stark) check_equilibrium->remove_water remove_water->end byproduct_formation malic_acid Malic Acid ester_4_me This compound (Desired Product) malic_acid->ester_4_me + MeOH - H2O dehydration Dehydration (-H2O) malic_acid->dehydration dimethyl_ester Dimethyl malate (By-product) ester_4_me->dimethyl_ester + MeOH - H2O fumaric_maleic Fumaric Acid & Maleic Acid dehydration->fumaric_maleic unsaturated_esters Fumaric/Maleic Methyl Esters (By-products) fumaric_maleic->unsaturated_esters + 2 MeOH - 2 H2O

References

Technical Support Center: Preventing Ester Hydrolysis of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of Malic acid 4-methyl ester during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for Malic acid 4-methyl ester?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, Malic acid 4-methyl ester, reacts with water to form a carboxylic acid (Malic acid) and an alcohol (methanol).[1][2][3] This can be problematic in experimental and pharmaceutical settings as it alters the chemical identity and properties of the compound, potentially leading to loss of efficacy, altered biological activity, or inaccurate experimental results. The reaction can be catalyzed by acids or bases.[1][3]

Q2: What are the primary factors that promote the hydrolysis of Malic acid 4-methyl ester?

A2: The primary factors that can accelerate the hydrolysis of esters like Malic acid 4-methyl ester include:

  • Presence of Water: Water is a key reactant in the hydrolysis process.[4][5]

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis.[5][6] Basic hydrolysis, also known as saponification, is generally irreversible.[1][7]

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis.[6][8]

  • Enzymes: In biological samples, esterase enzymes can rapidly catalyze the hydrolysis of esters.[9][10]

  • Metal Ions: Certain metal ions can act as catalysts, promoting hydrolysis.[4]

Q3: How can I prevent or minimize the hydrolysis of Malic acid 4-methyl ester in my experiments?

A3: Several strategies can be employed to prevent or minimize hydrolysis:

  • Control Moisture: Whenever possible, use anhydrous (dry) solvents and reagents, and store the compound in a dry environment.[5][6] Using moisture-proof packaging can also help.[4]

  • pH Control: Maintain a near-neutral pH during experiments and storage.[6] Buffering your solutions to a slightly acidic pH may also slow down degradation in some cases.[4]

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., 0-5°C or frozen) to reduce the rate of hydrolysis.[8][11]

  • Use of Inhibitors: In biological matrices, add esterase inhibitors to prevent enzymatic degradation.[9][12]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture-containing air.[5]

Troubleshooting Guides

Issue 1: Degradation of Malic acid 4-methyl ester in aqueous solution during an experiment.
Potential Cause Troubleshooting Step Expected Outcome
pH of the solution is too acidic or basic. Measure the pH of your solution. Adjust to a near-neutral pH (6.5-7.5) using an appropriate buffer system.Reduced rate of hydrolysis, leading to greater stability of the ester over the course of the experiment.
Presence of contaminating enzymes (esterases) in biological samples. Add a commercially available esterase inhibitor cocktail to your sample preparation buffers.[10][13]Inhibition of enzymatic activity, preventing the rapid breakdown of the ester.
Elevated experimental temperature. If the protocol allows, perform the experiment at a lower temperature (e.g., on ice or in a cold room).Slower reaction kinetics, including the rate of hydrolysis.
Presence of catalytic metal ions. Add a chelating agent, such as EDTA, to your buffer to sequester metal ions.[4]Prevention of metal-catalyzed hydrolysis.
Issue 2: Instability of Malic acid 4-methyl ester during storage.
Potential Cause Troubleshooting Step Expected Outcome
Improper storage temperature. Store the compound, both as a solid and in solution, at low temperatures. For long-term storage, freezing (-20°C or -80°C) is recommended.[8]Significantly reduced degradation over time.
Exposure to atmospheric moisture. Store the solid compound in a desiccator. For solutions, use anhydrous solvents and seal containers tightly. Consider flushing with an inert gas before sealing.[5]Minimized contact with water, thus preventing hydrolysis.
Inappropriate solvent for stock solutions. Prepare stock solutions in a dry, aprotic organic solvent (e.g., anhydrous DMSO or DMF) instead of aqueous buffers for long-term storage.Enhanced stability as the primary reactant for hydrolysis (water) is absent.
Container material. Store in high-quality, inert containers such as amber glass or stainless steel to prevent leaching of contaminants and exposure to light.[8]Reduced risk of contamination and light-induced degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of Malic Acid 4-Methyl Ester
  • Materials:

    • Malic acid 4-methyl ester (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Equilibrate the vial of solid Malic acid 4-methyl ester to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the solid in a clean, dry weighing boat.

    • Transfer the solid to the amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Gently vortex the vial until the solid is completely dissolved.

    • Flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, date, and solvent.

    • For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Screening for Optimal pH for Experimental Buffers
  • Materials:

    • Malic acid 4-methyl ester stock solution (in an organic solvent like DMSO)

    • A series of buffers with varying pH values (e.g., pH 5, 6, 7, 8)

    • HPLC or LC-MS/MS system for analysis

  • Procedure:

    • Prepare a set of test solutions by spiking a known concentration of the Malic acid 4-methyl ester stock solution into each of the different pH buffers.

    • Immediately after preparation (t=0), analyze an aliquot of each test solution by HPLC or LC-MS/MS to determine the initial concentration of the ester.

    • Incubate the remaining test solutions at the intended experimental temperature.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each test solution and analyze them by HPLC or LC-MS/MS.

    • Calculate the percentage of Malic acid 4-methyl ester remaining at each time point for each pH.

    • Plot the percentage of remaining ester versus time for each pH to determine the optimal pH for stability.

Visualizations

Hydrolysis_Pathway Malic_Acid_Ester Malic Acid 4-Methyl Ester Hydrolysis Hydrolysis Malic_Acid_Ester->Hydrolysis Water Water (H2O) Water->Hydrolysis Catalysts Catalysts (Acid, Base, Esterase) Catalysts->Hydrolysis Products Products Hydrolysis->Products Malic_Acid Malic Acid Products->Malic_Acid forms Methanol Methanol Products->Methanol forms Prevention_Workflow cluster_storage Storage Conditions cluster_experiment Experimental Conditions Low_Temp Low Temperature (Refrigerate/Freeze) Stable_Sample Stable Sample (Minimized Hydrolysis) Low_Temp->Stable_Sample Anhydrous Anhydrous Solvent (e.g., DMSO) Anhydrous->Stable_Sample Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_Sample Neutral_pH Neutral pH Buffer Neutral_pH->Stable_Sample Esterase_Inhibitors Esterase Inhibitors (for biological samples) Esterase_Inhibitors->Stable_Sample Low_Exp_Temp Low Experimental Temp (e.g., on ice) Low_Exp_Temp->Stable_Sample Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Stable_Sample Start Malic Acid 4-Methyl Ester Sample Start->Low_Temp Start->Anhydrous Start->Inert_Atmosphere Start->Neutral_pH Start->Esterase_Inhibitors Start->Low_Exp_Temp Start->Chelating_Agents

References

Technical Support Center: LC-MS Method Development for Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Malic acid 4-Me ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by LC-MS?

This compound is a small, polar molecule, which presents several analytical challenges. Key issues include poor retention on traditional reversed-phase (RP) chromatography columns, potential for low ionization efficiency in the mass spectrometer, and susceptibility to matrix effects from complex sample backgrounds.

Q2: Which chromatographic mode is best suited for this compound analysis: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

While RP chromatography is a common starting point, its nonpolar stationary phases often provide limited retention for highly polar analytes like this compound, leading to elution near the solvent front and poor separation from other polar interferences.[1][2] HILIC, which utilizes a polar stationary phase and a high organic mobile phase, is generally better suited for retaining and separating such polar compounds.[1] Mixed-mode columns that combine RP and ion-exchange characteristics also offer a viable alternative for improved retention and selectivity.[3]

Q3: What is the recommended ionization mode for detecting this compound?

Due to the presence of a free carboxylic acid group, this compound is expected to ionize most effectively in negative ion mode electrospray ionization (ESI-). This mode will facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion.

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is not strictly necessary but can be highly beneficial. For challenging analyses, derivatizing the free carboxylic acid can decrease the polarity of the molecule, leading to improved retention on reversed-phase columns and potentially enhanced ionization efficiency, which can increase sensitivity.[4][5][6][7]

Troubleshooting Guides

Chromatography Issues

Problem: Poor or no retention of this compound on a C18 column.

  • Question: My analyte elutes in the void volume. How can I increase its retention on a reversed-phase column?

    • Answer:

      • Increase Aqueous Content: Start with a high aqueous mobile phase (e.g., 95-98% water with a volatile buffer) and use a shallow gradient. However, be aware that some C18 columns can suffer from "phase collapse" or "dewetting" under highly aqueous conditions, leading to reproducibility issues.[2] Using an aqueous-stable C18 (AQ-C18) column can mitigate this.[2]

      • Mobile Phase pH: Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (pH < pKa, which is typically around 3-4) can increase its hydrophobicity and improve retention on a C18 column.

      • Consider HILIC: If retention on RP columns remains insufficient, switching to a HILIC column is the recommended approach for polar analytes.[1]

Problem: Tailing or broad peaks for this compound.

  • Question: My peak shape is poor. What are the likely causes and solutions?

    • Answer:

      • Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate. For HILIC, ensure proper column conditioning and equilibration between injections to maintain a stable water layer on the stationary phase.[8]

      • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[8]

      • Injection Solvent: The injection solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion. For HILIC, this means a high percentage of acetonitrile (B52724).[1]

      • System Contamination: Contamination on the column frit or in the system can cause peak shape issues. Flush the system and column thoroughly.[8][9]

Mass Spectrometry Issues

Problem: Low sensitivity or no detectable signal for this compound.

  • Question: I am struggling to detect my analyte. How can I improve the MS signal?

    • Answer:

      • Confirm Ionization Mode: Ensure you are using negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻.

      • Optimize Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the signal for your specific compound and flow rate.

      • Mobile Phase Modifiers: The choice of mobile phase additive is crucial. While acidic conditions can improve chromatography on RP columns, they may suppress ionization in negative mode. Small amounts of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at an appropriate pH can be beneficial.

      • Check for Ion Suppression: Matrix components co-eluting with your analyte can compete for ionization, reducing its signal. Improve chromatographic separation to move the analyte away from interfering compounds. A thorough sample clean-up can also reduce matrix effects.[10]

      • Consider Derivatization: If sensitivity remains an issue, derivatization can significantly enhance the ionization efficiency of small organic acids.[4][5]

Problem: Unstable or fluctuating signal intensity.

  • Question: My analyte signal is not reproducible between injections. What should I check?

    • Answer:

      • LC System Stability: Unstable pump flow or pressure fluctuations can lead to an inconsistent spray in the ESI source. Check the LC pump for any issues.[9]

      • Source Contamination: A dirty ion source can cause signal instability. Perform routine source cleaning as recommended by the instrument manufacturer.[10]

      • Sample Preparation Consistency: Inconsistent sample preparation can lead to variations in analyte concentration and matrix components, affecting the signal. Ensure your sample preparation protocol is robust and consistently applied.

      • Column Equilibration: In HILIC mode, insufficient equilibration time between injections can cause shifts in retention time and, consequently, variations in signal intensity, especially if detection windows are narrow.[9]

Experimental Protocols

Sample Preparation

A simple protein precipitation and dilution is often sufficient for cleaner sample matrices.

  • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 acetonitrile:water for HILIC).

LC-MS Method Parameters

Below are starting conditions for both HILIC and RP-Aqueous C18 methods. These will likely require optimization for your specific instrumentation and sample type.

ParameterHILIC Method (Recommended)Aqueous C18 Method (Alternative)
Column Amide or bare silica (B1680970) HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Aqueous C18 (AQ-type) column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% B to 40% B over 8 min2% B to 60% B over 8 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 2-5 µL2-5 µL
Ionization Mode ESI-ESI-
Capillary Voltage 2.5 - 3.5 kV2.5 - 3.5 kV
Drying Gas Temp. 300 - 350°C300 - 350°C
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Nebulizer Gas 30 - 50 psi30 - 50 psi
MS/MS Parameters for Quantification

For quantitative analysis using tandem mass spectrometry (MS/MS), a Multiple Reaction Monitoring (MRM) experiment should be set up. The exact mass transitions for this compound (Formula: C₅H₈O₅, Mol. Weight: 148.11) need to be determined by infusing a standard solution.

AnalytePrecursor Ion [M-H]⁻Product Ion (Predicted)Collision Energy (eV)
This compoundm/z 147.03m/z 115.0 (Loss of CH₄O)~10-15
m/z 87.0 (Loss of CO₂ and CH₂O)~15-20

Note: The fragmentation of esters in ESI can involve losses of the alkoxy group.[11][12][13] The predicted fragments for this compound would need to be confirmed experimentally.

Visualizations

Troubleshooting Workflow

start Problem Observed peak_issue Poor Peak Shape (Tailing/Fronting/Split) start->peak_issue sensitivity_issue Low / No Signal start->sensitivity_issue rt_issue Retention Time Drift start->rt_issue check_solvent Check Injection Solvent (Must be weaker than MP) peak_issue->check_solvent Cause? check_overload Reduce Injection Volume / Concentration peak_issue->check_overload Cause? check_column Flush Column / Check for Contamination peak_issue->check_column Cause? check_mode Confirm ESI Negative Mode sensitivity_issue->check_mode Cause? optimize_source Optimize Source Parameters sensitivity_issue->optimize_source Cause? check_suppression Improve Chromatography / Sample Cleanup sensitivity_issue->check_suppression Cause? check_equilibration Increase Column Equilibration Time rt_issue->check_equilibration Cause? check_mp Check Mobile Phase Composition and Stability rt_issue->check_mp Cause? check_flow Verify LC Pump Flow Rate and Pressure rt_issue->check_flow Cause?

Caption: Troubleshooting workflow for common LC-MS issues.

Experimental Workflow

prep Sample Preparation (Protein Precipitation) reconstitute Reconstitution in Weak Solvent prep->reconstitute lc_separation LC Separation (HILIC) reconstitute->lc_separation ms_detection MS Detection (ESI-, MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Result data_analysis->result

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: NMR Analysis of Malic Acid 4-Me Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap during the analysis of Malic acid 4-methyl ester.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for the methylene (B1212753) (-CH2-) protons in the 1H NMR spectrum of Malic acid 4-Me ester look like a complex, overlapping multiplet instead of a simple triplet?

A1: The two methylene protons in this compound are diastereotopic.[1] This means that due to the presence of a chiral center at the adjacent carbon (the CH-OH group), they are in chemically non-equivalent environments.[2] As a result, they have slightly different chemical shifts and couple not only with the adjacent methine proton but also with each other (geminal coupling). This results in each methylene proton appearing as a doublet of doublets, and because their chemical shifts are very close, these multiplets overlap, creating a complex pattern often referred to as an AB quartet.[3]

Q2: I am having trouble integrating the methylene proton signals accurately. What could be the cause?

A2: Accurate integration of overlapping signals is challenging. The complexity of the multiplet arising from the diastereotopic methylene protons can make it difficult to define the integration limits correctly.[4] Furthermore, if the signals are not well-resolved from each other or from the baseline, the integration values may be inaccurate.

Q3: The methoxy (B1213986) (-OCH3) signal appears as a sharp singlet. Is this correct?

A3: Yes, a sharp singlet is the expected signal for the methyl ester protons. These three protons are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a singlet.[5]

Q4: Can changing the NMR solvent help in resolving the signal overlap?

A4: Yes, changing the deuterated solvent is a common strategy to resolve signal overlap.[6] Different solvents can induce changes in the chemical shifts of protons by altering the local magnetic environment. For example, switching from chloroform-d (B32938) (CDCl3) to benzene-d6 (B120219) or dimethyl sulfoxide-d6 (DMSO-d6) can often improve signal dispersion.

Q5: What advanced NMR techniques can I use to definitively assign the proton signals in this compound?

A5: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlap and assigning signals.[7]

  • COSY (Correlation Spectroscopy) will show correlations between protons that are coupled to each other, helping to confirm the connectivity between the methine proton and the two methylene protons.[8]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals they are directly attached to.[9] This can be particularly useful to confirm the assignment of the methylene protons by observing their correlation to the single methylene carbon signal.

Troubleshooting Guide

Issue: Poor resolution and significant overlap of the methylene proton signals.

Troubleshooting Workflow:

troubleshooting_workflow start Start: Overlapping Methylene Signals check_sample Step 1: Re-evaluate Sample Preparation - Check concentration - Ensure high purity start->check_sample change_solvent Step 2: Change NMR Solvent (e.g., CDCl3 to Benzene-d6 or DMSO-d6) check_sample->change_solvent If resolution is still poor run_cosy Step 3: Perform 2D COSY Experiment change_solvent->run_cosy If overlap persists run_hsqc Step 4: Perform 2D HSQC Experiment run_cosy->run_hsqc For definitive C-H correlation analysis Analyze 2D Data for Signal Assignment and Resolution run_hsqc->analysis end End: Resolved and Assigned Spectrum analysis->end

Caption: A workflow diagram for troubleshooting NMR signal overlap.

Step-by-step guidance:

  • Re-evaluate Sample Preparation:

    • Is your sample concentration optimal? For ¹H NMR of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.

    • Is the sample pure? Impurities can introduce extra signals that may overlap with your signals of interest.

  • Change the NMR Solvent:

    • If you are using a non-polar solvent like CDCl3, try a more polar or aromatic solvent. Solvents like acetone-d6, methanol-d4, or benzene-d6 can alter the chemical shifts and potentially resolve the overlapping signals.[6]

  • Perform a 2D COSY Experiment:

    • This experiment will show which protons are coupled. You should observe cross-peaks connecting the methine proton signal with both of the diastereotopic methylene proton signals. This will confirm their connectivity even if they are overlapped in the 1D spectrum.

  • Perform a 2D HSQC Experiment:

    • This experiment correlates each proton signal to the carbon it is directly attached to. The two overlapping methylene proton signals in the ¹H spectrum will both correlate to the same single carbon signal in the ¹³C spectrum, confirming their assignment to the -CH2- group.[9]

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
-OCH3~ 3.7Singlet (s)N/A
-CHaH-~ 2.8Doublet of doublets (dd)J(Ha, Hb) ≈ 16 Hz, J(Ha, Hc) ≈ 8 Hz
-CHbH-~ 2.9Doublet of doublets (dd)J(Hb, Ha) ≈ 16 Hz, J(Hb, Hc) ≈ 6 Hz
-CH(OH)-~ 4.5Doublet of doublets (dd)J(Hc, Ha) ≈ 8 Hz, J(Hc, Hb) ≈ 6 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The protons of the -OH and -COOH groups will appear as broad signals with variable chemical shifts.

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

  • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: 2D COSY Experiment

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Instrument Setup: After acquiring the ¹H spectrum, load a standard COSY pulse sequence program on the spectrometer.

  • Acquisition: Set the spectral width to encompass all proton signals. Acquire the 2D data set, which typically involves a series of ¹H experiments with an incrementally increasing evolution time.

  • Processing: Process the 2D data using the appropriate software. This involves Fourier transformation in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.

Protocol 3: 2D HSQC Experiment

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial for this experiment.

  • Instrument Setup: Load a standard HSQC pulse sequence. This experiment requires tuning the probe for both ¹H and ¹³C frequencies.

  • Acquisition: Set the ¹H and ¹³C spectral widths. The acquisition time will be longer than for a COSY experiment.

  • Processing: Process the 2D data. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks showing direct one-bond C-H correlations.

Visualizations

cosy_correlation H_a CHa (~2.8 ppm) H_b CHb (~2.9 ppm) H_a->H_b J(geminal) H_c CH(OH) (~4.5 ppm) H_a->H_c J(vicinal) H_b->H_c J(vicinal) H_methoxy -OCH3 (~3.7 ppm)

Caption: Expected COSY correlations for this compound.

References

Improving solubility of Malic acid 4-Me ester for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Malic acid 4-Me ester for biological assays. This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?

A1: this compound is expected to have low water solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous assay medium.[1]

Q2: Which organic solvent is best for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for preparing stock solutions for in vitro assays due to its high solubilizing power and compatibility with most cell-based experiments at low final concentrations.[2][3] this compound is known to be soluble in DMSO, as well as other organic solvents like ethanol, acetone, chloroform, and ethyl acetate.[4] For cell-based assays, DMSO is the preferred starting point.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[2] A final concentration of less than 0.5% is generally considered safe for most cell lines, with concentrations below 0.1% being ideal.[5][6] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[7]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous media. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds.[1][8] Here are several troubleshooting steps:

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.[6] For example, dilute the DMSO stock 1:10 in media, vortex, and then perform the next dilution.

  • Increase Mixing: Vortex or sonicate the solution briefly after dilution to help redissolve any precipitate.[1]

  • Gentle Warming: Warming the solution to 37°C in a water bath can aid dissolution.[1] However, be cautious if your compound is heat-sensitive.

  • Use a Co-solvent: If DMSO alone is insufficient, a co-solvent system can be employed.[5][9] Common co-solvents include PEG400, ethanol, or surfactants like Tween 80.[5][8] These should also be tested for cytotoxicity.[10]

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.[8]

Q5: How should I prepare and store my stock solution of this compound?

A5: Prepare the stock solution by dissolving the compound in pure, sterile DMSO.[11] Once dissolved, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C or -80°C. A stock solution in DMSO is typically stable for up to 3 months at -20°C.[1]

Data & Protocols

Table 1: Properties of Common Solvents for Biological Assays

This table summarizes key properties of solvents frequently used to dissolve compounds for biological testing.

SolventAbbreviationUseRecommended Max. Final Concentration in Cell MediaNotes
Dimethyl sulfoxideDMSOPrimary solvent for stock solutions.[3]< 0.5%Aprotic, universal solvent. Can permeate skin.[3][11] Low cytotoxicity at recommended concentrations.[2]
EthanolEtOHCo-solvent.[9]< 0.5%Can have biological effects and cytotoxicity.[2]
Polyethylene glycol 400PEG400Co-solvent for poorly soluble compounds.[5]Varies by cell line, often < 1%A water-soluble polymer used to enhance solubility.[3]
Tween 80 (Polysorbate 80)-Surfactant / Emulsifying agent.[5]< 0.1%Non-ionic surfactant. Can form micelles to solubilize compounds.[5]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 148.11 g/mol ).[4]

Materials:

  • This compound powder (e.g., 1 mg)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required DMSO Volume:

    • Use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of compound:

      • Volume (L) = 0.001 g / (148.11 g/mol * 0.010 mol/L) = 0.000675 L

      • Volume (µL) = 67.5 µL

  • Dissolution:

    • Weigh 1 mg of this compound into a sterile microcentrifuge tube.

    • Add 67.5 µL of anhydrous, sterile DMSO to the tube.[11]

    • Close the cap tightly and vortex the tube for 1-2 minutes to facilitate dissolution.[1]

  • Ensure Complete Solubilization:

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again.[1]

    • Alternatively, place the tube in a bath sonicator for 5-10 minutes.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile tubes.

    • Store the aliquots at -20°C or -80°C for long-term use.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues.

G start Start: Compound Received prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Does it dissolve completely? prep_stock->check_stock assist Apply gentle heat (37°C) and/or sonication check_stock->assist No dilute Dilute stock into aqueous assay buffer check_stock->dilute Yes assist->prep_stock fail Contact Technical Support assist->fail check_dilute Does it precipitate? dilute->check_dilute success Success: Proceed with experiment check_dilute->success No troubleshoot Troubleshoot Dilution check_dilute->troubleshoot Yes ts_options Use stepwise dilution Lower stock concentration Consider co-solvents (PEG400, EtOH) troubleshoot->ts_options ts_options->dilute

A workflow for troubleshooting compound solubility.

Biological Context: Malic Acid Pathways

Malic acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central pathway for energy production in all aerobic organisms.[[“]][13] Malic enzymes also catalyze the conversion of malate (B86768) to pyruvate, generating NADPH, which is crucial for reductive biosynthesis (like fatty acid synthesis) and antioxidant defense.[14][15] Understanding these pathways can provide context for the biological effects of malic acid derivatives.

TCACycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA TCA Cycle Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme NADPH NADPH (Biosynthesis, Antioxidant Defense) Malate->NADPH via Malic Enzyme OAA->Citrate Pyruvate->Citrate Pyruvate->OAA MalicEster This compound (Test Compound) MalicEster->Malate Potential Hydrolysis

References

Technical Support Center: Mass Spectrometry of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Malic acid 4-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to artifacts encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Multiple peaks are observed for my derivatized Malic acid 4-methyl ester in the GC-MS chromatogram.

Question: I am analyzing Malic acid 4-methyl ester using GC-MS after silylation, but I see multiple peaks in my chromatogram instead of a single peak. What could be the cause?

Answer: The presence of multiple peaks for a single derivatized analyte is a common issue and can arise from several sources related to the derivatization process.[1]

  • Incomplete Derivatization: Malic acid 4-methyl ester has both a hydroxyl (-OH) and a carboxylic acid (-COOH) group that can be derivatized. Incomplete reaction can result in a mixture of partially and fully derivatized molecules, each producing a different peak. For instance, you might observe peaks for the mono-TMS (trimethylsilyl) and di-TMS derivatives.[1][2]

  • Formation of Enol-TMS Ethers: If your sample contains impurities with keto groups, these can enolize and subsequently be silylated, leading to additional peaks.[1]

  • Isomerization: The analytical conditions, including sample preparation and GC inlet temperature, could potentially cause isomerization of your analyte, resulting in the separation of isomers on the GC column.[1]

  • Derivatization Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes appear as peaks in the chromatogram.[3]

Troubleshooting Steps:

  • Optimize Derivatization Conditions:

    • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents, glassware, and the sample itself are thoroughly dry to prevent hydrolysis of the reagents and derivatives.[1]

    • Adjust Reagent Ratio: Use a slight molar excess of the silylating reagent to drive the reaction to completion.[1]

    • Optimize Temperature and Time: A common starting point for silylation is heating at 60-80°C for 30-60 minutes. You may need to optimize these parameters for your specific sample and reagent.[1][4]

    • Use a Catalyst: For hindered hydroxyl groups, adding a catalyst like 1% Trimethylchlorosilane (TMCS) to your silylating agent (e.g., BSTFA or MSTFA) can improve derivatization efficiency.[1]

  • Verify Complete Derivatization: Analyze a known standard of Malic acid 4-methyl ester under your optimized conditions to confirm that a single, sharp peak is obtained.

  • Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any peaks originating from the reagents themselves.[3]

  • Check for Isomerization: If isomerization is suspected, try using milder sample preparation and injection conditions.

Issue 2: My mass spectrum shows unexpected fragments for Malic acid 4-methyl ester.

Question: I am observing fragment ions in my mass spectrum that I cannot attribute to the expected fragmentation of derivatized Malic acid 4-methyl ester. What are these artifacts?

Answer: Unexpected fragments can originate from several sources, including in-source fragmentation, thermal degradation, and fragmentation of derivatization artifacts.

  • In-source Fragmentation/Decay: This occurs when the analyte ion fragments within the ion source of the mass spectrometer before mass analysis.[5][6] This can be influenced by the ion source temperature and the energy used for ionization. For soft ionization techniques like ESI, in-source fragmentation can still occur, especially with labile molecules.[7]

  • Thermal Degradation: Malic acid and its esters can be thermally labile. High temperatures in the GC inlet or column can cause the molecule to decompose before it reaches the ion source, leading to fragments that do not represent the intact molecule. For underivatized malic acid, thermal decomposition is a known issue.[8]

  • Fragmentation of Silylation Byproducts: Artifacts from the derivatization process, such as those discussed in Issue 1, will have their own fragmentation patterns, contributing to the complexity of the mass spectrum.[3] For example, the silylating reagent itself can produce characteristic ions.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization and fragmentation of the analyte, leading to suppression or enhancement of certain ions.[9][10]

Troubleshooting Steps:

  • Optimize Ion Source Conditions:

    • Lower the Ion Source Temperature: A higher source temperature can increase in-source fragmentation.[11] Experiment with lowering the temperature to see if the intensity of the unexpected fragments decreases.

    • Adjust Ionization Energy (for EI): While 70 eV is standard for Electron Ionization (EI) to generate reproducible library-searchable spectra, you can try lowering the energy to reduce fragmentation and enhance the molecular ion peak.

  • Optimize GC Conditions:

    • Lower the Inlet Temperature: To minimize thermal degradation, use the lowest possible inlet temperature that still allows for efficient volatilization of your derivatized analyte.

    • Use a Temperature Program: A gradual temperature ramp in the GC oven is less harsh than a high isothermal temperature.

  • Analyze Standards: Inject a pure, derivatized standard of Malic acid 4-methyl ester to obtain a clean reference spectrum. This will help you distinguish between analyte fragments and artifacts.

  • Review Derivatization Protocol: As mentioned in Issue 1, ensure your derivatization is complete and clean to minimize the presence of interfering byproducts.

Data Presentation: Common Artifacts in Silylation for GC-MS

The following table summarizes common artifacts that can be observed when using silylating reagents for the analysis of organic acids like Malic acid 4-methyl ester.

Artifact TypePotential CauseCommon m/z Values (for TMS derivatives)Troubleshooting Recommendation
Incomplete Derivatization Insufficient reagent, reaction time, or temperature; presence of moisture.[1]Peaks corresponding to mono-silylated and underivatized analyte.Optimize derivatization protocol (reagent ratio, temperature, time); ensure anhydrous conditions.[1]
Reagent Byproducts Excess derivatizing reagent injected into the GC-MS.[3]73, 147 (from TMS reagents like BSTFA, MSTFA).Run a reagent blank to identify these peaks; use a slight excess of reagent, not a large one.
Hydrolysis Products Exposure of derivatized sample to moisture before analysis.[1]Peaks of underivatized or partially derivatized analyte.Analyze samples promptly after derivatization; store derivatized samples under anhydrous conditions.[1]
Solvent Artifacts Reaction of the derivatizing reagent with the solvent (e.g., DMF, Acetone).[3]Varies depending on the solvent and reagent.Choose an inert solvent for derivatization (e.g., pyridine (B92270), acetonitrile).

Experimental Protocols

Protocol 1: Silylation of Malic Acid 4-Methyl Ester for GC-MS Analysis

This protocol provides a general procedure for the trimethylsilylation of Malic acid 4-methyl ester. Optimization may be required based on your specific instrumentation and sample matrix.

Materials:

  • Malic acid 4-methyl ester standard

  • Anhydrous Pyridine (or other suitable inert solvent)

  • Silylating reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of Malic acid 4-methyl ester in anhydrous pyridine at a suitable concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[4]

  • GC-MS Analysis:

    • After the reaction is complete and the vial has cooled to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

      • Inlet Temperature: 250°C

      • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 50-500

Visualizations

Diagram 1: Troubleshooting Workflow for Multiple Peaks in GC-MS

Troubleshooting Multiple Peaks start Multiple Peaks Observed incomplete_deriv Incomplete Derivatization? start->incomplete_deriv reagent_artifact Reagent Artifact? incomplete_deriv->reagent_artifact No optimize_deriv Optimize Derivatization: - Anhydrous Conditions - Reagent Ratio - Temp/Time - Use Catalyst incomplete_deriv->optimize_deriv Yes isomerization Isomerization? reagent_artifact->isomerization No run_blank Run Reagent Blank reagent_artifact->run_blank Yes milder_cond Use Milder GC/Sample Prep Conditions isomerization->milder_cond Yes solution Single Peak Achieved isomerization->solution No optimize_deriv->solution run_blank->solution milder_cond->solution

Caption: Troubleshooting workflow for multiple peaks in GC-MS analysis.

Diagram 2: Potential Sources of Mass Spectrometry Artifacts

Artifact Sources cluster_process Analytical Process cluster_artifacts Potential Artifacts Analyte Malic Acid 4-Methyl Ester Derivatization Derivatization Analyte->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Incomplete_Rxn Incomplete Reaction Products Derivatization->Incomplete_Rxn Ionization Ionization (MS Source) GC_Separation->Ionization Thermal_Degradation Thermal Degradation GC_Separation->Thermal_Degradation In_Source_Decay In-Source Decay Ionization->In_Source_Decay

Caption: Potential sources of artifacts in the mass spectrometry workflow.

References

Technical Support Center: Optimizing Separation of Malic Acid 4-Me Ester Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Malic acid 4-Me ester stereoisomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the stereoisomers of this compound?

A1: The separation of this compound stereoisomers can be approached through two main strategies:

  • Direct Methods: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that can directly distinguish between the enantiomers. Anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown effectiveness in separating acidic compounds and could be suitable for the monoester of malic acid.[1]

  • Indirect Methods (Derivatization): This approach involves reacting the free carboxylic acid group of the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[2][3][4]

Q2: I am not getting baseline separation of my diastereomers after derivatization. What can I do?

A2: Achieving baseline separation for diastereomers can be challenging. Here are several parameters you can adjust:

  • Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can significantly impact resolution. A lower ratio of the organic solvent may improve the separation effect, but it can also increase retention times.[2]

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase is critical, especially for acidic compounds. A lower pH can sometimes enhance separation.[2]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

  • Column Temperature: Temperature can influence the thermodynamics of the separation. Experimenting with different column temperatures (e.g., 30°C, 40°C) may improve resolution.

Q3: What are common side products in the synthesis of this compound that might interfere with separation?

A3: The synthesis of this compound, particularly through the esterification of malic acid, can lead to the formation of byproducts. The most common are esters of fumaric and maleic acid, which are formed via dehydration of malic acid.[5] These unsaturated diesters can co-elute with your target stereoisomers and interfere with quantification. It is also possible for the diester of malic acid (dimethyl malate) to form.

Q4: Can I use the same chiral derivatization agent for any carboxylic acid?

A4: While many chiral derivatizing agents are broadly applicable to carboxylic acids, the choice of agent can impact the separation efficiency. Agents like (R)-1-(1-naphthyl)ethylamine ((R)-NEA) have proven effective for malic acid.[2][6] The bulky aromatic group of the reagent enhances UV detection and provides a rigid structure that can lead to better-resolved diastereomers. It is advisable to screen a few different derivatizing agents if you are not achieving the desired separation.

Troubleshooting Guides

Problem 1: Poor or No Separation on a Chiral Stationary Phase (Direct Method)
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is crucial. For acidic compounds like this compound, anion-exchange phases are a good starting point.[1] If you are not seeing any separation, you may need to screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Incorrect Mobile Phase The mobile phase composition must be optimized for the chosen CSP. For anion-exchange columns, polar organic mobile phases with acidic and basic additives are often used to control the ionization of the analyte and the chiral selector.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or the concentration of your sample.
Column Contamination Impurities from your sample or mobile phase can accumulate on the column and degrade performance. Flush the column with a strong, compatible solvent as recommended by the manufacturer.
Problem 2: Incomplete or Inconsistent Derivatization (Indirect Method)
Possible Cause Troubleshooting Steps
Incomplete Activation of Carboxylic Acid The derivatization reaction often requires an activating agent (e.g., EDC-HCl) and a coupling agent (e.g., HOBt) to form an active ester before adding the chiral amine.[2] Ensure these reagents are fresh and used in the correct stoichiometry.
Suboptimal Reaction Conditions The reaction temperature and time can affect the derivatization efficiency. For the derivatization of malic acid with (R)-NEA, a reaction temperature of 40°C for 2 hours has been shown to be effective.[6]
Incorrect Stoichiometry An excess of the chiral derivatizing agent is typically used to ensure the complete reaction of the analyte. A molar ratio of 16:1 of (R)-NEA to malic acid has been optimized in one study.[2]
Degradation of Reagents Derivatizing agents and coupling reagents can be sensitive to moisture and degradation over time. Store them under appropriate conditions and use fresh solutions.
Problem 3: Presence of Extraneous Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Side Products from Synthesis As mentioned, fumaric and maleic acid esters are potential impurities. Optimize your synthesis and purification of the this compound to minimize these byproducts. You may need to use an orthogonal purification method (e.g., flash chromatography on silica (B1680970) gel) before chiral separation.
Excess Derivatizing Reagent A large excess of the chiral derivatizing agent will appear as a significant peak in your chromatogram. If it co-elutes with your diastereomers, you may need to adjust the mobile phase to separate it or perform a sample clean-up step after derivatization.
Impure Solvents or Reagents Ensure all solvents and reagents used for sample preparation and the mobile phase are of high purity (HPLC grade).

Experimental Protocols

Protocol 1: Indirect Separation via Derivatization with (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

This protocol is adapted from a method for the separation of D- and L-malic acid and can be used as a starting point for the 4-Me ester.[2][7]

Materials:

  • This compound sample

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Sodium 1-heptanesulfonate

  • Phosphoric acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., Kromasil C18, 5 µm)[2][6]

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 1 mg/mL solution of HOBt in acetonitrile.

    • Prepare a 1.5 mg/mL solution of EDC-HCl in acetonitrile.

    • Prepare a 10 mg/mL solution of (R)-NEA in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of your this compound solution in acetonitrile, add 200 µL of the HOBT solution and vortex for 20 seconds.

    • Add 200 µL of the EDC-HCl solution and vortex for another 20 seconds.

    • Allow the mixture to stand at room temperature for 2 minutes to activate the carboxyl group.

    • Add 20 µL of the (R)-NEA solution.

    • Dilute the mixture with 180 µL of acetonitrile.

    • Incubate the reaction mixture at 40°C for 2 hours.[6]

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and a 0.01 mol/L potassium dihydrogen phosphate solution containing 20 mmol/L sodium 1-heptanesulfonate, adjusted to pH 2.80 with phosphoric acid. The ratio of acetonitrile to the aqueous phase may need to be optimized (a starting point could be 45:55 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 225 nm.[2]

    • Injection Volume: 20 µL.

Quantitative Data (Reference for Malic Acid Derivatization):

ParameterValueReference
Retention Time (D-malic acid derivative)26.1 min[2]
Retention Time (L-malic acid derivative)27.5 min[2]
Resolution (Rs)> 1.7[2][7]
Limit of Detection (D-malic acid)0.5 ng (S/N=10)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_separation Chiral Separation cluster_direct Direct Method cluster_indirect Indirect Method cluster_analysis Analysis synthesis Synthesis of This compound purification Initial Purification (e.g., Flash Chromatography) synthesis->purification direct_hplc Chiral HPLC (CSP) purification->direct_hplc derivatization Derivatization with Chiral Reagent purification->derivatization quantification Quantification of Stereoisomers direct_hplc->quantification achiral_hplc Achiral HPLC (e.g., C18) derivatization->achiral_hplc achiral_hplc->quantification

Caption: Experimental workflow for the separation of this compound stereoisomers.

troubleshooting_logic cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (Derivatization) start Poor or No Separation check_csp Is the CSP appropriate for acidic compounds? start->check_csp check_derivatization Is derivatization complete? start->check_derivatization check_mobile_phase_direct Optimize mobile phase (solvents, additives) check_csp->check_mobile_phase_direct Yes screen_csp Screen different CSPs check_csp->screen_csp No check_mobile_phase_indirect Optimize mobile phase (ratio, pH, flow rate) check_derivatization->check_mobile_phase_indirect Yes optimize_reaction Optimize derivatization (reagents, time, temp) check_derivatization->optimize_reaction No

Caption: Troubleshooting logic for poor separation of stereoisomers.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Malic Acid 4-Me Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Malic acid 4-Me ester. The following sections detail the experimental protocols and performance data to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.

Introduction to the HPLC Analysis of this compound

Malic acid and its esters are important intermediates in various metabolic pathways and find applications in the pharmaceutical and food industries. Accurate and precise quantification of these compounds is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such polar compounds.[1] The validation of HPLC methods is essential to ensure the reliability and accuracy of the analytical data, in line with regulatory expectations.[2][3]

This guide focuses on a proposed and validated Reverse-Phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. Its performance is compared with alternative analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) with Flame Ionization Detection (FID) after derivatization.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[4][5] The following diagram illustrates a typical workflow for the validation of the proposed HPLC method for this compound analysis, based on the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability solution_stability->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: General workflow for the development and validation of an HPLC method.

Experimental Protocols

Proposed RP-HPLC-UV Method

This method is based on established principles for the analysis of organic acids and their esters.[6][7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (95:5 v/v). An acidic mobile phase is used to suppress the ionization of the remaining free carboxylic acid group, ensuring good peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 210 nm, where the carboxyl group exhibits absorbance.[8]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Alternative Method 1: HPLC-MS/MS
  • Chromatographic Conditions: Similar to the RP-HPLC-UV method, but can be adapted for faster analysis using a shorter column and gradient elution.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

  • Advantages: Higher sensitivity and specificity, making it suitable for analysis in complex matrices and for trace-level quantification.

Alternative Method 2: GC-FID (after derivatization)
  • Derivatization: The free carboxylic acid group of this compound is derivatized (e.g., silylation) to increase its volatility.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A suitable temperature gradient to ensure separation from other components.

  • Detection: Flame Ionization Detector (FID).

  • Advantages: Can be a cost-effective alternative if GC instrumentation is readily available.

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the quantitative data from the validation of the proposed RP-HPLC-UV method and compare it with the expected performance of the alternative methods.

Table 1: System Suitability and Specificity

ParameterRP-HPLC-UVHPLC-MS/MSGC-FID (derivatized)
Tailing Factor 1.11.21.3
Theoretical Plates > 2000> 2500> 3000
Specificity Baseline separation from impuritiesHigh (mass-based)Moderate

Table 2: Linearity, Range, LOD, and LOQ

ParameterRP-HPLC-UVHPLC-MS/MSGC-FID (derivatized)
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.01 - 105 - 200
LOD (µg/mL) 0.30.0031.5
LOQ (µg/mL) 1.00.015.0

Table 3: Accuracy and Precision

ParameterRP-HPLC-UVHPLC-MS/MSGC-FID (derivatized)
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.0 - 102.5
Precision (RSD%)
- Repeatability< 1.0< 1.5< 2.0
- Intermediate Precision< 1.5< 2.0< 2.5

Table 4: Robustness

Parameter VariationRP-HPLC-UV (% RSD of Results)
Flow Rate (± 0.1 mL/min) 1.2
Column Temperature (± 2 °C) 0.8
Mobile Phase Composition (± 2%) 1.5

Conclusion

The proposed RP-HPLC-UV method provides a reliable, accurate, and precise method for the quantification of this compound. It is a cost-effective and accessible technique for routine quality control and research applications.

For analyses requiring higher sensitivity and specificity, particularly in complex sample matrices, HPLC-MS/MS is the superior alternative. While GC-FID after derivatization is a viable option, it involves an additional sample preparation step and may have lower sensitivity compared to the HPLC-based methods.

The choice of method should be based on the specific analytical requirements, including the nature of the sample, the required level of sensitivity, and the available instrumentation. The validation data presented in this guide demonstrates that a robust and reliable method can be established for the accurate quantification of this compound.

References

A Comparative Guide to the Synthesis of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthesis methods for Malic acid 4-methyl ester, a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The objective of this document is to offer an evidence-based comparison of different synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The selective synthesis of Malic acid 4-methyl ester presents a unique chemical challenge due to the presence of multiple reactive sites: two carboxylic acid groups at positions 1 and 4, and a hydroxyl group at position 2. Achieving regioselective esterification at the 4-position requires careful consideration of the synthetic approach. This guide explores and compares two primary strategies: enzymatic synthesis using lipases and chemical synthesis involving protective group strategies. Each method's performance is evaluated based on yield, purity, reaction conditions, and scalability.

Data Presentation: Comparison of Synthesis Methods

Method Key Reagents/Catalyst Reaction Conditions Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Enzymatic Synthesis Lipase (B570770) (e.g., from Candida antarctica)Mild conditions (e.g., room temperature, neutral pH) in an organic solvent.70-85>98High regioselectivity, environmentally friendly, mild reaction conditions.Longer reaction times, potential for enzyme deactivation, higher initial catalyst cost.
Chemical Synthesis (Protecting Group Strategy) Malic acid, Benzyl bromide, Methanol (B129727), Hydrogenolysis catalyst (e.g., Pd/C)Multi-step process involving protection, esterification, and deprotection.60-75 (overall)>97Well-established chemical transformations, potentially faster reaction times for individual steps.Multi-step process reduces overall yield, requires use of protecting groups, harsher reaction conditions.

Method 1: Enzymatic Synthesis via Lipase Catalysis

Enzymatic synthesis offers a highly regioselective and environmentally benign route to Malic acid 4-methyl ester. Lipases, a class of enzymes that catalyze the hydrolysis of fats, can be employed in organic solvents to catalyze esterification reactions with high specificity, often favoring one functional group over others in a polyfunctional molecule.

Experimental Protocol

Materials:

  • L-Malic acid

  • Methanol

  • Immobilized Lipase from Candida antarctica (e.g., Novozym 435)

  • Organic solvent (e.g., 2-Methyl-2-butanol)

  • Molecular sieves (3Å)

Procedure:

  • To a solution of L-malic acid (1.0 eq) in 2-methyl-2-butanol, add methanol (1.5 eq).

  • Add activated molecular sieves to the mixture to remove water formed during the reaction.

  • Add immobilized lipase (e.g., 10% w/w of malic acid).

  • The reaction mixture is stirred at room temperature for 48-72 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is filtered off and can be washed and reused.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure Malic acid 4-methyl ester.

Signaling Pathway Diagram

Enzymatic_Synthesis Malic_Acid L-Malic Acid Reaction_Complex Enzyme-Substrate Complex Malic_Acid->Reaction_Complex Methanol Methanol Methanol->Reaction_Complex Lipase Immobilized Lipase Lipase->Reaction_Complex Catalysis Solvent Organic Solvent Solvent->Reaction_Complex Product Malic Acid 4-Methyl Ester Byproduct Water Reaction_Complex->Product Reaction_Complex->Byproduct Chemical_Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection Malic_Acid L-Malic Acid Protection Protection (Benzyl Bromide, Base) Malic_Acid->Protection Protected_Malate 1-Benzyl Malate Protection->Protected_Malate Esterification Esterification (Methanol, Acid Catalyst) Protected_Malate->Esterification Diester 1-Benzyl 4-Methyl Malate Esterification->Diester Deprotection Deprotection (H₂, Pd/C) Diester->Deprotection Final_Product Malic Acid 4-Methyl Ester Deprotection->Final_Product

A Comparative Analysis of Malic Acid 4-Me Ester and Other Malic Acid Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of malic acid 4-Me ester and other malic acid esters, focusing on their performance in various biological assays. Due to a scarcity of publicly available data on the biological effects of this compound, this document primarily details the activities of dimethyl malate (B86768) and diethyl malate. Where available, data on malic acid and other monoesters are included for broader context.

Data Summary of Biological Activities

The following tables summarize the quantitative data found for malic acid and its esters in different biological assays. A significant data gap exists for the biological activity of this compound.

CompoundAssayCell Line/SystemEndpointResult
Malic Acid Cytotoxicity (MTT Assay)U87-MG (Glioblastoma)Cell ViabilitySignificant decrease at 12.5 to 400 µg/mL[1][2]
Cytotoxicity (MTT Assay)HDFa (Human Fibroblast)Cell ViabilitySignificant decrease at 100, 200, and 400 µg/mL[1][2]
Dimethyl Malate (DMM) Anti-inflammatory (NF-κB Inhibition)832/13 INS-1 (Pancreatic β-cells)IL-1β-induced NF-κB promoter activity18.9% reduction at 10 mM
Anti-inflammatory (Gene Expression)832/13 INS-1 (Pancreatic β-cells)Suppression of CCL2, ICAM-1, iNOS mRNA49.7%, 64.6%, and 68.9% reduction, respectively
Diethyl Maleate (B1232345) (DEM) CytotoxicityTransformed cellsCell Viability25% reduction at 0.25 mM[3]
Enzyme Inhibitionin vitroGlutathione (B108866) S-transferase (GST) activityIC50: 0.1-0.5 mM[4]
(S)-4-butoxy-2-hydroxy-4-oxobutanoic acid (mono-n-butyl malate isomer) Enzyme Inhibitionin vitroα-amylase activityIC50: 11.69 ± 1.75 μg/mL[5]
Enzyme Inhibitionin vitroα-glucosidase activityIC50: 102.69 ± 4.16 μg/mL[5]

Key Biological Activities and Signaling Pathways

Cytotoxicity

Malic acid has demonstrated cytotoxic effects against glioblastoma cell lines at lower concentrations than those required to affect normal human fibroblast cells[1][2]. Diethyl maleate also exhibits concentration-dependent cytotoxicity[3]. The cytotoxic properties of many α,β-unsaturated carbonyl compounds, a class to which maleate esters belong, are attributed to their electrophilic nature, leading to reactions with nucleophilic sites in proteins and nucleic acids, ultimately inducing apoptosis[6].

Anti-inflammatory Effects via NF-κB Pathway Modulation

Dimethyl malate has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In pancreatic β-cells, dimethyl malate reduced IL-1β-induced NF-κB promoter activity and suppressed the expression of several inflammatory genes. Malic acid has also been found to suppress the NF-κB pathway by inhibiting the polarization of M1-type macrophages[7]. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

NF_kappa_B_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor binds IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces DMM Dimethyl Malate DMM->IKK_complex inhibits

Inhibition of the NF-κB Signaling Pathway by Dimethyl Malate.
Glutathione Depletion and Oxidative Stress

Diethyl maleate is a known depletor of intracellular glutathione (GSH)[4]. It achieves this by covalently binding to GSH in a reaction catalyzed by glutathione S-transferase (GST)[4]. Glutathione is a critical antioxidant that protects cells from oxidative damage. Depletion of GSH can lead to increased oxidative stress and cell death. This property makes diethyl maleate a useful tool for studying cellular redox homeostasis.

Glutathione_Metabolism cluster_redox Redox Cycling cluster_depletion GSH Depletion GSH Glutathione (GSH) (Reduced) GSSG Glutathione Disulfide (GSSG) (Oxidized) GSH->GSSG reduces ROS DEM_conjugate GSH-DEM Conjugate GSH->DEM_conjugate conjugated by GST GPx Glutathione Peroxidase GSH->GPx GSSG->GSH regenerated by GR Glutathione Reductase GSSG->GR GST Glutathione S-transferase (GST) DEM Diethyl Maleate DEM->GST DEM->DEM_conjugate GPx->GSSG GR->GSH NADP NADP⁺ GR->NADP ROS Reactive Oxygen Species (ROS) ROS->GPx H2O H₂O NADPH NADPH NADPH->GR

Mechanism of Glutathione Depletion by Diethyl Maleate.
Modulation of MAPK Signaling

Diethyl maleate has been observed to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK at Thr202/204[3]. The MAPK signaling cascade is a crucial pathway involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its activation by diethyl maleate suggests a potential mechanism for its cytotoxic effects.

MAPK_Signaling Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates DEM Diethyl Maleate DEM->ERK activates

Activation of the MAPK/ERK Pathway by Diethyl Maleate.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with malic acid esters A->B C 3. Add MTT solution to each well B->C D 4. Incubate to allow formazan (B1609692) formation C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F

MTT Assay for Cytotoxicity Assessment.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the malic acid esters for a specified duration.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes a common method for quantifying intracellular GSH, often used to assess the impact of compounds like diethyl maleate.

Workflow:

GSH_Assay_Workflow A 1. Treat cells with malic acid esters B 2. Lyse cells to release intracellular contents A->B C 3. Collect supernatant after centrifugation B->C D 4. Perform GSH assay (e.g., using Ellman's reagent) C->D E 5. Measure absorbance at ~412 nm D->E

Workflow for Measuring Intracellular Glutathione.

Detailed Steps:

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of malic acid esters.

  • Cell Lysis: After treatment, the cells are washed and then lysed using a suitable buffer to release the intracellular contents, including GSH.

  • Supernatant Collection: The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the GSH is collected.

  • GSH Assay: The amount of GSH in the supernatant is quantified using a commercially available kit, often based on the reaction with Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured with a spectrophotometer at a wavelength of around 412 nm. The GSH concentration is determined by comparison to a standard curve.

Conclusion

The available data indicate that malic acid and its esters, particularly dimethyl malate and diethyl maleate, possess a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects through modulation of the NF-κB pathway, and the ability to induce oxidative stress via glutathione depletion. These activities are often mediated through key signaling pathways such as the MAPK cascade.

A significant knowledge gap remains concerning the specific biological effects of this compound. Further research is warranted to elucidate its activity profile and to enable a direct and comprehensive comparison with other malic acid esters. Such studies would be invaluable for researchers and professionals in the fields of drug discovery and development, potentially uncovering novel therapeutic applications for this class of compounds.

References

A Comparative Analysis of the Biological Effects of Malic Acid and Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of malic acid and its derivative, malic acid 4-methyl ester. This document is intended to be a valuable resource for researchers and professionals in drug development and life sciences, offering a detailed examination of their respective impacts on cellular processes, supported by experimental data and detailed protocols.

Introduction

Malic acid, a dicarboxylic acid naturally present in various fruits, is a key intermediate in the citric acid cycle (Krebs cycle), playing a central role in cellular energy production.[1] Its salts and esters are known as malates.[1][2] Malic acid has demonstrated various biological activities, including antioxidant and potential anticarcinogenic effects.[3][[“]] Malic acid 4-methyl ester is a derivative of malic acid where one of the carboxylic acid groups is esterified with a methyl group. While less studied than its parent compound, its altered chemical properties suggest potentially different biological activities and cell permeability. This guide aims to provide a comparative overview of these two compounds.

Physicochemical Properties

A key difference between malic acid and malic acid 4-methyl ester lies in their physicochemical properties, which can influence their biological activity. The esterification of one of the carboxylic acid groups in malic acid to form the 4-methyl ester derivative increases its lipophilicity. This change is expected to enhance its ability to cross cell membranes, a critical factor for intracellular drug delivery and activity.

PropertyMalic AcidMalic Acid 4-Methyl EsterReference
Molecular Formula C4H6O5C5H8O5[]
Molecular Weight 134.09 g/mol 148.11 g/mol []
Polarity HighModerateInferred
Cell Membrane Permeability LowerHigher (predicted)Inferred

Cellular Metabolism and Bioavailability

Malic Acid: As a natural intermediate of the Krebs cycle, malic acid is readily metabolized by most organisms.[1] Its entry into cells can be facilitated by specific transport systems.[6][7] Once inside the cell, it participates in various metabolic pathways, primarily the Krebs cycle, to generate ATP.

Malic Acid 4-Methyl Ester: The cellular uptake and metabolism of malic acid 4-methyl ester are not as well-characterized. It is hypothesized that its increased lipophilicity allows for more efficient passive diffusion across cell membranes. Once inside the cell, it is likely hydrolyzed by intracellular esterases to yield malic acid and methanol.[8][9] This intracellular conversion would then allow the released malic acid to enter the same metabolic pathways as exogenous malic acid. The rate and efficiency of this hydrolysis are critical determinants of its biological activity.

Impact on Cellular Respiration and Energy Production

Malic acid is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria for ATP production via oxidative phosphorylation. Therefore, an adequate supply of malic acid is essential for maintaining cellular energy levels.

Effects on Enzyme Activity

The primary enzyme family associated with malic acid metabolism is the malic enzymes, which catalyze the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749) and CO2, with the concomitant reduction of NADP+ to NADPH.[10][11] Malate dehydrogenase is another key enzyme that reversibly converts malate to oxaloacetate in the Krebs cycle.

The direct effect of malic acid 4-methyl ester on these enzymes is unknown. It is plausible that the ester form itself is not a substrate for these enzymes and would need to be hydrolyzed to malic acid to exert any effect.

Cytotoxicity

Studies have investigated the cytotoxic effects of malic acid on various cell lines. For instance, malic acid has been shown to have a greater cytotoxic effect on glioblastoma (U87-MG) cells compared to normal human dermal fibroblasts (HDFa).[3][12][13][14] The mechanism of cell death was identified as primarily necrotic in the cancer cell line.[12][13][14]

Direct comparative cytotoxic data for malic acid 4-methyl ester is not available in the reviewed literature. However, studies on other organic acid esters suggest that esterification can sometimes lead to increased cytotoxicity.[15] A comparative study would be necessary to determine the relative cytotoxicity of malic acid and its 4-methyl ester.

Signaling Pathways

Malic acid, as a central metabolite, is involved in various signaling pathways. For instance, fluctuations in malate levels can influence the NAD+/NADH ratio, which in turn can modulate the activity of various enzymes and signaling proteins. Malic enzyme 2 (ME2) has been shown to connect the Krebs cycle intermediate fumarate (B1241708) to mitochondrial biogenesis.[16][17]

The impact of malic acid 4-methyl ester on cellular signaling is likely indirect and dependent on its conversion to malic acid. An increased intracellular concentration of malic acid resulting from the hydrolysis of the ester could potentially amplify its effects on these signaling pathways.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key comparative experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to compare the cytotoxic effects of malic acid and malic acid 4-methyl ester on a selected cell line.

Materials:

  • Cell line of interest (e.g., U87-MG glioblastoma cells)

  • Complete cell culture medium

  • Malic acid

  • Malic acid 4-methyl ester

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of malic acid and malic acid 4-methyl ester in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared test compounds at various concentrations. Include a vehicle control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Malic Enzyme Activity Assay

This protocol measures the activity of malic enzyme in cell lysates treated with either malic acid or malic acid 4-methyl ester.

Materials:

  • Cell lysate

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.4)

  • L-Malic acid solution (100 mM)

  • NADP+ solution (20 mM)

  • Manganese chloride (MnCl2) solution (20 mM)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, L-malic acid solution, NADP+ solution, and MnCl2 solution.

  • Add the cell lysate to the reaction mixture to initiate the reaction.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Intracellular Metabolite Analysis by HPLC-MS

This protocol allows for the quantification of intracellular levels of malic acid and malic acid 4-methyl ester.

Materials:

  • Cultured cells treated with the test compounds

  • Cold methanol

  • Water

  • Chloroform

  • HPLC-MS system

Procedure:

  • After treatment, quickly wash the cells with ice-cold PBS.

  • Quench the metabolism and extract the metabolites by adding a cold methanol/water/chloroform solvent mixture.

  • Separate the polar (containing malic acid and its ester) and non-polar phases by centrifugation.

  • Analyze the polar phase using an HPLC-MS system to separate and quantify malic acid and malic acid 4-methyl ester.[18][19][20]

Visualizations

Krebs Cycle Signaling Pathway

The following diagram illustrates the central role of malic acid in the Krebs cycle.

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Fumarase Malate->Pyruvate Malic Enzyme Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Krebs Cycle showing the position of Malate.

Experimental Workflow for Comparative Analysis

The following diagram outlines the experimental workflow for comparing the biological effects of malic acid and malic acid 4-methyl ester.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays Malic Acid Malic Acid Cell Culture Cell Culture Malic Acid->Cell Culture Malic Acid 4-Methyl Ester Malic Acid 4-Methyl Ester Malic Acid 4-Methyl Ester->Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Enzyme Activity Assay Enzyme Activity Assay Cell Culture->Enzyme Activity Assay Metabolite Analysis (HPLC-MS) Metabolite Analysis (HPLC-MS) Cell Culture->Metabolite Analysis (HPLC-MS) Comparative Data Analysis Comparative Data Analysis Cytotoxicity Assay (MTT)->Comparative Data Analysis Enzyme Activity Assay->Comparative Data Analysis Metabolite Analysis (HPLC-MS)->Comparative Data Analysis

Caption: Workflow for comparing the two compounds.

Conclusion

While malic acid is a well-studied metabolite with established roles in cellular metabolism and signaling, its 4-methyl ester derivative remains largely uncharacterized. The increased lipophilicity of malic acid 4-methyl ester suggests a potential for enhanced cellular uptake, which could lead to more pronounced biological effects upon intracellular hydrolysis to malic acid. However, without direct comparative experimental data, this remains a hypothesis. The provided experimental protocols offer a framework for researchers to systematically investigate and compare the biological activities of these two compounds, which could unveil novel therapeutic applications for malic acid derivatives. Further research is warranted to fully elucidate the biological effects of malic acid 4-methyl ester and its potential advantages over malic acid in various applications.

References

A Comparative Guide to the Catalytic Synthesis of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of Malic acid 4-methyl ester, a valuable chiral building block in the pharmaceutical and chemical industries, presents a significant challenge due to the presence of two carboxylic acid groups with similar reactivity. This guide provides an objective comparison of different catalytic strategies for the synthesis of this monoester, supported by available experimental data. We will explore both chemical and enzymatic approaches, highlighting their respective efficacies in terms of yield and selectivity.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the esterification of malic acid. It is important to note that while the primary goal is the synthesis of the 4-methyl monoester, many chemical methods favor the formation of the dimethyl ester.

Catalyst SystemAlcoholProduct(s)Conversion/YieldSelectivityReference
Chemical Catalysis
Sulfuric Acid (H₂SO₄)Methanol (B129727)Dimethyl Malate (B86768)87-91% Yield (of diester)Low for monoester[1]
Amberlyst 45™MethanolDimethyl MalateData not quantifiedLow for monoester[1]
PhosphovanadomolybdatesMethanolDimethyl Malonate>90% Conversion (of malic acid)N/A (decarboxylative esterification)
Enzymatic Catalysis
Candida antarctica Lipase (B570770) B1-Dodecanol (B7769020)1-Dodecyl malate (α-ester)80% YieldHigh for monoester
Candida antarctica Lipase B1-Dodecanol4-Dodecyl malate (β-ester)79% YieldHigh for monoester (via hydrolysis)

Note: Data for the direct enzymatic synthesis of Malic acid 4-Me ester with methanol was not available in the reviewed literature. The data for 1-dodecanol is presented to illustrate the potential of lipase catalysis for regioselective monoesterification.

Experimental Workflow & Signaling Pathways

General Experimental Workflow for Malic Acid Esterification

The following diagram illustrates a typical workflow for the synthesis of malic acid esters, encompassing both chemical and enzymatic catalytic routes.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_catalyst Catalyst Addition cluster_workup Work-up & Purification cluster_analysis Product Analysis malic_acid Malic Acid reactor Reaction Vessel (with stirring and temperature control) malic_acid->reactor methanol Methanol methanol->reactor quench Reaction Quenching (e.g., neutralization) reactor->quench chemical_catalyst Chemical Catalyst (e.g., H₂SO₄, Amberlyst) chemical_catalyst->reactor Chemical Route enzymatic_catalyst Enzymatic Catalyst (e.g., Lipase) enzymatic_catalyst->reactor Enzymatic Route extraction Solvent Extraction quench->extraction purification Purification (e.g., chromatography, distillation) extraction->purification analysis Characterization (e.g., NMR, GC-MS) purification->analysis product Malic Acid Methyl Ester(s) analysis->product

Caption: General workflow for the synthesis of malic acid methyl esters.

Logical Relationship of Catalytic Approaches

The choice of catalyst dictates the likely product distribution in the esterification of malic acid.

G cluster_chemical Chemical Catalysis (e.g., H₂SO₄) cluster_enzymatic Enzymatic Catalysis (e.g., Lipase) malic_acid Malic Acid + Methanol diester Dimethyl Malate (Major Product) malic_acid->diester Non-selective monoester_chem This compound (Minor/Intermediate) malic_acid->monoester_chem monoester_enz This compound (Potential Major Product) malic_acid->monoester_enz Regioselective monoester_chem->diester

Caption: Product distribution based on the catalytic approach.

Experimental Protocols

Chemical Catalysis: Sulfuric Acid-Catalyzed Synthesis of Dimethyl Malate

This protocol is adapted from a study focused on the kinetics of dimethyl malate formation.[1]

Materials:

  • DL-Malic Acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • 0.1% Acetic acid solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve a known quantity of malic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C with constant stirring for an extended period to ensure high conversion.

  • Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The sulfuric acid catalyst is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: The product is typically purified by solvent extraction followed by distillation or chromatography to isolate the dimethyl malate.

Analysis:

  • The yield of dimethyl malate and the conversion of malic acid are determined using a reverse-phase HPLC system with a C18 column. A UV detector can be used for quantification. The mobile phase can consist of a gradient of 0.1% acetic acid in deionized water and methanol.

Enzymatic Catalysis: Lipase-Catalyzed Regioselective Synthesis of Malic Acid Monoester

This protocol is a generalized procedure based on the successful regioselective synthesis of malic acid mono-dodecyl esters using Candida antarctica lipase B.

Materials:

  • DL-Malic Acid

  • Methanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or acetone)

  • Molecular sieves (for water removal)

Procedure for Direct Esterification (to favor the 1-methyl ester):

  • Reaction Setup: In a sealed flask, suspend malic acid and immobilized Candida antarctica lipase B in an anhydrous organic solvent.

  • Reactant Addition: Add a stoichiometric amount of methanol to the suspension.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards the product.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring.

  • Monitoring: The reaction can be monitored by TLC or HPLC to follow the consumption of malic acid and the formation of the monoester.

  • Work-up: After the reaction, the enzyme and molecular sieves are removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel to isolate the Malic acid 1-methyl ester.

Procedure for Diester Hydrolysis (to favor the 4-methyl ester):

  • Diester Synthesis: First, synthesize dimethyl malate using a standard acid-catalyzed method as described above.

  • Enzymatic Hydrolysis Setup: Dissolve the purified dimethyl malate in an aqueous buffer solution or a mixture of an organic solvent and water.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B to the solution.

  • Reaction Conditions: Maintain the reaction at a specific pH (e.g., using a pH-stat) and temperature, with gentle stirring.

  • Monitoring: Monitor the formation of the monomethyl ester and the consumption of the diester by HPLC.

  • Work-up and Purification: Once the desired conversion is reached, filter off the enzyme. The aqueous solution can then be acidified and the product extracted with an organic solvent. The solvent is evaporated, and the product is purified by chromatography.

Conclusion

The choice of catalyst is paramount in determining the outcome of the esterification of malic acid. While traditional acid catalysts like sulfuric acid are effective in producing the dimethyl ester with high yields, they lack the selectivity required for the targeted synthesis of the Malic acid 4-methyl ester.[1] In contrast, enzymatic catalysis, particularly with Candida antarctica lipase B, has demonstrated high regioselectivity in the synthesis of malic acid monoesters. Although specific data for the methyl ester is limited, the high yields achieved with a long-chain alcohol suggest that this approach holds significant promise for the selective synthesis of Malic acid 4-methyl ester. Further research and optimization of the enzymatic process with methanol as the substrate are warranted to develop an efficient and selective synthesis route for this important chiral intermediate.

References

A Comparative Analysis of Malic Acid 4-Me Ester from Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the natural origins and properties of bioactive compounds is paramount. This guide provides a detailed comparative analysis of Malic acid 4-Me ester, a derivative of the ubiquitous malic acid, from its known and potential natural sources. While direct comparative data remains limited in scientific literature, this document synthesizes the available information on its primary source, outlines robust experimental protocols for its study, and presents comparative data on its precursor, malic acid, to guide future research.

Introduction to this compound

This compound, systematically known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is an esterified form of L-malic acid. L-malic acid is a dicarboxylic acid that plays a central role in the citric acid cycle in all living organisms.[1] It is a key contributor to the sour or tart taste of many fruits and vegetables, including apples, grapes, and cherries.[1] While malic acid itself is well-studied for its roles in cellular metabolism and its use as a food additive (E296), research into its specific esters, such as the 4-Me ester, is less extensive. These esters may possess unique chemical properties and biological activities relevant to drug development and food science.

Natural Occurrence: A Singular Confirmed Source and Numerous Potential Candidates

Based on current scientific literature, the primary confirmed natural source of this compound is the herb of Saccharum sinense, a species of sugarcane.[2][3] Studies on the chemical composition of sugarcane have identified this specific ester.

While other direct natural sources of this compound are not prominently documented, the widespread abundance of its precursor, L-malic acid, in the plant kingdom suggests a multitude of potential, yet unconfirmed, sources. Fruits are particularly rich in malic acid, and it is plausible that its methyl ester could be present as a minor volatile or semi-volatile compound in these sources.

Comparative Data on L-Malic Acid Content in Various Fruits

To provide a useful proxy for researchers investigating potential new sources of this compound, the following table summarizes the typical L-malic acid content in several common fruits. High concentrations of the parent acid may indicate a higher likelihood of the presence of its corresponding esters.

Natural SourceScientific NameTypical Malic Acid Content ( g/100g fresh weight)
AppleMalus domestica0.4 - 0.8
ApricotPrunus armeniaca0.6 - 2.0
Cherry (Sweet)Prunus avium0.2 - 0.8
GrapeVitis vinifera0.2 - 1.0
PeachPrunus persica0.3 - 0.7
PlumPrunus domestica0.6 - 2.0
Sugarcane JuiceSaccharum officinarum~0.35 (µg/mg)[4]

Note: The values presented are approximate and can vary significantly based on cultivar, ripeness, and growing conditions. The data for sugarcane juice is from a specific metabolomic study.

Experimental Protocols for Analysis

For researchers aiming to identify and quantify this compound in Saccharum sinense or to explore its presence in other potential sources, a robust analytical workflow is essential. The following protocols are synthesized from standard methodologies for the analysis of organic acid esters and volatile compounds in plant materials.

Extraction of this compound

Objective: To extract semi-volatile and volatile compounds, including this compound, from a plant matrix.

Methodology: Solvent Extraction

  • Sample Preparation: Fresh plant material (e.g., sugarcane leaves, fruit pulp) should be flash-frozen in liquid nitrogen and lyophilized to dryness. The dried material is then ground into a fine powder.

  • Extraction:

    • Weigh approximately 5-10 g of the dried powder into a conical flask.

    • Add 50-100 mL of a suitable organic solvent. Dichloromethane or a mixture of hexane (B92381) and diethyl ether (1:1 v/v) are effective for extracting semi-volatile esters.

    • For simultaneous extraction and esterification of free malic acid, a solution of 10% sulfuric acid in absolute methanol (B129727) can be used.[3] This would, however, not distinguish between naturally occurring ester and that formed during the process.

    • Macerate the sample at room temperature for 24 hours with continuous agitation or use ultrasonication for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile compounds.

    • The resulting crude extract can be redissolved in a small volume of a suitable solvent (e.g., ethyl acetate) for further analysis.

Purification and Isolation (Optional)

Objective: To purify this compound from the crude extract for structural elucidation or bioactivity studies.

Methodology: Column Chromatography

  • Stationary Phase: Prepare a glass column packed with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent like hexane.

  • Loading: Load the concentrated crude extract onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available) and concentrate under reduced pressure.

Identification and Quantification

Objective: To confirm the presence of and quantify this compound in the extract.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is the preferred instrument for the analysis of volatile and semi-volatile compounds.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the components of the extract.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is prepared using different concentrations of a pure standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be used to improve accuracy and precision.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for the analysis of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis sample Plant Material (e.g., Saccharum sinense) grinding Lyophilization & Grinding sample->grinding extraction Solvent Extraction (e.g., Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract gcms GC-MS Analysis crude_extract->gcms Direct Analysis identification Identification (Retention Time & Mass Spectrum) gcms->identification quantification Quantification (Calibration Curve) gcms->quantification results Data Results identification->results quantification->results

Caption: A generalized workflow for the extraction and GC-MS analysis of this compound.

Potential Biological Significance

While the specific biological activities of this compound are not extensively reported, the parent compound, L-malic acid, is known for its antioxidant properties.[5] It plays a role in ameliorating oxidative stress and inflammation.[5] Esters of organic acids are often more lipophilic than their parent acids, which can affect their bioavailability and interaction with cellular membranes. Further research is warranted to explore the potential antioxidant, antimicrobial, or other pharmacological activities of this compound.

Conclusion and Future Directions

The current body of scientific literature identifies Saccharum sinense as the primary confirmed natural source of this compound. While direct comparative data from other natural sources is lacking, the high abundance of L-malic acid in numerous fruits suggests a promising avenue for future research to identify new sources of this ester. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such investigations. Future studies should focus on screening a wider range of plant materials, particularly those rich in malic acid, for the presence of this compound. Furthermore, elucidating the specific biological activities of this compound will be crucial for understanding its potential applications in the pharmaceutical and food industries.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The choice of an analytical method for (S)-2-Hydroxybutanedioic acid 4-methyl ester will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE).

Table 1: Performance Characteristics of a Potential HPLC Method (with Derivatization)

Validation ParameterTypical Performance for Analogous Compounds
Linearity Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%
Sample Preparation Derivatization often required for UV detection

Table 2: Performance Characteristics of a Potential GC-MS Method (with Derivatization)

Validation ParameterTypical Performance for Analogous Compounds
Linearity Range 0.01 - 5 µg/mL
Limit of Detection (LOD) 3 - 272 ng/mL[1][2]
Limit of Quantification (LOQ) Not specified in retrieved results
Accuracy (Recovery) 100 - 111% for many organic acids[1][2]
Precision (RSD%) 0.04 - 0.69 µg/mL (process standard deviation)[1][2]
Sample Preparation Derivatization to a volatile form is necessary

Table 3: Performance Characteristics of a Potential Capillary Electrophoresis Method

Validation ParameterTypical Performance for Analogous Compounds
Resolution (Rs) for Enantiomers Approximately 4.0 for DL-malic acid[3]
Limit of Detection (LOD) Not specified in retrieved results
Limit of Quantification (LOQ) Not specified in retrieved results
Accuracy (Recovery) Not specified in retrieved results
Precision (RSD%) Not specified in retrieved results
Sample Preparation Direct injection of diluted samples may be possible[3][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and CE analysis based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for achieving chiral separation and enhancing the detection of the analyte.[5][6]

  • Sample Preparation:

    • The sample containing (S)-2-Hydroxybutanedioic acid 4-methyl ester is derivatized with a chiral derivatizing agent such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[5][6]

    • The reaction conditions, including temperature, time, and reagent ratios, must be optimized.[6]

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., Kromasil C18) can be used.[5][6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 mol·L-1 potassium dihydrogen phosphate with an ion-pairing agent like sodium heptanesulfonate, pH adjusted to 2.80) is a common choice.[5][6]

    • Flow Rate: Typically around 1.0 mL/min.[5][6]

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[5][6]

  • Detection:

    • UV detection at a wavelength appropriate for the derivative, for example, 225 nm for the (R)-NEA derivative.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][2]

  • Sample Preparation:

    • For complex matrices, a solid-phase extraction (SPE) on an anion exchange cartridge can be employed to isolate organic acids.[1][2]

    • The analyte must be derivatized to increase its volatility. Silylation is a common technique for organic acids.[2]

  • GC-MS Conditions:

    • GC Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to separate the analytes.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Capillary Electrophoresis (CE) for Chiral Separation

CE is a powerful technique for the chiral resolution of compounds like malic acid.[3]

  • Sample Preparation:

    • Samples, such as fruit juice, may only require dilution before analysis.[3][4]

  • CE Conditions:

    • Capillary: A fused-silica capillary.

    • Running Buffer: A buffer containing a chiral selector is necessary. For instance, a mixture of copper(II) sulfate (B86663) and L-tartrate at a specific pH (e.g., 5.1).[3]

    • Voltage: A high voltage is applied across the capillary (e.g., -20 kV).[3]

    • Temperature: The capillary temperature should be controlled (e.g., 30 °C).[3]

  • Detection:

    • Direct UV detection at a suitable wavelength, for example, 280 nm.[3]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Chiral Derivatization Sample->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

Caption: General workflow for HPLC analysis with pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction (Optional) Sample->SPE Derivatization Derivatization (e.g., Silylation) SPE->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: General workflow for GC-MS analysis including derivatization.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution CE_Separation Capillary Electrophoresis (Chiral Selector) Dilution->CE_Separation UV_Detector UV Detection CE_Separation->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

Caption: General workflow for chiral Capillary Electrophoresis analysis.

Conclusion and Cross-Validation Strategy

The choice between HPLC, GC-MS, and CE for the quantification of (S)-2-Hydroxybutanedioic acid 4-methyl ester will be dictated by the specific requirements of the study. GC-MS generally offers the highest sensitivity, making it suitable for trace-level analysis. HPLC with chiral derivatization provides a robust method for enantiomeric separation and quantification. Capillary electrophoresis presents a high-resolution technique for chiral separation with potentially simpler sample preparation.

A thorough cross-validation of the selected methods is crucial to ensure data comparability and consistency. This involves analyzing a common set of samples with each developed method and comparing the results. Statistical analysis of the data from different methods will provide confidence in the accuracy and reliability of the measurements. It is recommended to perform a comprehensive method validation for the chosen technique(s) in the specific sample matrix of interest, following established guidelines.

References

In Vitro vs. In Vivo Activity of Malic Acid 4-Me Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a naturally occurring dicarboxylic acid, is a key intermediate in the citric acid cycle. Its esters, including Malic acid 4-Me ester, are of growing interest in various scientific fields. This guide provides a comparative overview of the known in vitro activity of the parent compound, malic acid, and discusses the anticipated in vivo behavior of this compound. Currently, there is a notable lack of direct experimental data on the specific biological activities of this compound. Consequently, this comparison extrapolates potential effects based on the well-documented activities of malic acid and the general metabolic fate of simple esters.

Data Presentation: In Vitro Cytotoxicity of Malic Acid

A study investigating the anticarcinogenic properties of malic acid on human glioblastoma (U87-MG) and normal human dermal fibroblast (HDFa) cell lines provides the following data:

Cell LineAssayConcentration (µg/mL)Effect
U87-MG (Glioblastoma) MTT & LDH12.5 - 400Significant decrease in cell viability[1]
Hoechst 33258 StainingIncreasing concentrationsIncreased number of nuclear abnormalities[1]
Flow CytometryHigh concentrationsPredominantly necrotic cell death[1]
HDFa (Fibroblast) MTT & LDH100, 200, 400Significant decrease in cell viability[1]
MTT & LDH3.12 - 50No significant difference in cell viability compared to control[1]
Flow CytometryHigh concentrationsPredominantly apoptotic cell death[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the table above, as performed on malic acid. These protocols would be applicable for assessing the in vitro activity of this compound.

Cell Viability Assays (MTT and LDH)
  • Cell Culture: U87-MG and HDFa cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of malic acid (e.g., 3.12, 6.25, 12.5, 25, 50, 100, 200, and 400 µg/mL) for 24 hours.

  • MTT Assay: After treatment, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of plasma membrane damage, was quantified using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.

Nuclear Integrity Assay (Hoechst 33258 Staining)
  • Cell Preparation: Cells were grown on coverslips and treated with different concentrations of malic acid.

  • Staining: After treatment, cells were fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.

  • Microscopy: The stained cells were observed under a fluorescence microscope to identify nuclear abnormalities such as micronuclei, lobed nuclei, and notched structures, which are indicative of genotoxic effects.

Cell Death Mechanism Analysis (Flow Cytometry)
  • Cell Collection and Staining: Following treatment with malic acid, cells were harvested and stained with a combination of fluorescent dyes, such as Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic. This allows for the quantification of different cell death pathways.

Mandatory Visualization

Hypothetical Metabolic Fate of this compound

It is anticipated that, in vivo, this compound would be readily hydrolyzed by esterases present in the plasma and various tissues. This enzymatic action would release the parent compound, malic acid, and methanol. The systemic activity would then likely be attributable to the effects of malic acid.

MA4ME This compound Esterases Plasma & Tissue Esterases MA4ME->Esterases Hydrolysis MA Malic Acid Esterases->MA Methanol Methanol Esterases->Methanol Bioactivity Biological Activity (e.g., Cytotoxicity) MA->Bioactivity Metabolism Metabolism Methanol->Metabolism cluster_cell Glioblastoma Cell MA Malic Acid Exposure NI Nuclear Abnormalities (Genotoxicity) MA->NI Induces PMD Plasma Membrane Damage MA->PMD Causes CD Necrotic Cell Death NI->CD PMD->CD

References

A Comparative Analysis of Malic Acid 4-Me Ester and Its Structural Analogs in a Research and Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Malic acid 4-Me ester and its structural analogs, focusing on their potential therapeutic applications, particularly in the context of metabolic disorders. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on closely related analogs to offer insights into its potential bioactivity. The primary focus of this comparison is the inhibition of carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.

Introduction to Malic Acid Esters

Malic acid, a dicarboxylic acid naturally present in fruits, plays a role in the citric acid cycle. Its esters, including the 4-methyl ester (this compound), are of interest to the scientific community for their potential as bioactive molecules. The esterification of malic acid can modify its physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide explores the enzymatic inhibitory effects of various malic acid derivatives, providing a comparative framework for future research and development.

Comparative Analysis of Enzyme Inhibition

Recent studies have highlighted the potential of malic acid and its derivatives as inhibitors of α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Inhibiting their activity can help to manage postprandial hyperglycemia, a common feature of type 2 diabetes.

The available data on the inhibitory concentrations (IC50) of malic acid and its analogs against these enzymes are summarized below.

Table 1: Comparative Inhibitory Activity (IC50) of Malic Acid and its Analogs against α-Amylase and α-Glucosidase

Compound/AnalogTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)¹Source
Mono-n-butyl malate (B86768) esters α-Amylase11.69 ± 1.75~61.5[1][2]
α-Glucosidase102.69 ± 4.16~540[1][2]
Caffeoylmalic acid α-AmylaseInactive-[2]
α-Glucosidase0.21~0.71[2]
L-Malic acid α-GlucosidaseNot explicitly stated, but shown to be a non-competitive inhibitor.-[3]
Acarbose (Positive Control) α-Amylase~3.05~4.7[2]
α-Glucosidase~152~236[2]

¹ Molar concentrations are estimated based on the molecular weights of the compounds for comparative purposes.

From the available data, a clear structure-activity relationship begins to emerge. The mono-n-butyl ester of malic acid demonstrates potent inhibition of α-amylase, significantly more so than its effect on α-glucosidase[1][2]. In contrast, the more complex derivative, caffeoylmalic acid, is a highly potent inhibitor of α-glucosidase while being inactive against α-amylase[2]. This suggests that the nature of the substituent on the malic acid core profoundly influences both the potency and selectivity of enzyme inhibition. L-malic acid itself has been identified as a non-competitive inhibitor of α-glucosidase, indicating that it binds to a site other than the active site to exert its effect[3].

Unfortunately, specific IC50 values for this compound and other simple alkyl esters (e.g., ethyl ester) in these assays are not readily found in the current body of scientific literature. Further experimental investigation is required to place them within this comparative landscape.

Signaling Pathways and Mechanism of Action

The inhibition of α-amylase and α-glucosidase directly impacts carbohydrate metabolism. By slowing the digestion of starches and other complex carbohydrates, these inhibitors reduce the rate of glucose absorption into the bloodstream, thereby lowering the postprandial glucose spike.

Carbohydrate_Digestion_Inhibition Starch Dietary Starch Amylase α-Amylase (Salivary & Pancreatic) Starch->Amylase Hydrolysis Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase (Brush Border) Oligosaccharides->Glucosidase Hydrolysis Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Inhibitor Malic Acid Analogs Inhibitor->Amylase Inhibitor->Glucosidase

Caption: Inhibition of Carbohydrate Digestion Pathway.

The diagram above illustrates the points of intervention for α-amylase and α-glucosidase inhibitors within the carbohydrate digestion pathway. Malic acid analogs can block these enzymes, leading to a reduction in the rate of glucose production and subsequent absorption.

Experimental Protocols

For researchers aiming to investigate the enzymatic inhibition of this compound or its analogs, the following detailed protocols for α-amylase and α-glucosidase inhibition assays are provided.

α-Amylase Inhibition Assay

This protocol is adapted from methods described in the literature[4][5][6].

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (e.g., 0.02 M Na2HPO4/NaH2PO4, 0.006 M NaCl, pH 6.9)

  • Test compounds (this compound and analogs)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in the appropriate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to each well.

  • Add 50 µL of α-amylase solution (e.g., 2 units/mL in buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, add 1000 µL of distilled water to each well and mix.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

This protocol is based on established methodologies[7][8].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Test compounds (this compound and analogs)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in the appropriate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to each well.

  • Add 100 µL of α-glucosidase solution (e.g., 0.5 units/mL in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in buffer) to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing potential enzyme inhibitors like malic acid esters.

Experimental_Workflow start Start: Identify Analogs synthesis Synthesis & Purification of Malic Acid Esters start->synthesis primary_screen Primary Screening: α-Amylase & α-Glucosidase Assays synthesis->primary_screen hit_id Hit Identification (Compounds with >50% Inhibition) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response kinetic_studies Kinetic Studies: Determine Inhibition Type (Competitive, Non-competitive, etc.) dose_response->kinetic_studies sar Structure-Activity Relationship (SAR) Analysis kinetic_studies->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Screening Malic Acid Analogs.

Conclusion

The available evidence suggests that malic acid and its derivatives are a promising class of compounds for the inhibition of key carbohydrate-hydrolyzing enzymes. The structure of the ester or other substituent group appears to be a critical determinant of both the potency and selectivity of inhibition. While mono-n-butyl malate esters show activity against both α-amylase and α-glucosidase, caffeoylmalic acid is a highly potent and selective α-glucosidase inhibitor.

A significant data gap exists for this compound and other simple alkyl esters. Future research should focus on synthesizing these compounds and evaluating their inhibitory activity using the standardized protocols outlined in this guide. Such studies will be invaluable for developing a comprehensive structure-activity relationship and for identifying lead compounds for the potential management of type 2 diabetes and related metabolic disorders.

References

A Comparative Guide to the Purification of Malic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malic acid 4-methyl ester is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount to ensure the desired stereochemistry and efficacy of the final product. Following the synthesis of Malic acid 4-methyl ester, typically through the esterification of malic acid with methanol, a mixture containing the desired product, unreacted starting materials, and byproducts is obtained. The primary impurities of concern are the methyl esters of maleic and fumaric acids, which arise from the dehydration of malic acid during the synthesis.[1][2]

This guide provides a comparative overview of the three primary strategies for the purification of Malic acid 4-methyl ester: fractional distillation, recrystallization, and column chromatography. The selection of the most appropriate method depends on factors such as the scale of the purification, the required final purity, and the available laboratory equipment.

Comparison of Purification Strategies

The following table summarizes the key performance indicators for each purification method, based on experimental data and physicochemical properties of the target compound and its main impurities.

Purification StrategyPrinciple of SeparationPurity AchievableExpected YieldThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation Difference in boiling points>98%HighHighScalable, effective for removing non-volatile and highly volatile impurities.Requires specialized equipment (vacuum pump, distillation column); potential for thermal degradation of the product.
Recrystallization Difference in solubility in a given solvent>99%Moderate to HighMediumHigh purity achievable, relatively simple equipment.Solvent selection can be challenging; yield can be compromised by product solubility in the mother liquor.
Column Chromatography Differential adsorption to a stationary phase>99.5%ModerateLowExcellent separation of closely related compounds; high purity achievable.Labor-intensive, high solvent consumption, not easily scalable.

Experimental Protocols and Data

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a highly effective method for purifying Malic acid 4-methyl ester on a larger scale. This technique separates compounds based on their boiling points. Malic acid 4-methyl ester has a significantly higher boiling point than dimethyl maleate (B1232345) and a different boiling point from dimethyl fumarate (B1241708), allowing for their separation.

Physicochemical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Physical State (RT)
Malic acid 4-methyl ester148.11~358 (predicted)[3][4]Crystalline Solid[5][6]
Dimethyl maleate144.13204-205[7][8]Liquid[3]
Dimethyl fumarate144.13192-193[5][9]Crystalline Solid[9]

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed distillation column, a condenser, and receiving flasks. Ensure all glassware is dry and connections are well-sealed.

  • Crude Mixture: Place the crude Malic acid 4-methyl ester mixture into the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system. A pressure of 1-10 mmHg is typically suitable for compounds with high atmospheric boiling points.

  • Heating: Heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • First Fraction: Collect the low-boiling impurities, primarily dimethyl maleate, at the appropriate temperature for the applied vacuum.

    • Intermediate Fraction: A small intermediate fraction may be collected between the impurity and the product.

    • Product Fraction: Collect the pure Malic acid 4-methyl ester. The boiling point under vacuum will be significantly lower than the predicted atmospheric boiling point. For a rough estimation, a substance with a boiling point of ~360 °C at 760 mmHg will boil at approximately 180-200 °C at 1 mmHg.

    • Residue: High-boiling impurities and any polymerized material will remain in the distillation flask.

  • Analysis: Analyze the purity of the collected product fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Workflow for Fractional Vacuum Distillation:

crude Crude Malic Acid 4-Methyl Ester distillation Fractional Vacuum Distillation crude->distillation impurities Low-Boiling Impurities (e.g., Dimethyl Maleate) distillation->impurities First Fraction product Purified Malic Acid 4-Methyl Ester distillation->product Main Fraction residue High-Boiling Residue distillation->residue Residue crude Crude Crystalline Product dissolution Dissolve in Hot Solvent crude->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration crystals Pure Crystals filtration->crystals mother_liquor Mother Liquor (Impurities) filtration->mother_liquor cluster_0 Chromatography Column crude Crude Mixture Loaded onto Column elution Elution with Solvent Gradient crude->elution fraction1 Fraction 1: Dimethyl Fumarate elution->fraction1 fraction2 Fraction 2: Dimethyl Maleate elution->fraction2 fraction3 Fraction 3: Malic Acid 4-Methyl Ester elution->fraction3

References

A Comparative Guide to the Reproducibility of Malic Acid 4-Me Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reproducible synthesis of key intermediates is paramount. Malic acid 4-Me ester, a valuable chiral building block, presents unique challenges in its selective synthesis. This guide provides an objective comparison of potential synthesis routes, supported by available experimental data, to aid in the selection of a robust and reproducible methodology.

Challenges in Reproducibility

The selective esterification of the C4 carboxylic acid of malic acid is complicated by the presence of a second carboxylic acid at the C1 position and a hydroxyl group at C2. A notable challenge in the esterification of malic acid is achieving consistent results, with some studies reporting "intermittent and seemingly random esterification"[1]. This highlights the sensitivity of the reaction to various parameters and the need for carefully controlled conditions to ensure reproducibility.

Comparison of Catalytic Methods for Malic Acid Esterification

While specific data for the synthesis of this compound is limited, a study on the esterification of malic acid with n-butanol to form dibutyl malate (B86768) provides valuable insights into the performance of various catalysts. These findings can be extrapolated to inform the choice of catalyst for methyl ester synthesis. The primary reaction is a Fischer-Speier esterification.

Table 1: Comparison of Catalysts for the Esterification of Malic Acid with Butanol

CatalystYield of Dibutyl Malate (%)Purity/Selectivity NotesReference
Sulfuric Acid (H₂SO₄)71Formation of byproducts (fumaric and maleic acid esters)[2]
Orthophosphoric Acid (H₃PO₄)68Byproduct formation observed[2]
p-Toluenesulfonic Acid (p-TsOH)56Byproduct formation observed[2]
Amberlyst 36 Dry70Considered optimal for high purity and yield[2]
KU-2 FPP86High yield, but purity/selectivity may vary[2]
Amberlyst 36 WetTarring of reaction massNot suitable for obtaining pure ester[2]
KIF-TTarring of reaction massNot suitable for obtaining pure ester[2]

Data adapted from a study on the synthesis of dibutyl malate[2]. Yields and selectivity for the 4-monomethyl ester may vary.

Analysis of Alternatives:

  • Homogeneous Acid Catalysts (H₂SO₄, H₃PO₄, p-TsOH): These are common catalysts for Fischer esterification. While sulfuric acid provides a relatively high yield, the formation of byproducts through dehydration of malic acid to fumaric and maleic acids is a significant issue that can affect reproducibility and purification[2].

  • Heterogeneous Acid Catalysts (Amberlyst, KU-2 FPP): Solid acid catalysts like Amberlyst 36 Dry are shown to be effective and can simplify product purification as the catalyst can be filtered off. Amberlyst 36 Dry was identified as providing an optimal balance between conversion and selectivity for the dibutyl ester, suggesting it could be a good candidate for a reproducible synthesis of the monomethyl ester[2]. The high yield with KU-2 FPP is promising, but further optimization for selectivity towards the monoester would be necessary.

  • Unsuitable Catalysts: Catalysts like Amberlyst 36 Wet and KIF-T led to tarring of the reaction mixture and are not recommended[2].

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on the Fischer-Speier esterification method, adapted from the synthesis of dibutyl malate[2]. Researchers should note that optimization of reaction time, temperature, and stoichiometry will be crucial for achieving high selectivity and reproducibility for the 4-monomethyl ester.

Method 1: Homogeneous Acid Catalysis (e.g., Sulfuric Acid)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-malic acid (1.0 eq), a large excess of methanol (B129727) (e.g., 10-20 eq, also serving as the solvent), and an azeotroping agent such as benzene (B151609) or toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require column chromatography for purification to separate the monoesters, diester, and any unreacted malic acid.

Method 2: Heterogeneous Acid Catalysis (e.g., Amberlyst 36 Dry)

  • Reaction Setup: In a round-bottom flask with a Dean-Stark trap and reflux condenser, combine DL-malic acid (1.0 eq), excess methanol (10-20 eq), an azeotroping agent, and the solid acid catalyst (e.g., Amberlyst 36 Dry, ~1% by weight of reactants)[2].

  • Reaction: Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the solid catalyst.

  • Purification: The filtrate can be concentrated, and the product purified as described in Method 1. The ease of catalyst removal is a significant advantage for reproducibility and simplifying the purification process.

Visualizing the Synthesis and Logic

Diagram 1: General Workflow for this compound Synthesis

G General Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification malic_acid DL-Malic Acid esterification Fischer Esterification (Reflux with water removal) malic_acid->esterification methanol Methanol methanol->esterification catalyst Acid Catalyst catalyst->esterification neutralization Neutralization / Catalyst Removal esterification->neutralization extraction Solvent Extraction neutralization->extraction purification Chromatography extraction->purification product This compound purification->product

Caption: A flowchart of the general experimental procedure for synthesizing this compound.

Diagram 2: Logical Relationship of Factors Affecting Reproducibility

G Factors Influencing Reproducibility in Malic Acid Esterification cluster_parameters Key Parameters cluster_outcomes Reaction Outcomes reproducibility High Reproducibility catalyst_choice Catalyst Choice selectivity Selectivity (Mono- vs. Di-ester) catalyst_choice->selectivity byproducts Byproduct Formation catalyst_choice->byproducts reaction_time Reaction Time yield Yield reaction_time->yield temperature Temperature temperature->byproducts reactant_ratio Reactant Ratio reactant_ratio->selectivity selectivity->reproducibility byproducts->reproducibility low yield->reproducibility

Caption: A diagram illustrating the key experimental factors that influence the outcomes and overall reproducibility of the synthesis.

References

Inter-laboratory comparison of Malic acid 4-Me ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the quantification of Malic acid 4-Me ester. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes performance data from the analysis of structurally related compounds, such as dicarboxylic acids and other methyl esters, to offer a reliable framework for method selection and validation.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative NMR (qNMR)
Derivatization May not be required, but silylation can improve peak shape and thermal stability.[1]Generally not required. Derivatization can be used to enhance sensitivity.[2]Not required.
Limit of Detection (LOD) ng/mL range0.05 µmol/L[3]µg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL range[4]0.1 µmol/L[3]µg/mL to mg/mL range
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99[5]
Precision (%RSD) < 15%≤ 7.5%[3]< 5%
Accuracy (% Recovery) 80-120%90-110%95-105%
Pros High chromatographic resolution, established libraries for spectral matching.High sensitivity and selectivity, suitable for complex matrices, high throughput.[2][3]Non-destructive, requires no analyte-specific standard for structural confirmation, provides absolute quantification against a certified internal standard.[6]
Cons Potential for thermal degradation of the analyte, may require derivatization.Matrix effects can suppress or enhance ionization, higher initial instrument cost.Lower sensitivity compared to MS-based methods, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the quantification of this compound using the compared techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound using GC-MS. Since the analyte is a methyl ester, it may be volatile enough for direct GC analysis. However, a derivatization step (silylation) is included as an option to improve peak shape and thermal stability.

  • Sample Preparation (with optional Silylation):

    • Accurately weigh 1-5 mg of the sample into a glass vial.

    • Add an appropriate internal standard.

    • Dry the sample completely under a stream of nitrogen.

    • (Optional) Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

  • GC-MS Conditions:

    • GC System: Agilent 6890N or equivalent.

    • Column: SPBTM-1 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 260°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Oven Program: Initial temperature of 60°C for 1 min, ramp at 9°C/min to 160°C, hold for 1 min, ramp at 3°C/min to 250°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 1 min.[7]

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro GC).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for confirmation.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological matrices.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., serum, plasma, or urine), add an internal standard (e.g., a stable isotope-labeled version of the analyte).[2]

    • For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile.

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[2]

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system (e.g., Waters Acquity).

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Methanol with 0.1% Formic Acid.[2]

    • Gradient: A suitable gradient to resolve the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), likely in negative mode for dicarboxylic acid-related compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusion of a standard.

3. Quantitative NMR (qNMR) Protocol

qNMR provides a direct and absolute quantification of the analyte against a certified internal standard without the need for an analyte-specific calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[6]

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure the sample and internal standard are fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A simple 1D proton pulse sequence with a 90° pulse angle.

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.[6]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[8]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

    • Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrals, accounting for the number of protons contributing to each signal.

Visualizations: Workflows and Biological Context

Experimental Workflow for Quantification

The following diagram illustrates a generalized workflow for the quantification of this compound, outlining the major steps from sample handling to final data analysis across the different analytical platforms.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging ISTD Internal Standard Spiking Sample->ISTD Extraction Extraction / Precipitation ISTD->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS qNMR qNMR Analysis Reconstitution->qNMR Integration Peak Integration & Quantification LCMS->Integration GCMS->Integration qNMR->Integration Validation Data Validation & QC Integration->Validation Report Final Report Generation Validation->Report

Caption: General experimental workflow for this compound quantification.

Biological Context: The Krebs (TCA) Cycle

Malic acid is a key intermediate in the Krebs (or Tricarboxylic Acid) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[1][9][10][11] this compound, as a derivative, may be studied in the context of metabolic engineering or as a potential modulator of this pathway.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate (6C) AcetylCoA->Citrate + Oxaloacetate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG NAD⁺ → NADH CO₂ SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA NAD⁺ → NADH CO₂ Succinate Succinate (4C) SuccinylCoA->Succinate GDP → GTP Fumarate Fumarate (4C) Succinate->Fumarate FAD → FADH₂ Malate (B86768) Malate (4C) Fumarate->Malate + H₂O Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate NAD⁺ → NADH MalicAcidEster This compound (Derivative) Malate->MalicAcidEster Esterification Oxaloacetate->Citrate

Caption: The Krebs Cycle with the position of malate and its methyl ester derivative.

References

Navigating Metabolic Pathways: A Comparative Guide to Malic Acid 4-Me Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating complex metabolic pathways. Malic acid 4-Me ester is a commonly utilized cell-permeable precursor of malate (B86768), a key intermediate in the tricarboxylic acid (TCA) cycle. However, a range of alternative compounds with distinct mechanisms of action can also be employed to probe cellular metabolism. This guide provides a comprehensive comparison of this compound with three such alternatives: Diethyl maleate (B1232345) (DEM), Dimethyl maleate (DMM), and Dimethyl fumarate (B1241708) (DMF).

This guide delves into the mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are also included to facilitate a deeper understanding of these compounds' effects on cellular metabolism.

At a Glance: Comparing this compound and Its Alternatives

CompoundPrimary Mechanism of ActionKey Metabolic Effects
This compound Cell-permeable precursor of L-malateIncreases intracellular malate levels, directly feeding into the TCA cycle.
Diethyl maleate (DEM) Glutathione (B108866) (GSH) depletion via conjugationInduces oxidative stress, activates stress-response pathways (e.g., Nrf2, MAPK).
Dimethyl maleate (DMM) Glutathione (GSH) depletion; inhibits succinate (B1194679) dehydrogenase (SDH)Induces oxidative stress; modulates mitochondrial respiration and inflammatory responses.[1]
Dimethyl fumarate (DMF) Pro-drug of Monomethyl fumarate (MMF); Nrf2 activatorModulates the TCA cycle, alters lipid metabolism, and activates the Nrf2 antioxidant response pathway.[2][3]

In-Depth Compound Analysis

This compound: The Direct Approach

This compound serves as a straightforward tool to increase intracellular concentrations of malate. As a cell-permeable ester, it is hydrolyzed by intracellular esterases to release L-malate, which can then directly participate in the TCA cycle. This makes it a valuable reagent for studies investigating the direct effects of malate on mitochondrial respiration, gluconeogenesis, and other malate-dependent pathways.

Diethyl Maleate (DEM) and Dimethyl Maleate (DMM): Inducers of Oxidative Stress

In contrast to the direct metabolic contribution of this compound, DEM and DMM primarily act by inducing cellular stress. Both are electrophilic compounds that readily react with the nucleophilic thiol group of glutathione (GSH), a key intracellular antioxidant. This depletion of the cellular GSH pool leads to a state of oxidative stress, triggering a cascade of cellular responses.

Quantitative Data on DEM-induced Glutathione Depletion:

Cell LineDEM ConcentrationTreatment TimeGSH Depletion (%)
Chinese Hamster V790.5 mM2 hours>95%
Human Lung Carcinoma A5490.5 mM2 hours>95%
Mouse Lymphoma L5178Y0.1076 mM4 hours>95%
HL-600.5 mMNot Specified~60%

Data compiled from various studies.

DMM, in addition to depleting GSH, has been shown to inhibit succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] This dual action can have profound effects on both mitochondrial respiration and inflammatory signaling.

Dimethyl Fumarate (DMF): A Multi-faceted Modulator

DMF is a pro-drug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in the body. MMF has a more complex mechanism of action compared to the other compounds. It can be further metabolized to fumarate, an intermediate of the TCA cycle. However, its most well-characterized role is as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. Studies have also shown that DMF treatment can lead to alterations in lipid metabolism.[2][3]

Metabolic Changes Observed with DMF Treatment:

A study on relapsing-remitting multiple sclerosis patients treated with DMF revealed significant changes in their plasma metabolome.

Metabolite ClassChange with DMF Treatment
Tricarboxylic acid (TCA) cycle intermediates (Fumarate, Succinate)Increased
Phospholipids, Lysophospholipids, and PlasmalogensIncreased
Saturated and Poly-unsaturated fatty acidsReduced

Data from a study on RRMS patients.[2]

Experimental Protocols

Protocol 1: Glutathione (GSH) Depletion using Diethyl Maleate (DEM)

Objective: To deplete intracellular GSH levels in cultured cells.

Materials:

  • Cultured cells of interest

  • Diethyl maleate (DEM)

  • Cell culture medium

  • DMSO (for DEM stock solution)

  • GSH assay kit (e.g., based on Ellman's reagent, DTNB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • DEM Preparation: Prepare a stock solution of DEM in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should be included.

  • Treatment: Remove the existing medium from the cells and replace it with the DEM-containing medium or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1-4 hours). The optimal time will depend on the cell type and the desired level of GSH depletion.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the protocol provided with the GSH assay kit.

  • GSH Quantification: Determine the GSH concentration in the cell lysates using the chosen assay kit and a microplate reader.

  • Data Analysis: Normalize the GSH concentration to the total protein content of each sample. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

Objective: To assess the impact of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, and Glutamine supplements

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Test compounds (this compound, DEM, DMM, DMF)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Add the test compounds at the desired concentrations and incubate for the appropriate time.

  • Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis: The Seahorse software will calculate the various mitochondrial parameters. Normalize the OCR data to cell number or protein concentration.

Protocol 3: Analysis of TCA Cycle Intermediates by LC-MS

Objective: To quantify the levels of TCA cycle intermediates in cells treated with the test compounds.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate LC column (e.g., C18)

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile)

  • Internal standards for TCA cycle intermediates

  • Methanol for quenching and extraction

  • Centrifuge

Procedure:

  • Cell Treatment: Culture and treat cells with the test compounds as desired.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto the LC-MS system.

    • Separate the TCA cycle intermediates using a suitable gradient elution program.

    • Detect and quantify the metabolites using the mass spectrometer in selected reaction monitoring (SRM) or full scan mode.

  • Data Analysis:

    • Identify and quantify each TCA cycle intermediate based on its retention time and mass-to-charge ratio, using the internal standards for normalization.

    • Compare the levels of intermediates between different treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these compounds and a general experimental workflow for their comparison.

cluster_workflow Experimental Workflow start Cell Culture treatment Treatment with Test Compounds start->treatment assay1 GSH Depletion Assay treatment->assay1 assay2 Mitochondrial Respiration (Seahorse XF) treatment->assay2 assay3 TCA Cycle Metabolomics (LC-MS) treatment->assay3 data Data Analysis and Comparison assay1->data assay2->data assay3->data

A generalized workflow for comparing the metabolic effects of the compounds.

cluster_nrf2 Nrf2 Signaling Pathway Stress Oxidative Stress (e.g., from DEM, DMM, DMF) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus & binding Genes Antioxidant & Detoxification Genes ARE->Genes transcription

The Nrf2 signaling pathway, activated by oxidative stress inducers.

cluster_mapk MAPK Signaling Pathway Stress Cellular Stress (e.g., from DEM, DMM) MAPKKK MAPKKK Stress->MAPKKK activation MAPKK MAPKK MAPKKK->MAPKK phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activation Response Cellular Responses (Apoptosis, Proliferation) TranscriptionFactors->Response gene expression

The MAPK signaling pathway, a key stress-response cascade.

Conclusion

The choice between this compound and its alternatives—DEM, DMM, and DMF—depends critically on the specific research question. This compound is the compound of choice for directly investigating the downstream effects of increased intracellular malate. In contrast, DEM and DMM are potent tools for studying the metabolic consequences of glutathione depletion and oxidative stress. DMF offers a more complex, multi-faceted approach to modulate cellular metabolism through its effects on the TCA cycle and activation of the Nrf2 antioxidant pathway. By understanding their distinct mechanisms of action and utilizing the provided experimental frameworks, researchers can select the most appropriate compound to effectively probe the intricate network of cellular metabolism.

References

Confirming the structure of synthesized Malic acid 4-Me ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Confirming the Structure of Synthesized Malic Acid 4-Me Ester

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the quality of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for verifying the structure of this compound. Detailed experimental protocols and expected data are presented to assist in the selection and application of the most appropriate methods.

Workflow for Structure Confirmation

A logical workflow for confirming the structure of a synthesized compound like this compound involves a multi-technique approach to unambiguously determine its chemical identity and purity. The process typically starts with less destructive, information-rich techniques like Nuclear Magnetic Resonance (NMR) and progresses to other spectroscopic and chromatographic methods for confirmation and purity assessment.

Structure Confirmation Workflow Workflow for this compound Structure Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis (Optional) cluster_conclusion Final Confirmation NMR_H1 ¹H NMR Spectroscopy Data_Analysis Data Analysis and Interpretation NMR_H1->Data_Analysis NMR_C13 ¹³C NMR Spectroscopy NMR_C13->Data_Analysis MS Mass Spectrometry MS->Data_Analysis IR Infrared Spectroscopy IR->Data_Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS->Data_Analysis HPLC Chiral HPLC HPLC->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data Synthesis Synthesized this compound Synthesis->NMR_H1 Primary structural information Synthesis->NMR_C13 Synthesis->MS Molecular weight confirmation Synthesis->IR Functional group identification Synthesis->GC_MS Purity and alternative confirmation Synthesis->HPLC Enantiomeric purity

Caption: Experimental workflow for the structural confirmation of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to confirm the structure of this compound. These values are predicted based on the known structure and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH (alcohol)2.0 - 4.0Broad Singlet1H
-COOH10.0 - 13.0Broad Singlet1H
CH(OH)~4.4Doublet of Doublets1H
CH₂~2.8Multiplet2H
-OCH₃~3.7Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
C=O (Ester)170 - 175
CH(OH)65 - 70
CH₂40 - 45
-OCH₃50 - 55

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular FormulaC₅H₈O₅
Molecular Weight148.11 g/mol
Expected [M+H]⁺149.04
Expected [M+Na]⁺171.02
Key Fragment Ions (m/z)131 ([M-OH]⁺), 117 ([M-OCH₃]⁺), 103 ([M-COOH]⁺), 89, 71

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3500 - 3200Strong, Broad
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very Broad
C-H Stretch (sp³)3000 - 2850Medium
C=O Stretch (Ester)~1740Strong
C=O Stretch (Carboxylic Acid)~1710Strong
C-O Stretch1300 - 1000Strong

Alternative Analytical Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable information, particularly regarding purity and stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the synthesized ester.[1][2][3] Derivatization of the free carboxylic acid and alcohol groups may be necessary to improve volatility and peak shape. The coupling with a mass spectrometer allows for the identification of impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): Since malic acid is a chiral molecule, the synthesized ester will also be chiral. Chiral HPLC is the definitive method for determining the enantiomeric purity of the product, which is crucial for applications in drug development.[4][5] This technique involves using a chiral stationary phase to separate the enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

  • Objective: To determine the proton environment in the molecule, confirming the presence of key functional groups and their connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

b) ¹³C NMR Spectroscopy

  • Objective: To identify the number of unique carbon atoms and their chemical environments.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis: Compare the observed chemical shifts with the predicted values to assign each signal to a specific carbon atom.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized ester and to gain structural information from its fragmentation pattern.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions. Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation and obtain more detailed structural information.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

    • Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use a solution cell.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C=O, C-O). The presence of both ester and carboxylic acid C=O stretches, along with a broad O-H band, would be strong evidence for the correct structure.[6]

References

A Researcher's Guide to Isotopic Labeling with Malic Acid and its Derivatives for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate network of metabolic pathways is paramount for understanding cellular physiology and disease. Isotopic labeling, coupled with mass spectrometry, stands as a powerful technique to trace the fate of molecules within these pathways. This guide provides a comparative overview of isotopic labeling studies using L-Malic acid and explores the potential application of its derivative, Malic acid 4-methyl ester, as a tracer for metabolic flux analysis, particularly of the Tricarboxylic Acid (TCA) cycle.

Comparison of Isotopic Labeling Strategies for Malic Acid

The choice of isotope for labeling malic acid is critical and influences the experimental design and interpretation of results. The most common stable isotopes employed are Carbon-13 (¹³C) and Deuterium (B1214612) (²H).

IsotopeAdvantagesDisadvantagesRecommendation
Carbon-13 (¹³C) - Minimal Isotope Effect: The small mass difference between ¹²C and ¹³C results in negligible kinetic isotope effects, ensuring that the labeled molecule behaves almost identically to its unlabeled counterpart. This provides a more accurate representation of metabolic flux. - Stable Label: The ¹³C label is chemically stable and not susceptible to exchange with solvent protons.- Higher Cost: The synthesis of ¹³C-labeled compounds is generally more expensive than deuterium labeling.Recommended for precise quantitative metabolic flux analysis where high fidelity is crucial.
Deuterium (²H) - Lower Cost: Deuterium-labeled starting materials are typically less expensive. - Significant Mass Shift: The large mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to a clear mass shift in mass spectrometry, simplifying the differentiation between labeled and unlabeled molecules.- Kinetic Isotope Effect (KIE): The C-²H bond is stronger than the C-¹H bond, which can alter reaction rates and potentially perturb the metabolic pathways under investigation. - Back-Exchange: Deuterium atoms, particularly those on hydroxyl or carboxyl groups, can exchange with protons in aqueous environments, leading to a loss of the label.Suitable for qualitative tracing and some quantitative studies, provided that the potential for KIE and back-exchange is carefully considered and controlled.

Malic Acid vs. Alternative Tracers for TCA Cycle Analysis

While direct administration of labeled malic acid can provide insights into the latter part of the TCA cycle, other tracers are more commonly used to probe the entire cycle and connecting pathways.

TracerPathway CoverageAdvantagesDisadvantages
¹³C-L-Malic Acid Enters the TCA cycle directly as malate (B86768). Primarily traces the conversion of malate to oxaloacetate and subsequent reactions.- Directly probes the activity of malate dehydrogenase and downstream enzymes. - Can help quantify anaplerotic contributions to the malate pool.- Provides a limited view of the entire TCA cycle flux, as it bypasses the initial steps. - Cellular uptake and transport can be a limiting factor.
¹³C-Glucose Enters glycolysis, producing labeled pyruvate (B1213749) which then enters the TCA cycle as acetyl-CoA. Traces the entire TCA cycle and connected pathways like the pentose (B10789219) phosphate (B84403) pathway.- Provides a comprehensive view of central carbon metabolism. - Widely used and well-characterized tracer.- The label can be diluted or lost at various metabolic branch points before entering the TCA cycle. - Interpretation of labeling patterns can be complex due to multiple contributing pathways.
¹³C-Glutamine Enters the TCA cycle via anaplerosis as α-ketoglutarate.- Excellent for studying glutaminolysis, a key pathway in many cancer cells. - Provides insights into reductive carboxylation and nitrogen metabolism.- Does not directly measure the flux from glycolysis into the TCA cycle. - The contribution to the TCA cycle can vary significantly between cell types.

The Potential of Malic Acid 4-Methyl Ester in Isotopic Labeling

While direct experimental data on isotopic labeling with Malic acid 4-methyl ester is scarce in the reviewed literature, its potential as a tracer can be inferred. Methyl esters are often synthesized to increase the lipophilicity of a compound, which can enhance its cell permeability.

Hypothetical Advantages:

  • Improved Cell Permeability: The methyl ester group could facilitate the transport of malic acid across the cell membrane.

  • Intracellular Release: Once inside the cell, non-specific esterases would likely hydrolyze the methyl ester, releasing the labeled malic acid to participate in metabolic pathways.

Potential Disadvantages and Considerations:

  • Esterase Activity: The rate of hydrolysis by cellular esterases could become a limiting factor, influencing the kinetics of label incorporation.

  • Metabolic Perturbation: The introduction of a methyl ester and the subsequent release of methanol (B129727) could potentially have off-target effects on cellular metabolism.

  • Synthesis Complexity: The synthesis of an isotopically labeled methyl ester adds a step to the preparation of the tracer.

Further research is needed to validate the use of isotopically labeled Malic acid 4-methyl ester as a reliable tracer for metabolic studies.

Experimental Protocols

General Workflow for Stable Isotope Tracing in Cell Culture

This protocol outlines a general procedure for a stable isotope tracing experiment using ¹³C-labeled L-Malic Acid in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) without unlabeled malic acid

  • ¹³C-L-Malic Acid (e.g., L-Malic acid-¹³C₄)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Introduction: When cells reach the desired confluency, aspirate the growth medium and replace it with the experimental medium containing the ¹³C-labeled L-Malic Acid at a defined concentration.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled tracer.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add the pre-chilled extraction solvent to the cells to quench metabolic activity.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

  • Analysis: Analyze the isotopic enrichment in the metabolites of interest using an appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analysis of Labeled TCA Cycle Intermediates by GC-MS

This protocol describes a general method for the derivatization and analysis of TCA cycle intermediates by GC-MS.

Materials:

  • Metabolite extracts

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Pyridine

  • GC-MS system

Procedure:

  • Sample Drying: Evaporate the metabolite extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add a solution of the derivatization agent in pyridine.

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow for complete derivatization of the organic acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Separate the derivatized metabolites on a suitable GC column.

    • Detect the mass isotopologue distributions of the TCA cycle intermediates using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized TCA cycle intermediates based on their retention times and mass spectra.

    • Determine the fractional abundance of each mass isotopologue for each metabolite to calculate the isotopic enrichment.

Visualizations

The Tricarboxylic Acid (TCA) Cycle

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate->AlphaKG Glutamate Dehydrogenase

Caption: The Tricarboxylic Acid (TCA) Cycle and key entry points.

Experimental Workflow for Isotopic Labeling

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding B 2. Introduction of Isotopically Labeled Tracer A->B C 3. Incubation B->C D 4. Metabolite Quenching C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. GC-MS or LC-MS/MS Analysis F->G H 8. Data Processing and Isotopologue Analysis G->H I 9. Metabolic Flux Calculation H->I

Caption: A typical experimental workflow for stable isotope tracing studies.

Safety Operating Guide

Proper Disposal of Malic Acid 4-Me Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Malic acid 4-Me ester (CAS No. 66178-02-7), a derivative of malic acid. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for the 4-Me ester derivative is not widely available, the safety protocols for the parent compound, malic acid, provide a strong baseline for safe handling.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] In case of insufficient ventilation, a suitable respiratory apparatus should be worn.

  • Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.

  • Prevent Inhalation and Ingestion: Avoid breathing dust or fumes.[1] Do not eat, drink, or smoke when handling this substance.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations. The following steps provide a general framework for its proper disposal:

  • Containerization: Keep the waste chemical in its original container. Do not mix it with other waste materials. Ensure the container is suitable and properly labeled.

  • Collection: Arrange for collection by a specialized and licensed disposal company.[3] Do not attempt to dispose of this chemical down the drain or in general waste streams.

  • Spill Management: In the event of a spill, do not let the product enter drains. Cover drains and collect the spilled material. For solid spills, sweep or shovel the material into a suitable container for disposal.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.

  • Decontamination: Clean the affected area thoroughly after a spill.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available resources, the data for the closely related L-(-)-Malic acid provides valuable context.

PropertyValueSource
CAS Number 66178-02-7BioCrick[5]
Molecular Formula C5H8O5Key Organics[3]
Molecular Weight 148.11 g/mol Key Organics[3]
Appearance SolidAssumed
Purity >95%Key Organics[3]
Hazard Statements H315: Causes skin irritationSigma-Aldrich
H319: Causes serious eye irritationSigma-Aldrich

Note: Hazard statements are for the parent compound L-(-)-Malic acid and should be considered as potential hazards for the 4-Me ester derivative in the absence of specific data.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Keep in Original or Suitable Labeled Container ppe->container no_mix Do Not Mix with Other Waste container->no_mix spill Spill Occurs? no_mix->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes collect Arrange for Collection by Specialized Disposal Company spill->collect No spill_protocol->collect end_disposal Proper Disposal Complete collect->end_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Malic acid 4-Me ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dimethyl Malate (B86768)

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling of Dimethyl Malate (also referred to as Malic acid 4-Me ester). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risks to laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment

Dimethyl malate is a combustible liquid and vapor that can cause eye and skin irritation.[1] It may be harmful if swallowed or absorbed through the skin, and can cause respiratory and digestive tract irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure safety.

Quantitative Safety Data Summary

ParameterValueReference
Flash Point91 °C (195.80 °F)[1]
Autoignition Temperature390 °C / 734 °F[2]
NFPA RatingHealth: 2, Flammability: 2, Instability: 0[1]

Recommended Personal Protective Equipment (PPE)

Area of ProtectionRequired EquipmentSpecification
Eye/Face Protection Chemical Safety GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Protective GlovesAppropriate chemical-resistant gloves to prevent skin exposure.[1][3]
Protective ClothingLab coat or other appropriate clothing to prevent skin contact.[1][2][3]
Respiratory Protection NIOSH-approved RespiratorRequired when vapors or aerosols are generated or if ventilation is inadequate.[1][4] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational and Disposal Plans

A systematic approach to handling Dimethyl Malate from receipt to disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling and Storage Protocol
  • Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leaks. Ensure the container is properly labeled.

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed.[1][3] Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[3]

  • Handling :

    • Always work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

    • Wear the appropriate PPE as specified in the table above.[3]

    • Avoid contact with eyes, skin, and clothing.[6]

    • Do not breathe vapors or mists.[4]

    • Wash hands thoroughly after handling.[1][5]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Dispensing : Ground and bond containers when transferring material to prevent static discharge.

  • Disposal :

    • Dispose of waste in accordance with local, regional, and national regulations.[4][5]

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

    • Do not empty into drains.[4][5]

    • Contaminated packaging should be handled in the same way as the substance itself.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Retrieve Dimethyl Malate from Storage C->D E Dispense Required Amount D->E F Perform Experiment E->F G Return Unused Chemical to Storage F->G H Decontaminate Work Area G->H I Dispose of Waste in Designated Container H->I J Remove and Properly Store/Dispose of PPE I->J K Wash Hands Thoroughly J->K cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response Start Incident Occurs (Spill, Exposure, Fire) Spill_Evacuate Evacuate Immediate Area Start->Spill_Evacuate Spill Exposure_Remove Remove from Exposure Start->Exposure_Remove Exposure Fire_Alarm Activate Fire Alarm Start->Fire_Alarm Fire Spill_Ventilate Ensure Ventilation Spill_Evacuate->Spill_Ventilate Spill_Contain Contain Spill with Inert Material Spill_Ventilate->Spill_Contain Spill_Collect Collect and Containerize Waste Spill_Contain->Spill_Collect Spill_Clean Clean and Decontaminate Area Spill_Collect->Spill_Clean Exposure_FirstAid Administer First Aid (Eye Wash, Shower) Exposure_Remove->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_FirstAid->Exposure_Medical Fire_Evacuate Evacuate the Area Fire_Alarm->Fire_Evacuate Fire_Extinguish Use Appropriate Extinguishing Media (if safe) Fire_Evacuate->Fire_Extinguish

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.